10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c1-16-12-8-9-4-2-3-5-10(9)13(15)11-6-7-17-14(11)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGIVIUNURDDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=O)C3=C1SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385030 | |
| Record name | 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59743-84-9 | |
| Record name | 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59743-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 10-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one: A Key Intermediate in the Synthesis of Ketotifen
This technical guide provides a comprehensive overview of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a pivotal chemical intermediate in the synthesis of the second-generation H1-antihistamine and mast cell stabilizer, Ketotifen. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and its role in the development of a therapeutically significant agent.
Introduction and Significance
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (CAS No. 59743-84-9) is a tricyclic ketone with the molecular formula C₁₄H₁₀O₂S and a molecular weight of 242.29 g/mol .[1][2][3] Its chemical architecture, featuring a fused thiophene, benzene, and a cycloheptenone ring, makes it a valuable building block in medicinal chemistry. The primary significance of this compound lies in its role as a direct precursor to Ketotifen, a widely used anti-allergic and anti-asthmatic drug.[4] Understanding the properties and synthesis of this intermediate is therefore crucial for the consistent and high-quality production of Ketotifen.
The therapeutic efficacy of Ketotifen is rooted in its dual mechanism of action: potent antagonism of the histamine H1 receptor and stabilization of mast cells, which prevents the release of inflammatory mediators.[5][6] This guide will delve into the synthesis of the 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one intermediate and then explore the biological assays relevant to its pharmacologically active end-product, Ketotifen.
Synthesis and Characterization
The synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative method for its preparation.
Synthetic Pathway Overview
The synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a critical step in the overall synthesis of Ketotifen. A common synthetic route involves the construction of the tricyclic core followed by functional group manipulations.
Caption: Overview of the synthetic approach to 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
Step-by-Step Synthesis Protocol
A literature-described method for the synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one involves the dehydrobromination of a brominated precursor.[7]
Step 1: Reaction Setup
-
In a suitable reaction vessel, dissolve 17.5 g of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[8]cyclohepta[1,2-b]thiophen-4-one in 400 cc of methanol.
-
To this solution, add 9 g of potassium hydroxide.
Step 2: Reflux
-
Heat the reaction mixture to boiling and maintain at reflux for 6 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
Step 3: Isolation and Purification
-
After the reaction is complete, cool the mixture to 0-5°C.
-
The precipitated crystalline product is collected by filtration.
-
Recrystallize the crude product from methanol to obtain pure 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. The expected melting point of the pure compound is 164-166°C.[7]
Characterization
The structural integrity and purity of the synthesized 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one should be confirmed using a suite of analytical techniques.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₂S |
| Molecular Weight | 242.29 g/mol |
| CAS Number | 59743-84-9 |
| Appearance | Crystalline solid |
| Melting Point | 164-166°C |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic, olefinic, and methoxy protons. |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals for carbonyl, aromatic, olefinic, and methoxy carbons. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z 242.04. |
Note: Specific spectral data should be acquired for each synthesized batch to confirm identity and purity.
Biological Significance and Mechanism of Action of the End-Product, Ketotifen
While 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a non-pharmacologically active intermediate, its significance is intrinsically linked to the biological activity of its derivative, Ketotifen. Ketotifen exerts its therapeutic effects through a dual mechanism of action.
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Abstract
This in-depth technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a complex heterocyclic molecule of interest to the pharmaceutical and material science sectors. This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-technique workflow, beginning with foundational analysis and culminating in unambiguous structural confirmation. The narrative emphasizes the causality behind experimental choices, integrating one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and definitive crystallographic analysis. Furthermore, it explores the synergistic role of computational chemistry in corroborating experimental findings. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.
Introduction: The Imperative for Unambiguous Structure
The biological activity and material properties of a novel chemical entity are intrinsically linked to its precise three-dimensional structure. For a molecule like 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, which incorporates a unique tricyclic framework containing thiophene, a seven-membered ring, and a substituted benzene ring, any structural ambiguity can impede research and development. Its potential applications as a key intermediate in the synthesis of bioactive compounds necessitate a rigorous and unequivocal determination of its molecular architecture.[1]
This guide presents a systematic approach to elucidating this structure, assuming the compound has been synthesized and purified. The workflow is designed to be both efficient and definitive, leveraging a suite of modern analytical techniques.
Foundational Analysis: The First Look at the Molecule
Prior to engaging in complex spectroscopic analysis, foundational data provides the initial constraints for the structural puzzle.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the first critical step to confirm the molecular formula.
-
Objective: To determine the exact mass of the molecule and, from that, its elemental composition.
-
Expected Result: For C₁₄H₁₀O₂S, the expected monoisotopic mass is approximately 242.04015 Da.[2] The observation of a molecular ion peak ([M]+ or [M+H]+) matching this value with high accuracy (typically < 5 ppm error) validates the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present.
-
Objective: To identify key vibrational frequencies corresponding to specific bonds.
-
Expected Key Absorptions:
-
C=O Stretch: A strong absorption band is expected in the range of 1650-1630 cm⁻¹ for the α,β-unsaturated ketone within the seven-membered ring. Conjugation to the aromatic systems typically lowers the frequency from a standard ketone.
-
C-O Stretch: Aryl-alkyl ether stretches for the methoxy group will appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
-
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-S Stretch: Thiophene C-S stretching vibrations are often weak and can be found in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed connectivity and environment of atoms in a molecule.[3] The strategy outlined below follows a logical progression from simple one-dimensional experiments to more complex two-dimensional correlations.
NMR Sample Preparation Protocol
High-quality data begins with meticulous sample preparation.[4][5]
-
Sample Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[5]
-
Concentration:
-
Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.
One-Dimensional NMR: The Proton and Carbon Skeleton
3.2.1. ¹H NMR Spectroscopy
-
Objective: To identify the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
-
Predicted ¹H NMR Spectrum Analysis (in CDCl₃):
-
Methoxy Group (-OCH₃): A sharp singlet integrating to 3H, expected around δ 3.8-4.0 ppm. The exact shift is influenced by its position on the benzene ring.[7]
-
Thiophene Protons: Two doublets, each integrating to 1H, are expected in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts of thiophene protons are well-documented.[8][9]
-
Benzene Ring Protons: The substitution pattern will dictate the signals. Assuming a four-proton system on the benzene ring, complex multiplets are expected in the δ 7.2-7.8 ppm region.
-
Vinyl Protons on the Cyclohepta-ring: Two protons are expected, likely appearing as doublets or part of a more complex spin system, in the olefinic region (δ 6.0-7.5 ppm), influenced by the adjacent carbonyl group and thiophene ring.
-
3.2.2. ¹³C NMR and DEPT Spectroscopy
-
Objective: To determine the number of unique carbon environments and to classify them as CH₃, CH₂, CH, or quaternary (C) carbons.
-
Predicted ¹³C NMR Spectrum Analysis (in CDCl₃):
-
Carbonyl Carbon (C=O): The ketone carbonyl is expected to be the most downfield signal, typically in the range of δ 180-195 ppm, influenced by conjugation.[10]
-
Aromatic/Olefinic Carbons: A number of signals are expected between δ 110-160 ppm. This region will contain carbons from the benzene ring, the thiophene ring, and the double bond in the seven-membered ring.[11]
-
Methoxy Carbon (-OCH₃): A distinct signal around δ 55-60 ppm is characteristic for a methoxy group attached to an aromatic ring.[12]
-
Quaternary Carbons: The spectrum will show several quaternary carbons (no attached protons), including the carbon bearing the methoxy group, the fusion carbons between the rings, and the carbonyl carbon. These are often of lower intensity.
-
-
DEPT-135 Experiment: This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed. This confirms the assignments made from the ¹H and ¹³C spectra.
| Predicted Carbon Type | Expected ¹³C Chemical Shift Range (ppm) | DEPT-135 Signal |
| C=O | 180 - 195 | Absent |
| Aromatic/Olefinic C | 120 - 160 | Absent |
| Aromatic/Olefinic CH | 110 - 140 | Positive |
| C-OCH₃ | 150 - 160 | Absent |
| -OCH₃ | 55 - 60 | Positive |
Table 1: Predicted ¹³C NMR chemical shifts and DEPT-135 responses for key functional groups in 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
Two-Dimensional NMR: Assembling the Pieces
2D NMR experiments are essential for establishing the connectivity between atoms, moving from a list of fragments to a complete molecular structure.[13]
Caption: Logical workflow for NMR-based structure elucidation.
-
Principle: Identifies protons that are coupled to each other, typically through two or three bonds (vicinal protons).[14] A cross-peak in the 2D spectrum indicates that the two protons on the corresponding axes are coupled.
-
Application:
-
Trace the connectivity of protons within the benzene ring.
-
Confirm the coupling between the two protons on the thiophene ring.
-
Establish the relationship between the vinyl protons on the seven-membered ring.
-
-
Principle: Shows direct, one-bond correlations between protons and the carbons they are attached to.[12] Each cross-peak links a specific proton signal to its corresponding carbon signal.
-
Application:
-
Unambiguously assign the carbon signal for every protonated carbon by correlating the already assigned ¹H signals to the ¹³C spectrum. For instance, the 3H singlet of the methoxy group will correlate to the ~55-60 ppm carbon signal.
-
Confirms the number of CH, CH₂, and CH₃ groups in the molecule.
-
-
Principle: Reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[12][15] This is the key experiment for connecting the different spin systems and identifying the placement of quaternary carbons.
-
Application & Key Expected Correlations:
-
Positioning the Methoxy Group: The protons of the methoxy group (at ~δ 3.9 ppm) should show a strong correlation to the aromatic carbon they are attached to (~δ 150-160 ppm). This is a crucial three-bond correlation (³J_CH).
-
Connecting the Rings: Protons on one ring will show correlations to the quaternary "fusion" carbons of the adjacent ring, definitively establishing how the three rings are fused.
-
Locating the Carbonyl Group: Protons on the carbons adjacent to the carbonyl group (α-protons) will show a two-bond (²J_CH) or three-bond (³J_CH) correlation to the carbonyl carbon signal (~δ 185 ppm). This confirms the placement of the ketone functional group.
-
Caption: Diagram of expected key HMBC correlations.
-
Principle: These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds.[2][16] This is critical for determining relative stereochemistry and conformation.
-
Application:
-
In a rigid ring system, NOE can confirm assignments. For example, a proton on the benzene ring should show a through-space correlation to the methoxy protons if they are on the same side of the ring, confirming the methoxy group's position.
-
Ultimate Confirmation: X-ray Crystallography
While the combination of NMR techniques provides a robust structural hypothesis, single-crystal X-ray crystallography offers the definitive, unambiguous proof of structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state.[17]
Protocol for Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step.[18]
-
Purification: The compound must be highly pure. Recrystallization or chromatography may be necessary.
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).
-
Crystallization Method - Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap containing a small hole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Crystal Selection: Select a well-formed, clear crystal with sharp edges, ideally 0.1-0.3 mm in each dimension, for analysis.
Data Analysis
The diffraction pattern of X-rays passed through the crystal is used to generate a three-dimensional electron density map.[19] Fitting the known atoms (C, H, O, S) into this map reveals the exact molecular structure. This provides the final, irrefutable evidence for the elucidated structure.
Computational Corroboration: DFT Calculations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate experimental findings.[6][20]
-
Principle: DFT methods can predict NMR chemical shifts for a given structure. By comparing the calculated shifts for a proposed structure with the experimental values, one can gain significant confidence in the assignment.[21]
-
Workflow:
-
Generate a 3D model of the proposed structure of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.[22]
-
Convert the calculated shielding tensors to chemical shifts by referencing against TMS calculated at the same level of theory.
-
Compare the calculated ¹H and ¹³C chemical shifts with the experimental data. A good correlation (high R² value and low mean absolute error) strongly supports the proposed structure.
-
Conclusion
The structure elucidation of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a multi-faceted process that relies on the logical integration of several powerful analytical techniques. By starting with foundational mass spectrometry and IR spectroscopy, a detailed picture of the molecular framework is systematically built using a suite of 1D and 2D NMR experiments. The connectivity established through COSY, HSQC, and particularly HMBC, allows for the complete assembly of the molecular puzzle. Finally, the structure is unequivocally confirmed through single-crystal X-ray crystallography, with computational DFT calculations providing a robust theoretical validation of the experimental data. This rigorous, self-validating workflow ensures the highest degree of scientific integrity and provides the definitive structural assignment required for advancing research and development.
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An In-depth Technical Guide to 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9)
An In-depth Technical Guide to 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one, a key intermediate in the synthesis of the antihistamine drug Ketotifen.[3][4][5][6][7] This document delves into its chemical identity, physicochemical properties, safety profile, and its pivotal role in pharmaceutical manufacturing. The information presented herein is intended to support research, development, and manufacturing activities involving this compound.
Chemical Identity and Structure
10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one is a heterocyclic organic compound featuring a complex fused ring structure.[3] This structure, which includes thiophene and benzene moieties, a methoxy group, and a carbonyl group, imparts unique electronic properties that are of interest in organic synthesis and materials science.[3]
-
IUPAC Name: 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one
-
Synonyms: 4-methoxybenzo[8][11]cyclohepta[3,4-b]thiophen-10-one, 4H-Benzo[1][2]cyclohepta[1,2-b]thiophen-4-one, 10-methoxy-[12]
The structural formula and key identifiers are summarized in the table below:
| Identifier | Value |
| SMILES | COC1=CC2=C(C=CS2)C(=O)C3=CC=CC=C31 |
| InChI | InChI=1S/C14H10O2S/c1-16-12-8-9-4-2-3-5-10(9)13(15)11-6-7-17-14(11)12/h2-8H,1H3[1][8] |
| InChIKey | ZSGIVIUNURDDJL-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the known physical and chemical properties of 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one is provided in the following table. It is important to note that some of these values are predicted and should be used as a guide, while others are experimentally determined.
| Property | Value | Source |
| Appearance | Light yellow to yellow crystalline powder.[3][4] | Experimental |
| Melting Point | 164-166 °C | Experimental |
| Boiling Point | 436.4 ± 45.0 °C at 760 mmHg | Predicted[12] |
| Density | 1.3 ± 0.1 g/cm³ | Predicted[12] |
| Flash Point | 217.7 ± 28.7 °C | Predicted[12] |
| Solubility | Information not widely available, but likely soluble in common organic solvents. | Inferred |
Spectroscopic Data
Safety and Handling
GHS Classification
Based on available data, 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one has the following GHS hazard classification:
-
Hazard Statement: H302: Harmful if swallowed.
-
Signal Word: Warning
Precautionary Statements
The following precautionary statements are recommended when handling this compound:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Recommended Personal Protective Equipment (PPE)
To ensure safe handling, the following personal protective equipment is recommended:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Role in the Synthesis of Ketotifen
10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one is a crucial intermediate in the multi-step synthesis of Ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[5][6] The synthesis of Ketotifen from this intermediate generally involves a Grignard reaction followed by dehydration and demethylation steps.
The general synthetic pathway can be visualized as follows:
Caption: Synthetic pathway from the intermediate to Ketotifen.
Experimental Protocols
Detailed experimental protocols for the synthesis of Ketotifen from 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one are proprietary to pharmaceutical manufacturers. However, a general laboratory-scale procedure based on established chemical principles would involve the following key steps:
Step 1: Grignard Reaction
-
Dissolve 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the appropriate Grignard reagent (e.g., 4-chloro-1-methylpiperidine magnesium chloride) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude tertiary alcohol intermediate.
Step 2: Dehydration and Demethylation
-
Dissolve the crude tertiary alcohol intermediate in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).
-
Heat the reaction mixture to induce dehydration and demethylation.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture and extract the crude Ketotifen product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Ketotifen.
Conclusion
10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one is a well-characterized chemical intermediate with significant importance in the pharmaceutical industry. This guide provides a consolidated source of its chemical and physical properties, safety information, and its synthetic application. For researchers and drug development professionals, a thorough understanding of these properties is essential for the safe and effective use of this compound in the synthesis of Ketotifen and potentially other novel therapeutic agents.
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Unraveling the Therapeutic Potential of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one: A Mechanistic Exploration Through Its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course Through Unexplored Territory
In the landscape of pharmacological research, it is not uncommon to encounter compounds with significant synthetic utility but an unelucidated direct biological mechanism. 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one stands as a prime example of such a molecule. While its own mechanism of action remains to be fully characterized in publicly available scientific literature, its critical role as a key intermediate in the synthesis of the well-established therapeutic agent, Ketotifen, provides a valuable starting point for understanding its potential biological significance. This guide, therefore, takes a unique approach. It will first establish the identity and known applications of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and then delve into a comprehensive analysis of the mechanism of action of its most prominent derivative, Ketotifen. By dissecting the intricate pharmacology of Ketotifen, we can infer and propose potential avenues for investigating the direct biological activities of its parent compound. Furthermore, we will explore the broader therapeutic landscape of the benzocyclohepta[1,2-b]thiophene scaffold, highlighting the diverse biological activities exhibited by its derivatives.
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one: A Profile of a Key Synthetic Intermediate
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a heterocyclic organic compound with the molecular formula C₁₄H₁₀O₂S.[1][2][3] Its structure features a fused three-ring system comprising a benzene ring, a seven-membered cyclohepta ring, and a thiophene ring. The presence of a methoxy group and a ketone functional group further contributes to its chemical reactivity. While its direct biological applications are not extensively documented, its primary significance in the pharmaceutical industry lies in its role as a crucial building block in the synthesis of Ketotifen, a widely used anti-allergic and anti-asthmatic drug.[4]
The Primary Derivative: Unveiling the Multifaceted Mechanism of Action of Ketotifen
The therapeutic efficacy of Ketotifen stems from its dual and synergistic mechanisms of action: potent antagonism of the histamine H1 receptor and stabilization of mast cells.[3][5][6][7][8][9] This combination of activities makes it highly effective in managing a range of allergic conditions, including allergic conjunctivitis, rhinitis, and bronchial asthma.[4][5]
Selective H1-Histamine Receptor Antagonism
Ketotifen is a non-competitive antagonist of the histamine H1 receptor.[1][9][10] Histamine, a key mediator of allergic and inflammatory responses, exerts its effects by binding to specific receptors on target cells. The H1 receptor, in particular, is responsible for mediating symptoms such as itching, vasodilation, and bronchoconstriction.[2] By blocking the H1 receptor, Ketotifen effectively prevents histamine from binding and initiating these downstream signaling cascades, thereby alleviating the classic symptoms of an allergic reaction.[5][7]
Mast Cell Stabilization: A Prophylactic Approach
Beyond its antihistaminic effects, Ketotifen exhibits a profound ability to stabilize mast cells.[1][2][5][6][7][8] Mast cells are critical players in the allergic response, releasing a plethora of inflammatory mediators upon activation.[2][7] Ketotifen's stabilizing effect prevents the degranulation of mast cells, a process that releases histamine, leukotrienes, prostaglandins, and other potent inflammatory molecules.[2][5][9] This prophylactic action is particularly valuable in the long-term management of allergic diseases, as it addresses the root cause of the inflammatory cascade rather than merely mitigating its symptoms. Studies have shown that Ketotifen can reduce antigen-induced mast cell degranulation and decrease the release of histamine and tryptase.[11] This stabilization is thought to be mediated, in part, by stabilizing calcium permeability in mast cell membranes.[11]
The dual mechanism of Ketotifen is depicted in the following diagram:
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The Multifaceted Therapeutic Potential of Benzocyclohepta[1,2-b]thiophen-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The benzocyclohepta[1,2-b]thiophen-4-one core is a tricyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This unique structural motif, which combines a benzene ring, a seven-membered cyclohepta ring, and a thiophene ring, serves as a versatile scaffold for the development of novel therapeutic agents. Its rigid yet adaptable framework allows for the strategic placement of various functional groups, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of benzocyclohepta[1,2-b]thiophen-4-one derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the benzocyclohepta[1,2-b]thiophen-4-one scaffold can be achieved through several synthetic routes. A common and effective method involves the Wittig-Horner reaction, which offers good yields and scalability.[1]
Exemplary Synthetic Protocol: Wittig-Horner Approach
A representative synthesis of the core structure, 9,10-dihydro-4H-benzo[2][3]cyclohepta[1,2-b]thiophen-4-one, is outlined below:
-
Preparation of the Key Intermediate: The synthesis commences with the reaction of thiophene-2-carboxaldehyde and methyl-o-toluate.
-
Wittig-Horner Reaction: The intermediate is then subjected to a Wittig-Horner reaction to yield 2-[2-(2-thienyl)vinyl]benzoic acid.
-
Reduction and Cyclization: Subsequent reduction of the olefinic acid followed by cyclization using a dehydrating agent like polyphosphoric acid affords the desired tricyclic ketone.[1]
This foundational molecule serves as a crucial starting point for the synthesis of a multitude of derivatives through modifications at various positions on the tricyclic system.
Anticancer Activity: A Prominent Therapeutic Avenue
One of the most extensively studied biological activities of benzocyclohepta[1,2-b]thiophen-4-one derivatives is their potent anticancer activity against a broad spectrum of cancer cell lines.
Mechanism of Action: Targeting the Cytoskeleton and Inducing Apoptosis
A significant body of evidence points to the disruption of microtubule dynamics as a primary mechanism of action for the anticancer effects of these compounds.[2][3] Similar to established antimitotic agents like Vinca alkaloids and taxanes, certain benzocyclohepta[1,2-b]thiophen-4-one derivatives inhibit tubulin polymerization.[2][3] This interference with the formation of the mitotic spindle leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis, or programmed cell death.[2][3]
The induction of apoptosis is further corroborated by the activation of key executioner caspases, such as caspase-3, -8, and -9, in cancer cells treated with these derivatives.[2][3]
Caption: Proposed mechanism of anticancer activity.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature and position of substituents on the benzocyclohepta[1,2-b]thiophene scaffold significantly influence anticancer potency. For instance, the presence of a benzyl urea moiety has been shown to be particularly effective.[2] A review of thiophene-based anticancer agents suggests that the tetrahydrobenzo[b]thiophene core is crucial for activity, and expanding the fused ring from a cyclopentane to a cycloheptane enhances this activity.[4]
Quantitative Data: In Vitro Efficacy
The following table summarizes the 50% growth inhibition (GI50) values for a promising benzyl urea derivative (Compound 17) against various cancer cell lines, demonstrating its broad-spectrum activity.[2][3]
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Non-small cell lung cancer | 0.69 |
| OVACAR-4 | Ovarian cancer | 2.01 |
| OVACAR-5 | Ovarian cancer | 2.27 |
| CAKI-1 | Renal cancer | 0.69 |
| T47D | Breast cancer | 0.362 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
A standard protocol for evaluating the in vitro anticancer activity of these compounds is the MTS assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzocyclohepta[1,2-b]thiophen-4-one derivatives for a specified period (e.g., 48-72 hours).
-
MTS Reagent Addition: Following treatment, the MTS reagent is added to each well, and the plates are incubated.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of viable cells.
-
Data Analysis: The GI50 values are calculated from the dose-response curves.
Anti-inflammatory Activity: Modulating the Immune Response
Certain derivatives of the benzocyclohepta[1,2-b]thiophen-4-one scaffold exhibit significant anti-inflammatory properties. The most well-known example is Ketotifen, which is used clinically for the management of allergic conditions like asthma and urticaria.[5][6]
Mechanism of Action: Mast Cell Stabilization and Beyond
The primary anti-inflammatory mechanism of Ketotifen is its ability to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators.[6] It also possesses potent H1-antihistamine activity.[5]
Recent research on related thiophene derivatives suggests that other anti-inflammatory mechanisms may also be at play for this class of compounds, including the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade.[7][8][9] Some tetrahydrobenzo[b]thiophene derivatives have also been shown to exert anti-inflammatory effects by activating the NRF2 antioxidant pathway and suppressing the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10]
Caption: Diverse anti-inflammatory mechanisms.
Quantitative Data: COX Inhibition
A study on N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, a related thiophene derivative, demonstrated selective COX-2 inhibition.[7]
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5.45 | 8.37 |
| Celecoxib (Reference) | - | 15.44 |
Antimicrobial Activity: A Potential New Frontier
While less explored for the benzocyclohepta[1,2-b]thiophen-4-one scaffold itself, the broader class of benzothiophene derivatives has demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[11][12][13]
Structure-Activity Relationship Insights
Studies on 1-(benzo[b]thiophen-4-yl)piperazine derivatives have provided valuable SAR insights. The presence of the benzo[b]thiophene moiety was found to be important for antifungal activity.[11][12] For antibacterial activity, specific substitutions on the phenyl ring, such as 4-hydroxy and 3-carboxamido groups, were shown to be essential for activity against P. aeruginosa.[11][12] The keto group also appeared to enhance antibacterial activity.[11][12]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values for selected 1-(benzo[b]thiophen-4-yl)piperazine derivatives against various microbial strains.[11][12]
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) |
| K2 | P. aeruginosa | 12.5 |
| K4 | S. aureus | 62.5 |
| F4 | E. coli | 62.5 |
| K1, K2, K4, K8, F1, F3 | C. albicans | 250 |
Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
Emerging research has highlighted the potential of cyclohepta[b]thiophene derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease.[14][15]
Mechanism of Action: Cholinesterase Inhibition
A primary target in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Several bicyclic and tricyclic cyclohepta[b]thiophene derivatives have been identified as potent inhibitors of both AChE and BChE.[14][15]
Quantitative Data: Cholinesterase Inhibition
The table below shows the IC50 values of representative cyclohepta[b]thiophene derivatives against AChE and BChE.[14]
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| 9 | 0.51 | 2.48 |
| 12 | 0.55 | - |
| 5 | - | 2.9 |
Pharmacokinetic Profile: A Glimpse into Drug-likeness
Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound class is crucial for its development as a drug.[16] While comprehensive ADME data for a wide range of benzocyclohepta[1,2-b]thiophen-4-one derivatives is limited, studies on Ketotifen provide valuable insights.[6][17]
Ketotifen is readily absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours. It has a biphasic elimination, with a distribution half-life of 3 hours and an elimination half-life of approximately 22 hours in adults.[6] In silico ADME studies on some benzothiophene-chalcone hybrids suggest that these compounds generally possess favorable drug-like properties.[18]
Conclusion and Future Directions
The benzocyclohepta[1,2-b]thiophen-4-one scaffold represents a highly privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. The potent anticancer effects, driven by tubulin polymerization inhibition and apoptosis induction, position these compounds as promising candidates for further oncology drug development. The established anti-inflammatory and antihistaminic properties of Ketotifen, coupled with emerging evidence for COX/LOX inhibition and NRF2 activation by related thiophenes, suggest a broader role in treating inflammatory disorders. Furthermore, the demonstrated antimicrobial and neuroprotective potential of this chemical class opens up exciting new avenues for research.
Future efforts should focus on:
-
Comprehensive SAR studies to optimize potency and selectivity for each biological target.
-
In-depth mechanistic investigations to fully elucidate the molecular pathways involved in their anti-inflammatory, antimicrobial, and neuroprotective effects.
-
Thorough pharmacokinetic and toxicological profiling of lead candidates to assess their drug-likeness and safety.
The versatility of the benzocyclohepta[1,2-b]thiophen-4-one core, combined with its demonstrated therapeutic potential, ensures that it will remain an area of active investigation for the discovery of novel and effective medicines.
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Raging the War Against Inflammation With Natural Products. Frontiers. Available at: [Link]
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Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease. National Institutes of Health. Available at: [Link]
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Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. National Institutes of Health. Available at: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]
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Multitarget Therapeutic Strategies for Alzheimer's Disease: Review on Emerging Target Combinations. National Institutes of Health. Available at: [Link]
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Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed. Available at: [Link]
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Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. MDPI. Available at: [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. Available at: [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. National Institutes of Health. Available at: [Link]
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Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease. PubMed. Available at: [Link]
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4h-benzo[2][3]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate] prevents mucosal mast cell hyperplasia and intestinal dysmotility in experimental Trichinella spiralis inflammation in the rat. PubMed. Available at: [Link]
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10-Methoxy-4H-benzo[2][3]cyclohepta[1,2-b]thiophen-4-one. PubChem. Available at: [Link]
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4H-Benzo[2][3]cyclohepta[1,2-b]thiophenes and 9,10-dihydro derivatives - Sulfonium analogues of pizotifen and ketotifen. Semantic Scholar. Available at: [Link]
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Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PubMed. Available at: [Link]
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Cilostazol in Parkinson's Disease. ClinicalTrials.gov. Available at: [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. National Institutes of Health. Available at: [Link]
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[Significance of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine for the etiology and therapy of idiopathic Parkinson disease]. PubMed. Available at: [Link]
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Discovery of novel bicyclic and tricyclic cyclohepta[b]thiophene derivatives as multipotent AChE and BChE inhibitors, in-Vivo and in-Vitro assays, ADMET and molecular docking simulation. PubMed. Available at: [Link]
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Microwave Assisted Liquid Phase Synthesis of Benzimidazolo Benzothiophenes for Antimicrobial Activity. ResearchGate. Available at: [Link]
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Spectroscopic Data for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a heterocyclic ketone with a tricyclic core, featuring a central seven-membered ring fused to both a benzene and a thiophene ring. This class of compounds is of significant interest in medicinal chemistry and drug development due to its structural similarity to known psychoactive agents and other biologically active molecules. The presence of a methoxy group, a carbonyl function, and a thiophene ring introduces a unique combination of electronic and steric properties, making it a valuable scaffold for the design of novel therapeutic agents.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The structure of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is presented below, with a numbering scheme to facilitate the discussion of NMR data.
Figure 1. Chemical structure of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is expected to exhibit distinct signals corresponding to the aromatic, olefinic, and methoxy protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
Predicted Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2, H3 | 7.0 - 7.5 | d, d | J = ~5 Hz |
| H5, H6, H7, H8 | 7.2 - 7.8 | m | |
| H9 | 7.0 - 7.3 | s | |
| OCH₃ | ~3.9 | s |
Interpretation:
-
Aromatic and Olefinic Protons: The protons on the thiophene (H2, H3) and benzene rings (H5, H6, H7, H8), along with the olefinic proton (H9), are expected to resonate in the downfield region (7.0-7.8 ppm) due to the deshielding effects of the aromatic systems and the carbonyl group. The thiophene protons will likely appear as doublets with a coupling constant of approximately 5 Hz, characteristic of vicinal coupling in a five-membered heteroaromatic ring. The benzene ring protons will present as a complex multiplet due to their various coupling interactions. The olefinic proton at position 9 is anticipated to be a singlet, assuming no significant coupling to neighboring protons.
-
Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet at approximately 3.9 ppm. This upfield shift relative to the aromatic protons is characteristic of protons on a carbon attached to an oxygen atom.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons for each carbon.
Predicted Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C4) | 180 - 190 |
| C10 | 160 - 165 |
| Aromatic/Olefinic C | 120 - 150 |
| OCH₃ | ~56 |
Interpretation:
-
Carbonyl Carbon: The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of 180-190 ppm, which is characteristic of a ketone within a conjugated system.
-
Aromatic and Olefinic Carbons: The sp²-hybridized carbons of the thiophene, benzene, and the central seven-membered rings will resonate in the 120-150 ppm region. The carbon bearing the methoxy group (C10) is expected to be significantly deshielded and appear at the lower end of this range (around 160-165 ppm).
-
Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic upfield position of around 56 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Parameters: A standard FT-IR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Absorption Bands:
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | 1640 - 1660 | Strong |
| C=C (Aromatic) | 1500 - 1600 | Medium |
| C-O (Ether) | 1200 - 1250 (asymmetric) and 1000-1050 (symmetric) | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic - OCH₃) | 2850 - 2960 | Medium |
Interpretation:
-
Carbonyl Stretch: A strong absorption band is expected in the region of 1640-1660 cm⁻¹. The conjugation of the carbonyl group with the thiophene and the central ring system will lower its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[2]
-
Aromatic C=C Stretch: Medium intensity bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O Stretch: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the C-O-C bond of the methoxy group are expected around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear in the 3000-3100 cm⁻¹ region, while the C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural elucidation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₄H₁₀O₂S = 242.29). A prominent M+ peak is anticipated due to the stability of the aromatic system.
-
Key Fragments:
-
Loss of CH₃ radical: A fragment at [M-15]⁺ would correspond to the loss of the methyl group from the methoxy moiety.
-
Loss of CO: A fragment at [M-28]⁺ could result from the loss of a carbonyl group.
-
Loss of OCH₃ radical: A fragment at [M-31]⁺ would indicate the loss of the entire methoxy group.
-
Thiophene Ring Fragmentation: Fragmentation of the thiophene ring could lead to characteristic ions.
-
Figure 2. Predicted major fragmentation pathways for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
Conclusion
The comprehensive spectroscopic analysis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, as predicted from fundamental principles and data from analogous structures, provides a detailed roadmap for its characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a self-validating system for confirming the molecular structure and assessing the purity of this important heterocyclic compound. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the confident identification and further investigation of this and related molecular scaffolds.
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PrepChem.com. Synthesis of 10-Methoxy-4H-benzo[3][4] cyclohepta[1,2-b] thiophen-4-one (compound of formula V). Available at: [Link].
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An In-Depth Technical Guide to 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a key heterocyclic compound. Drawing from the available scientific literature, we will delve into its chemical synthesis, physicochemical properties, and its significant role as a precursor in the pharmaceutical industry. The content is structured to provide both foundational knowledge and practical insights for professionals in chemical research and drug development.
Introduction: A Versatile Benzocycloheptathiophene Scaffold
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is an organic sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₀O₂S.[1][2][3] Its core structure, a benzocycloheptathiophene ring system, is a recurring motif in various biologically active molecules. This has positioned the compound as a valuable building block in medicinal chemistry and a subject of interest in material science.[4]
The primary significance of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one lies in its role as a crucial intermediate in the synthesis of the antihistamine drug, Ketotifen.[4][5] Ketotifen is a mast cell stabilizer used in the treatment of allergic conditions such as rhinitis and bronchial asthma.[5] The unique reactivity of the thiophenic ring and the overall molecular architecture of this precursor make it an ideal starting point for the construction of more complex pharmaceutical agents.[4]
Beyond its established role in Ketotifen synthesis, derivatives of the broader benzocyclohepta[1,2-b]thiophene scaffold have been explored for a range of pharmacological activities, including potential anti-inflammatory, antiviral, and anticancer properties.[4] This suggests a latent potential for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one to serve as a scaffold for the discovery of new therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the key properties of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
| Property | Value | Source |
| CAS Number | 59743-84-9 | [2][6] |
| Molecular Formula | C₁₄H₁₀O₂S | [2][3] |
| Molecular Weight | 242.29 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 164-166 °C | [7] |
| Purity | ≥99% | [5] |
| InChI | InChI=1S/C14H10O2S/c1-16-12-8-9-4-2-3-5-10(9)13(15)11-6-7-17-14(11)12/h2-8H,1H3 | [2][3] |
Synthesis and Mechanistic Insights
The synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a critical process for its utilization in further chemical transformations. The most commonly cited method involves the dehydrobromination of a halogenated precursor.
Experimental Protocol: Dehydrobromination Route
This protocol is based on the established literature for the synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.[7]
Step 1: Reaction Setup
-
In a suitable reaction vessel, dissolve 17.5 g of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[2][3]cyclohepta[1,2-b]thiophen-4-one in 400 cc of methanol.
-
To this solution, add 9 g of potassium hydroxide.
Step 2: Reflux
-
Heat the reaction mixture to boiling and maintain at reflux for 6 hours. The potassium hydroxide acts as a base to facilitate the elimination of hydrogen bromide.
Step 3: Isolation and Purification
-
After the reflux period, cool the solution to 0-5 °C.
-
The precipitated crystalline product is collected by filtration.
-
Recrystallize the crude product from methanol to obtain pure 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.[7]
Step 4: Characterization
-
The structure and purity of the final compound are confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[7]
Synthetic Pathway Visualization
Caption: Synthetic route to 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
Applications in Drug Discovery and Development
The primary and most well-documented application of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is as a key starting material for the synthesis of Ketotifen.[4][5]
Intermediate in Ketotifen Synthesis
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[8] Its synthesis involves the chemical modification of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. The journey from this intermediate to the final active pharmaceutical ingredient (API) underscores the importance of a reliable and scalable synthesis for the precursor.
Caption: Role as a key intermediate in the synthesis of Ketotifen.
Potential as a Scaffold for Novel Therapeutics
The benzocyclohepta[1,2-b]thiophene core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This suggests that derivatives of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one could be synthesized and screened for a variety of biological activities. The existing literature points to potential anti-inflammatory, antiviral, and anticancer properties for related compounds, providing a rationale for further exploration in these therapeutic areas.[4]
Future Perspectives
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a compound of significant interest due to its established role in the pharmaceutical industry and its potential for future applications. While its synthesis is well-documented, further research into optimizing reaction conditions for improved yield and sustainability would be beneficial.
The exploration of the biological activities of novel derivatives of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one presents an exciting avenue for drug discovery. High-throughput screening of a library of such compounds against various biological targets could lead to the identification of new lead compounds for the treatment of a range of diseases.
Furthermore, the unique electronic properties of the thiophene ring suggest that this compound and its derivatives may have applications in material science, for example, in the development of organic semiconductors.[4] This interdisciplinary potential adds to the value of continued research into this versatile molecule.
References
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PrepChem.com. Synthesis of 10-Methoxy-4H-benzo[2][3] cyclohepta[1,2-b] thiophen-4-one (compound of formula V). [Link]
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High-Quality 10-Methoxy-4H-benzo[2][3]cyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9). (2024-08-20). [Link]
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PubChem. 10-Methoxy-4H-benzo[2][3]cyclohepta[1,2-b]thiophen-4-one. [Link]
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Pharmaffiliates. 10-Methoxy-4H-benzo[2][3]cyclohepta[1,2- b]thiophen-4-one. [Link]
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001CHEMICAL. CAS No. 59743-84-9, 10-Methoxy-4H-benzo[2][3]cyclohepta-[1,2-b]thiophen-4-one. [Link]
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Taicang Hutai Weidong Chemical Factory. Methoxy substance. [Link]
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Unlocking the Therapeutic Potential of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. Capitalizing on its structural relationship to the well-characterized antihistamine and mast cell stabilizer, Ketotifen, this document outlines a hypothesis-driven approach to exploring its potential mechanisms of action. We delve into the scientific rationale for investigating key protein families, including G-protein coupled receptors and protein kinases, and provide detailed, field-proven experimental protocols for target engagement and functional validation. This guide is designed to be a practical resource, integrating established methodologies with expert insights to accelerate the discovery of novel therapeutic applications for this promising compound.
Introduction: The Scientific Premise
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a tricyclic heterocyclic compound belonging to the benzocycloheptathiophene class. While primarily recognized as a key intermediate in the synthesis of the antihistamine drug Ketotifen, its intrinsic pharmacological properties remain largely unexplored.[1] The structural similarity to Ketotifen, a potent H1-histamine receptor antagonist and mast cell stabilizer, provides a strong rationale for investigating similar biological activities.[2][3][4] Ketotifen exerts its therapeutic effects in allergic conditions like conjunctivitis and asthma through a dual mechanism: blocking the action of histamine on H1 receptors and preventing the release of inflammatory mediators from mast cells.[2][3][5][6]
This guide posits that 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one may interact with targets within these same pathways. However, subtle structural differences, such as the absence of the N-methylpiperidylidene group present in Ketotifen, may lead to a distinct target profile, potentially offering a novel therapeutic window with an improved side-effect profile. This document outlines a systematic approach to deorphanize this compound, moving from broad, unbiased screening to specific, hypothesis-driven validation.
Primary Hypothesized Target Classes
Based on the pharmacology of structurally related benzocycloheptathiophene derivatives, two primary target classes are prioritized for investigation:
G-Protein Coupled Receptors (GPCRs): The Histamine H1 Receptor
The histamine H1 receptor (H1R) is a well-established target for anti-allergic and anti-inflammatory drugs.[7] It is a member of the rhodopsin-like GPCR family that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[8] This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular inflammatory response.[8] Given that Ketotifen is a potent H1R antagonist, it is highly probable that 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one possesses affinity for this receptor.
Modulators of Mast Cell Stabilization
Mast cells are critical effector cells in allergic and inflammatory responses, releasing a plethora of pre-formed and newly synthesized mediators upon activation.[9][10][11] Mast cell stabilizers, like Ketotifen, inhibit the degranulation process, a key step in the allergic cascade.[10][12][13] The precise molecular targets for many mast cell stabilizers are not fully elucidated but are thought to involve the modulation of ion channels (e.g., calcium channels) or key signaling proteins that regulate mast cell degranulation.[12] Therefore, a broader screening approach is warranted to identify potential targets involved in this pathway.
Experimental Workflow for Target Identification and Validation
A multi-pronged approach, combining target-agnostic screening with hypothesis-driven validation, is recommended. This workflow is designed to first identify potential protein interactors and then rigorously confirm their biological relevance.
Figure 1: A phased experimental workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase focuses on identifying a broad set of potential protein targets.
CETSA is a powerful method to assess target engagement in a cellular context.[14][15][16][17] It relies on the principle that the binding of a small molecule can increase the thermal stability of its target protein.[18]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., mast cell line HMC-1, or a lung epithelial cell line A549) to 80-90% confluency. Treat cells with varying concentrations of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one or vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels using Western blotting for specific candidate proteins (e.g., H1R) or by mass spectrometry (MS-CETSA) for a proteome-wide analysis.
-
Data Interpretation: A positive hit is identified by a shift in the melting curve of a protein in the presence of the compound, indicating thermal stabilization upon binding.
To explore potential off-target effects or novel mechanisms of action, a kinome-wide screen is recommended. Several commercial platforms, such as KINOMEscan™, offer high-throughput screening against a large panel of human kinases.[19][20][21][22]
Workflow:
-
Compound Submission: Submit 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one to a commercial provider for screening at a fixed concentration (e.g., 1 or 10 µM) against their kinase panel.
-
Data Analysis: The provider will report the percent inhibition for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition.
-
Follow-up: Promising hits should be followed up with dose-response studies to determine the IC50 values.
Similar to kinome scanning, high-throughput screening against a panel of GPCRs can identify both primary and secondary targets.[1][23][24][25] These screens typically utilize cell lines expressing a specific GPCR and a reporter system to measure receptor activation or inhibition.
Workflow:
-
Assay Selection: Choose a screening platform that offers a broad panel of GPCRs, particularly those involved in inflammatory and immune responses.
-
Screening: The compound is tested for its ability to either agonize or antagonize the GPCRs in the panel.
-
Hit Identification: Hits are identified based on a significant change in the reporter signal compared to controls.
Phase 2: Hypothesis-Driven Target Validation
Once a list of potential targets is generated from the initial screening phase, the next step is to validate these interactions and their functional consequences.
For enzyme targets, such as kinases, direct enzymatic assays are crucial to confirm inhibition and determine the mechanism of action.
Example Protocol for a Kinase Inhibition Assay:
-
Reagents: Recombinant active kinase, substrate peptide, ATP, and the test compound.
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one in a suitable reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-based assays are essential to confirm that the interaction between the compound and its target leads to a functional cellular response.
Example Protocol for an H1R Antagonism Assay:
-
Cell Line: Use a cell line endogenously expressing H1R (e.g., U-373 MG cells) or a recombinant cell line overexpressing the receptor.[26]
-
Assay Principle: Measure the histamine-induced intracellular calcium mobilization.
-
Procedure: a. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). b. Pre-incubate the cells with varying concentrations of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. c. Stimulate the cells with a fixed concentration of histamine. d. Measure the change in fluorescence intensity using a plate reader.
-
Data Analysis: A decrease in the histamine-induced calcium signal in the presence of the compound indicates H1R antagonism.
Figure 2: Hypothesized antagonism of the H1 receptor signaling pathway.
Example Protocol for a Mast Cell Degranulation Assay:
-
Cell Line: Use a mast cell line such as RBL-2H3 (rat basophilic leukemia) or primary human mast cells.
-
Sensitization: Sensitize the cells with anti-DNP IgE overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
-
Stimulation: Trigger degranulation by adding DNP-HSA.
-
Quantification: Measure the release of β-hexosaminidase, a granular enzyme, into the supernatant using a colorimetric assay.
-
Data Analysis: A reduction in β-hexosaminidase release indicates mast cell stabilization.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Hypothetical Screening Results
| Assay Type | Target/Pathway | Result | Potency (IC50/EC50) |
| GPCR Screen | Histamine H1 Receptor | Antagonist | 150 nM |
| Kinome Scan | Kinase X | Inhibition | 1.2 µM |
| Kinome Scan | Kinase Y | No significant inhibition | > 10 µM |
| CETSA | Protein Z | Stabilization | - |
| Mast Cell Degranulation | β-hexosaminidase release | Inhibition | 800 nM |
Conclusion and Future Directions
This technical guide provides a robust and systematic framework for elucidating the therapeutic targets of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. By leveraging its structural relationship to Ketotifen and employing a combination of unbiased screening and hypothesis-driven validation, researchers can efficiently identify and characterize its mechanism of action. The successful identification of novel targets for this compound could pave the way for the development of new therapies for allergic and inflammatory diseases with potentially improved efficacy and safety profiles. Future studies should focus on in vivo validation of the identified targets in relevant animal models of disease.
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In silico docking studies of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
An In-Depth Technical Guide: In Silico Docking Studies of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Abstract
This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies on 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including anticancer and neuroprotective effects.[1][2] Molecular docking is an indispensable computational technique in modern drug discovery, enabling the prediction of ligand-protein interactions and binding affinities, thereby accelerating the identification of potential drug candidates.[3][4] This whitepaper details a self-validating protocol, from target selection and molecular preparation to docking simulation and results interpretation, aimed at researchers, scientists, and drug development professionals. We use Human Acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, as an exemplar to demonstrate a robust and reproducible workflow.[5]
The Scientific Imperative: Rationale and Target Selection
The compound of interest, 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (CID: 2825162), belongs to a class of tricyclic thieno-fused compounds.[6] The broader family of benzo[b]thiophene and cyclohepta[b]thiophene derivatives has been reported to possess significant biological activities, including anti-inflammatory, antimicrobial, and potent antiproliferative effects.[7][8] Notably, recent studies have highlighted the potential of cyclohepta[b]thiophene derivatives as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[5]
Causality of Target Choice: The selection of a biological target is the foundational step of any drug discovery campaign. For this guide, Human Acetylcholinesterase (AChE) was selected as the protein target. The rationale is twofold:
-
Therapeutic Relevance: AChE inhibitors are an established class of drugs for the symptomatic treatment of Alzheimer's disease. Identifying novel scaffolds that can interact with this enzyme is of high therapeutic interest.[5]
-
Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of human AChE, often co-crystallized with known inhibitors. This availability is critical for establishing a validated docking protocol.
For this study, we will utilize the PDB entry 4EY7 , which contains the crystal structure of Human AChE in complex with the approved drug Donepezil. This co-crystallized ligand is essential for the validation phase of our protocol.
The Docking Workflow: A Self-Validating System
A trustworthy computational model must be able to reproduce known experimental results before it can be used for prediction. The following workflow is designed as a self-validating system, where the accuracy of the docking protocol is confirmed by redocking a known ligand.
Caption: Workflow for the self-validating redocking protocol.
-
Redock the Native Ligand: Using the prepared protein and the defined grid box, perform a docking simulation with the extracted Donepezil ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of Donepezil onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately predict the known binding conformation. [9][10][11]If the RMSD is higher, parameters such as the grid box size or position may need refinement.
Protocol 2.3: Docking of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
-
Execute Docking: Once the protocol is validated, use the exact same validated parameters (prepared protein, grid box) to dock the prepared target ligand.
-
Generate Poses: The docking program (e.g., AutoDock Vina) will generate multiple binding poses, each with a corresponding binding affinity score.
Phase 3: Analysis and Interpretation of Results
Meaningful analysis goes beyond simply looking at the docking score. It involves a critical evaluation of the binding pose and the nature of the molecular interactions. [10][12] Protocol 3.1: Evaluation of Binding Affinity The docking score is an estimate of the binding free energy (ΔG), typically in kcal/mol. A more negative value suggests a stronger, more favorable binding interaction. [10]
-
Rank Poses: The output from the docking software will rank the generated poses based on their scores.
-
Compare Affinities: Compare the best score of your target compound with that of the redocked native ligand (Donepezil). This provides a benchmark for its potential potency.
Table 1: Hypothetical Docking Results Summary
| Ligand | Binding Affinity (kcal/mol) | RMSD from Native Ligand (Å) | Key Interacting Residues |
|---|---|---|---|
| Donepezil (Redocked) | -11.5 | 1.25 | TRP86, TYR337, PHE338 |
| 10-Methoxy-4H-...-one | -9.8 | N/A | TRP286, TYR341, HIS447 |
Protocol 3.2: Analysis of Binding Pose and Interactions
-
Visualize the Complex: Load the prepared protein and the top-ranked docked pose of the ligand into a visualization tool like PyMOL or Discovery Studio Visualizer. [13]2. Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for: [10] * Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Often the primary driver of binding.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Compare with Known Binders: Compare the interactions made by your ligand with those made by the co-crystallized ligand (Donepezil). A promising candidate will often engage with the same key residues in the active site that are known to be important for inhibition.
Conclusion
This guide outlines a rigorous and self-validating protocol for the in silico molecular docking of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one against Human Acetylcholinesterase. By grounding the study in a validation step, the resulting predictions of binding affinity and interaction patterns gain significant trustworthiness. The described workflow—from rational target selection to detailed analysis—provides a robust framework for researchers to evaluate the therapeutic potential of novel compounds. The ultimate goal of such computational studies is to generate credible hypotheses that can prioritize and guide subsequent experimental validation, thereby streamlining the drug discovery pipeline.
References
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Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. Retrieved from [Link]
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EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]
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Schrödinger. (2025). Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations. Retrieved from [Link]
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YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
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ResearchGate. (2015). How can I validate a docking protocol? Retrieved from [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]
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PubChem. (n.d.). 10-Methoxy-4H-benzoc[14][15]yclohepta[1,2-b]thiophen-4-one. Retrieved from [Link]
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Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central. Retrieved from [Link]
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YouTube. (2024). Generating grid box for Docking using Vina. Retrieved from [Link]
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MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2024). High-Quality 10-Methoxy-4H-benzoc[14][15]yclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9). Retrieved from [Link]
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The Genesis of a Keystone: A Technical Guide to 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
An In-depth Exploration of the Discovery, Synthesis, and Significance of a Pivotal Intermediate in Antihistamine Development
Introduction: Unveiling a Core Scaffold in Medicinal Chemistry
In the landscape of pharmaceutical sciences, the journey from a simple organic molecule to a life-changing therapeutic is often a testament to intricate chemical design and a deep understanding of structure-activity relationships. This guide delves into the history and chemistry of one such pivotal molecule: 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (CAS No. 59743-84-9). While not a therapeutic agent in itself, this tricyclic ketone is the cornerstone intermediate in the synthesis of the widely-used second-generation antihistamine, Ketotifen.[1] Its discovery and the refinement of its synthesis were critical milestones in the development of mast cell stabilizers and H1-receptor antagonists.[1] This document will provide a comprehensive overview of its discovery, detail its synthesis, and discuss its chemical properties and broader applications, offering researchers and drug development professionals a thorough understanding of this essential chemical entity.
Historical Context and Discovery: A Foundation for Anti-Allergic Therapeutics
The story of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is intrinsically linked to the pioneering research conducted at Sandoz Pharmaceuticals (now part of Novartis) in the 1960s and 1970s. The quest for novel compounds with potent anti-allergic and anti-anaphylactic properties led to the exploration of various heterocyclic systems. The benzocycloheptathiophene scaffold emerged as a promising pharmacophore, leading to the development of Ketotifen.[1]
The initial synthesis of this core intermediate was a critical step in the broader drug discovery program. Seminal work by Waldvogel and his colleagues at Sandoz, published in Helvetica Chimica Acta in 1976, laid out the synthetic pathways to Ketotifen and its precursors, including the title compound.[2][3][4] This research provided the fundamental chemical knowledge required for the production of Ketotifen and spurred further investigation into the biological activities of this class of compounds. Patents filed by Sandoz in the mid-1960s and early 1970s further underscore the novelty and importance of these benzocycloheptathiophene derivatives at the time.[5]
Physicochemical Properties
A clear understanding of the physicochemical properties of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 59743-84-9 | [6][7][8] |
| Molecular Formula | C₁₄H₁₀O₂S | [6][7] |
| Molecular Weight | 242.29 g/mol | [6][7] |
| Appearance | Yellow Powder | [6] |
| Melting Point | 164-166 °C | |
| IUPAC Name | 10-methoxy-4H-benzo[4][5]cyclohepta[1,2-b]thiophen-4-one | [9] |
Synthetic Pathways: From Precursors to the Core Structure
The synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a multi-step process that requires careful control of reaction conditions. The most well-documented and efficient method involves the dehydrobromination of a brominated precursor.
Key Synthetic Route: Dehydrobromination
The established synthesis proceeds via the formation of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4][5]cyclohepta[1,2-b]thiophen-4-one, which is then converted to the target molecule.
Caption: Synthetic pathway to the target compound.
Detailed Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
Materials:
-
9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4][5]cyclohepta[1,2-b]thiophen-4-one
-
Potassium hydroxide (KOH)
-
Methanol (CH₃OH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17.5 g of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4][5]cyclohepta[1,2-b]thiophen-4-one in 400 cc of methanol.
-
Addition of Base: To the stirred solution, add 9 g of potassium hydroxide.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Crystallization: After the reflux period, cool the solution to 0-5 °C. The product will precipitate as a crystalline solid.
-
Isolation: Collect the precipitated crystals by filtration.
-
Purification: Recrystallize the crude product from methanol to obtain pure 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
-
Characterization: The final product should have a melting point of 164-166 °C. Further characterization can be performed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure.
Applications Beyond Antihistamines: A Versatile Building Block
While its primary claim to fame is its role in the synthesis of Ketotifen, the unique tricyclic structure of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one makes it a valuable building block for a range of other potential applications.
-
Pharmaceutical Research: The scaffold is a starting point for the synthesis of novel derivatives with potential anti-inflammatory, antiviral, and anticancer properties.[10] The thiophene ring, in particular, is a well-known pharmacophore in medicinal chemistry.
-
Material Science: The fused ring system and the presence of a heteroatom suggest potential applications in the field of organic electronics.[10] Derivatives could be explored for use as organic semiconductors in the fabrication of electronic devices.[10]
-
Organic Synthesis: As a complex and functionalized molecule, it serves as a versatile starting material for the construction of more elaborate organic frameworks.[10]
Future Directions and Conclusion
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one stands as a testament to the enduring importance of foundational molecules in drug discovery. Its history is a reflection of the systematic approach to medicinal chemistry that defined a generation of pharmaceutical research. While its role as an intermediate for Ketotifen is well-established, the potential for this scaffold to be adapted for new therapeutic and material science applications remains an exciting area for future exploration. This guide has provided a comprehensive overview of its discovery, synthesis, and properties, offering a valuable resource for researchers working in these fields.
References
- US Patent 7,872,025 B2. (2011). Optically active isomers of ketotifen and therapeutically active metabolites thereof.
-
PubChem. (n.d.). Ketotifen. National Center for Biotechnology Information. [Link]
- Russian Federation Patent RU2266115C2. (2005). Ketothiphen optically active isomers and their therapeutically active metabolites.
- Canadian Patent CA2383222A1. (2001). Optically active isomers of ketotifen and therapeutically active metabolites thereof.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bulk Purchase of 10-Methoxy-4H-benzo[4][5]cyclohepta[1,2-b]thiophen-4-one: Pricing and Availability. [Link]
-
PubChem. (n.d.). 10-Methoxy-4H-benzo[4][5]cyclohepta[1,2-b]thiophen-4-one. National Center for Biotechnology Information. [Link]
-
Reagentia. (n.d.). 4H-Benzo[4][5]cyclohepta[1,2-b]thiophen-4-one, 10-methoxy-. [Link]
-
High-Quality 10-Methoxy-4H-benzo[4][5]cyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9). (2024, August 20). [Link]
-
Veeprho. (n.d.). Ketotifen Impurity 2 | CAS 59743-84-9. [Link]
-
Henan Wentao Chemical Product Co., Ltd. (n.d.). 4H-Benzo[4][5]cyclohepta[1,2-b]thiophene-4-ol,10-methoxy-4-(1-methyl-4-piperidinyl)- CAS NO.59743-88-3. [Link]
Sources
- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 3. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 4. RU2266115C2 - Ketothiphen optically active isomers and their therapeutically active metabolites - Google Patents [patents.google.com]
- 5. CA2383222A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 6. 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | C14H10O2S | CID 2825162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [cymitquimica.com]
- 8. 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 10-methoxy- (1 x 10 g) | Reagentia [reagentia.eu]
- 9. 4H-Benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol,10-methoxy-4-(1-methyl-4-piperidinyl)-, CasNo.59743-88-3 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]
- 10. nbinno.com [nbinno.com]
Methodological & Application
Synthesis Protocol for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Benzocyclohepta[1,2-b]thiophene Scaffold
The tricyclic heteroaromatic scaffold of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is of significant interest to the pharmaceutical and materials science sectors. As a versatile synthetic intermediate, its derivatives have been explored for a range of biological activities, including potential anti-inflammatory, antiviral, and anticancer properties.[1] The unique electronic and structural features of the thiophene ring fused to a benzocycloheptenone system also make it a valuable building block in the development of novel organic semiconductors.[1] This application note provides a comprehensive overview of a robust synthetic protocol for the preparation of this key intermediate, with a focus on the underlying chemical principles and practical experimental guidance.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one can be strategically approached through the construction of the tricyclic core, followed by functional group manipulations. A plausible retrosynthetic pathway is outlined below:
Caption: Simplified E2 elimination mechanism for the final step.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| 9-bromo-9,10-dihydro-10-methoxy-4H-benzoc[1][2]yclohepta[1,2-b]thiophen-4-one | 325.21 | 17.5 g | Synthesized from the corresponding dibromo precursor. |
| Potassium Hydroxide (KOH) | 56.11 | 9 g | ACS grade or higher. |
| Methanol (MeOH) | 32.04 | 400 mL | Anhydrous, reagent grade. |
Procedure:
-
To a solution of 17.5 g of 9-bromo-9,10-dihydro-10-methoxy-4H-benzoc[1][2]yclohepta[1,2-b]thiophen-4-one in 400 mL of methanol in a round-bottom flask equipped with a reflux condenser, add 9 g of potassium hydroxide. 2. Heat the reaction mixture to reflux and maintain this temperature for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to 0-5 °C in an ice bath.
-
The precipitated crystalline material is collected by vacuum filtration.
-
Recrystallize the crude product from methanol to obtain the pure 10-methoxy-4H-benzoc[1][2]yclohepta[1,2-b]thiophen-4-one. 6. Dry the purified product under vacuum. The expected melting point of the pure compound is 164-166 °C. Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as indicated in the source literature.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can confidently and efficiently prepare this valuable intermediate for applications in drug discovery and materials science.
References
-
PrepChem. Synthesis of 10-Methoxy-4H-benzo [1][2]cyclohepta[1,2-b] thiophen-4-one (compound of formula V). Available at: [Link]
-
Reagentia. 4H-Benzoc[1][2]yclohepta[1,2-b]thiophen-4-one, 10-methoxy-. Available at: [Link]
-
PubChem. 10-Methoxy-4H-benzoc[1][2]yclohepta[1,2-b]thiophen-4-one. Available at: [Link]
-
PrepChem. Synthesis of 9-Bromo-9,10-dihydro-10-methoxy-4H-benzoc[1][2]yclohepta[1,2-b]thiophen-4-one. Available at: [Link]
-
ResearchGate. Facile Synthesis of 9,10-Dihydro-4H-Benzo [1][2]Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Available at: [Link]
-
Saskatoon Public Schools. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry. Available at: [Link]
Sources
Use of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one in ketotifen synthesis
Application Notes & Protocols
Topic: Strategic Utilization of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one in the Synthesis of Ketotifen
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer, is a tricyclic compound of the benzocycloheptathiophene class widely used in the treatment of allergic conditions.[1] Its synthesis relies on the strategic construction of a complex heterocyclic core. A pivotal intermediate in this process is 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a compound that serves as a versatile and stable precursor.[2][3] This document provides a comprehensive guide to the synthetic pathway transforming this key intermediate into the final active pharmaceutical ingredient (API), Ketotifen. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Principle of the Synthetic Strategy
The conversion of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one into Ketotifen is not a direct reaction but a multi-step process that leverages the inherent reactivity of the intermediate. The methoxy group at the C-10 position functions as a "masked ketone," which is a common tactic in complex organic synthesis to prevent unwanted side reactions.
The overall strategy involves two primary phases:
-
Formation of the Core Ketone: The starting material is first converted into the immediate precursor for the final side-chain addition. This involves a reduction of the C-4 ketone followed by an acid-catalyzed rearrangement and hydrolysis of the enol ether at C-10 to unveil the target ketone.
-
Side-Chain Installation and Final Dehydration: The core ketone is then subjected to a Grignard reaction to introduce the N-methylpiperidine moiety. A subsequent dehydration reaction forms the crucial exocyclic double bond, yielding the final Ketotifen molecule.
This pathway is illustrated in the workflow below.
Caption: High-level synthetic workflow from the methoxy-ketone intermediate to Ketotifen.
Application Notes: Mechanistic Insights and Rationale
A robust synthetic protocol is built on understanding the function of each reagent and condition. This section details the causality behind the key experimental choices.
Phase 1: The Critical Role of the Methoxy Group
The starting material, 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, is a stable, often crystalline solid, making it an excellent starting point for a multi-step synthesis.[4] The methoxy group serves as a protecting group for the eventual ketone at the C-10 position. Attempting to perform a Grignard reaction on a molecule with two accessible ketone groups would lead to a complex mixture of products and poor yields. This "masked ketone" strategy circumvents that issue.
-
Selective Reduction: The first step is the selective reduction of the C-4 ketone. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high selectivity for ketones in the presence of other functional groups like the enol ether. The reaction is typically performed in an alcoholic solvent like methanol, which also serves to protonate the resulting alkoxide.
-
Acid-Catalyzed Rearrangement: The subsequent step is a combined dehydration and hydrolysis reaction catalyzed by a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus. The acid protonates the hydroxyl group at C-4, which is then eliminated as water. This generates a carbocation that stabilizes by forming a double bond, leading to a conjugated system. Simultaneously, the acidic medium catalyzes the hydrolysis of the enol ether at C-10 to reveal the thermodynamically stable ketone, which becomes the reaction site for the next phase.
Phase 2: Building the Final Molecule
With the core ketone in hand, the focus shifts to installing the pharmacologically essential N-methylpiperidylidene side chain.
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction is ideal for this purpose. The Grignard reagent, 1-methyl-4-piperidylmagnesium chloride, is prepared in situ from 4-chloro-1-methylpiperidine and magnesium turnings.
-
Trustworthiness Insight: The success of this step is critically dependent on maintaining strictly anhydrous (water-free) conditions. Any moisture will quench the highly basic Grignard reagent, drastically reducing the yield. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory. The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Final Dehydration: The tertiary alcohol formed from the Grignard addition is an unstable intermediate that is readily dehydrated to form the final product. Strong acids like polyphosphoric acid (PPA) or trifluoroacetic acid are often used as they act as both the catalyst and solvent, driving the reaction efficiently at elevated temperatures. The elimination of water forms the exocyclic double bond, a key structural feature of Ketotifen.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and reactions. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Synthesis of 4,9-Dihydro-10H-benzo[5][6]cyclohepta[1,2-b]thiophen-10-one (Core Ketone)
Step 1.1: Reduction of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
-
To a stirred solution of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (THF) (20 mL/g), cool the mixture to 0-5 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of acetone (5 mL/g) followed by water (20 mL/g).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol intermediate, which is used directly in the next step without further purification.
Step 1.2: Acid-Catalyzed Dehydration and Hydrolysis
-
Dissolve the crude alcohol from the previous step in toluene (30 mL/g).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Equip the flask with a Dean-Stark apparatus and reflux the mixture for 6-8 hours, or until TLC analysis indicates the formation of the product is complete.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 15 mL/g) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Core Ketone as a solid.
Protocol 2: Synthesis of Ketotifen from the Core Ketone
Step 2.1: Grignard Reaction
-
Under an inert nitrogen atmosphere, charge a dry three-neck flask with magnesium turnings (1.5 eq) and a small crystal of iodine in anhydrous THF (10 mL/g of Mg).
-
Slowly add a solution of 4-chloro-1-methylpiperidine (1.2 eq) in anhydrous THF dropwise to initiate the Grignard formation. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the resulting Grignard reagent to 0 °C.
-
Add a solution of the Core Ketone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the product into ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo to give the crude tertiary alcohol adduct.
Step 2.2: Dehydration to Yield Ketotifen
-
Add the crude alcohol adduct from the previous step to polyphosphoric acid (PPA) (10 g/g of adduct) at 60 °C.
-
Heat the mixture to 100-110 °C and stir for 2 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Basify the acidic solution to a pH of 9-10 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the resulting suspension with dichloromethane (3 x 20 mL/g).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield pure Ketotifen. The product can be converted to its hydrogen fumarate salt for improved stability and handling.[5]
Data Summary & Visualization
Table 1: Summary of Reaction Parameters
| Step | Reaction Name | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1.1 | Selective Reduction | NaBH₄ | Methanol/THF | 0 → RT | 4 | >95% (crude) |
| 1.2 | Dehydration/Hydrolysis | p-TsOH | Toluene | Reflux | 6-8 | 80-85% |
| 2.1 | Grignard Addition | 1-Me-4-piperidyl-MgCl | THF | 0 → RT | 3 | >90% (crude) |
| 2.2 | Final Dehydration | Polyphosphoric Acid | Neat | 100-110 | 2 | 75-80% |
Figure 2: Detailed Synthetic Scheme
Sources
Application Notes and Protocols: 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one in Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a pale yellow solid with the molecular formula C₁₄H₁₀O₂S, is a sophisticated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique tricyclic framework, incorporating a thiophene ring fused to a benzocycloheptenone system, provides a structurally rigid scaffold that is amenable to a variety of chemical transformations. This compound is primarily recognized as a crucial intermediate in the synthesis of bioactive molecules, most notably the second-generation non-competitive H1-antihistamine and mast cell stabilizer, Ketotifen.[3][4][5]
The reactivity of this ketone is centered around the carbonyl group and the activated aromatic rings, making it a versatile precursor for the construction of complex molecular architectures.[2] Its applications extend beyond pharmaceuticals into material science, where its unique electronic properties are of interest.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one in organic synthesis, with a primary focus on the synthesis of Ketotifen.
Physicochemical Properties
A summary of the key physicochemical properties of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is presented in the table below.
| Property | Value | Source |
| CAS Number | 59743-84-9 | |
| Molecular Formula | C₁₄H₁₀O₂S | |
| Molecular Weight | 242.29 g/mol | |
| Appearance | Pale Yellow Solid | |
| Melting Point | 164-166 °C |
Core Application: Synthesis of Ketotifen
The most prominent application of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is its role as a late-stage intermediate in the synthesis of Ketotifen. The synthetic pathway involves two key transformations: a Grignard reaction to introduce the N-methylpiperidylidene moiety, followed by a dehydration step to form the exocyclic double bond.
[Image of the Grignard reaction scheme: 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one reacting with N-methyl-4-piperidylmagnesium chloride in THF to yield 10-methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol]
[Image of the dehydration reaction scheme: 10-methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol reacting with an acid catalyst (e.g., p-toluenesulfonic acid) with heat to yield Ketotifen and water]
Caption: The E1 mechanism for the acid-catalyzed dehydration of the tertiary alcohol intermediate.
Alternative Synthetic Approaches and Future Directions
While the Grignard reaction is a classical and effective method, other organometallic reagents could potentially be employed for the synthesis of the tertiary alcohol intermediate. Furthermore, the development of more efficient and environmentally benign dehydration methods remains an area of active research.
Conclusion
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a valuable and versatile building block in organic synthesis. Its primary application as a key intermediate in the synthesis of Ketotifen highlights its importance in the pharmaceutical industry. The protocols detailed in this document provide a comprehensive guide for the practical application of this compound, enabling researchers and drug development professionals to leverage its synthetic potential in their work. The insights into the reaction mechanisms and experimental considerations are intended to facilitate the successful and efficient execution of these important chemical transformations.
References
-
High-Quality 10-Methoxy-4H-benzoc[1][6]yclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9). (2024). Google.
-
JoVE. Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
PrepChem. Synthesis of 10-Methoxy-4H-benzo [1][6]cyclohepta[1,2-b] thiophen-4-one. [Link]
-
PubChem. 10-Methoxy-4H-benzoc[1][6]yclohepta[1,2-b]thiophen-4-one. [Link]
-
PubChem. Ketotifen. [Link]
-
PubMed. 4h-benzoc[1][6]yclohepta[1,2-b]thiophen-10(9H)-one fumarate] prevents mucosal mast cell hyperplasia and intestinal dysmotility in experimental Trichinella spiralis inflammation in the rat. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Bulk Purchase of 10-Methoxy-4H-benzoc[1][6]yclohepta[1,2-b]thiophen-4-one: Pricing and Availability. [Link]
Sources
- 1. quora.com [quora.com]
- 2. parchem.com [parchem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mast cell stabilizer ketotifen [4-(1-methyl-4-piperidylidene)-4h-benzo[4,5]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate] prevents mucosal mast cell hyperplasia and intestinal dysmotility in experimental Trichinella spiralis inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
Application Note: Quantitative Analysis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one using High-Performance Liquid Chromatography
Abstract & Introduction
This application note provides a detailed, robust, and validated analytical method for the quantification of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (CAS: 59743-84-9), a critical intermediate in the synthesis of the second-generation H1-antihistamine, Ketotifen.[1][2] Accurate determination of the purity and concentration of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The primary method detailed herein is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which is grounded in established analytical principles for Ketotifen and its related compounds. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for orthogonal verification.
The protocols are designed for researchers, quality control analysts, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the chosen parameters. All validation procedures are structured to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
Analyte Chemical Structure:
Caption: Chemical structure of the analyte.
Recommended Primary Analytical Method: RP-HPLC with UV Detection
High-Performance Liquid Chromatography is the method of choice due to the analyte's molecular weight (242.29 g/mol ), aromatic structure, and limited volatility, which make it ideally suited for this technique.[4][5] The core benzocycloheptathiophene structure contains a strong chromophore, allowing for sensitive UV detection. Published methods for the final API, Ketotifen, consistently show a strong UV absorbance maximum around 296-300 nm.[6][7] Given that this core structure is the primary chromophore in the intermediate, a detection wavelength of 298 nm is selected for this method.
Causality Behind Experimental Choices
-
Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which provides excellent retention and resolution for aromatic, moderately polar compounds like the target analyte. This is a standard, robust choice for pharmaceutical analysis.
-
Mobile Phase (Acetonitrile/Phosphate Buffer): An isocratic mobile phase of acetonitrile and a phosphate buffer provides a balance of eluotropic strength and pH control. Acetonitrile is a common organic modifier offering good peak shape and lower backpressure. The phosphate buffer (pH 4.0) ensures the analyte is in a consistent, non-ionized state, preventing peak tailing and improving reproducibility.
-
Detector Wavelength (298 nm): Based on UV spectra of the structurally related Ketotifen, the absorbance maximum is expected near this wavelength, providing optimal sensitivity for quantification.[6][8]
Instrumentation and Reagents
-
Instrumentation: HPLC system with isocratic pumping, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
Reference Standard: 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, certified reference standard (CRS) of known purity (e.g., from LGC Standards or Veeprho).[3][9]
-
Detailed Protocol: HPLC-UV Quantification
Step 1: Mobile Phase Preparation (pH 4.0 Phosphate Buffer)
-
Weigh and dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.0 ± 0.05 with dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.
Step 2: Chromatographic Conditions
-
Mobile Phase: Acetonitrile : pH 4.0 Phosphate Buffer (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 298 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes (ensure elution of the main peak and any potential impurities).
Step 3: Standard Solution Preparation (Example Concentration: 100 µg/mL)
-
Accurately weigh approximately 10 mg of the 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one CRS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile/Buffer 60:40). This is the Stock Standard Solution .
-
Further dilute this stock solution as required to create calibration standards. For example, a 1:10 dilution will yield a 10 µg/mL working standard.
Step 4: Sample Solution Preparation
-
Accurately weigh a quantity of the sample material expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Step 5: System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a working standard solution (e.g., 10 µg/mL).
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the calibration standards, followed by the sample solutions.
Data Analysis and Calculations
The concentration of the analyte in the sample is determined by external standard calibration. Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. The concentration of the analyte in the sample solution is then calculated using the regression equation from the calibration curve.
Purity (%) = (Concentration_from_HPLC / Concentration_prepared) * 100
Method Validation Protocol (per ICH Q2(R1))
A robust analytical method requires comprehensive validation to ensure it is fit for its intended purpose.[9] The following parameters must be evaluated.
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked sample. Use PDA detector to assess peak purity. | The analyte peak should be free from interference from blank/placebo. Peak purity index > 0.995. |
| Linearity | Analyze a minimum of five concentrations across the expected range (e.g., 1-50 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range demonstrated to be linear, accurate, and precise. | Typically 80% to 120% of the test concentration. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | ||
| Repeatability | Six replicate preparations of a single sample at 100% of the test concentration on the same day. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Robustness | Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Organic Content ±2%). | System suitability parameters must still be met. Peak retention time and area should show no significant changes. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio ≥ 10. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For orthogonal confirmation or in the absence of an HPLC system, GC-MS can be considered. However, due to the analyte's relatively high molecular weight and polarity, direct injection may lead to poor peak shape and thermal degradation. Derivatization is likely necessary to improve volatility and thermal stability.
Conceptual GC-MS Protocol
Step 1: Derivatization (Silylation)
-
Evaporate a known amount of sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl ether of any active hydrogens, though the primary effect will be to increase volatility.
Step 2: GC-MS Instrumental Parameters
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Parameters:
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Rationale: This approach is common for analyzing less volatile thiophene derivatives and provides high specificity due to the mass fragmentation pattern.[3] The mass spectrum would serve as a confirmatory identity test. However, for routine quantification, the HPLC-UV method is superior in terms of simplicity, robustness, and throughput.
Sources
- 1. 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | C14H10O2S | CID 2825162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
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- 8. CAS 59743-84-9: 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]t… [cymitquimica.com]
- 9. 59743-84-9[this compound]- Acmec Biochemical [acmec.com.cn]
Application Notes and Protocols for HPLC Purity Analysis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a key intermediate in the synthesis of the second-generation noncompetitive H1-antihistamine, Ketotifen.[1] Ensuring the purity of this intermediate is a critical control point in the manufacturing process of Ketotifen, preventing the carryover of potentially harmful substances into the final dosage form.
This application note provides a comprehensive guide to the determination of the purity of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocol herein is designed to be robust, specific, and compliant with the principles outlined in major pharmacopeias and regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]
The chemical structure of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, with its tricyclic core containing a thiophene ring, presents unique analytical challenges.[4] This guide will address these challenges by providing a detailed methodology, explaining the rationale behind the chosen chromatographic conditions, and outlining the validation parameters necessary to ensure the trustworthiness of the results.
Scientific Principles and Method Rationale
The chosen analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is ideally suited for the analysis of moderately polar organic molecules like 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
The Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and resolution for compounds of this polarity. The non-polar C18 chains interact with the non-polar regions of the analyte, leading to its retention.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is employed. This allows for the effective separation of the main compound from impurities with a wide range of polarities. The buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times, especially for any ionizable impurities.
-
Detection: UV detection is chosen based on the presence of a chromophore in the molecular structure of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. The selection of an appropriate wavelength is critical for achieving high sensitivity. Based on spectral data of the closely related compound Ketotifen, which shows significant absorbance at various wavelengths including 228 nm, 297 nm, and around 300 nm, a wavelength in this range is expected to provide adequate response.[2][5][6] For method development, a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for the parent compound and all potential impurities.
-
Stability-Indicating Nature: The method is designed to be stability-indicating, meaning it can resolve the active ingredient from its potential degradation products. This is achieved through forced degradation studies, where the sample is subjected to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradants.[7][8] The ability of the HPLC method to separate these degradants from the main peak is a key aspect of its validation.
Experimental Workflow
The overall workflow for the purity analysis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is depicted in the following diagram:
Caption: Experimental workflow for HPLC purity analysis.
Detailed Protocols
Materials and Reagents
-
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one Reference Standard (purity ≥ 99.5%)
-
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Ammonium acetate (or other suitable buffer salt, analytical grade)
-
Formic acid (or other suitable acid for pH adjustment, analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 298 nm (or the absorbance maximum determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (for system suitability and quantification): Accurately weigh about 10 mg of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria as per USP <621>.[3] Inject the Standard Solution in six replicates and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% |
Data Analysis and Purity Calculation
The purity of the sample is calculated using the area percent method, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[2] The key validation parameters are:
-
Specificity (Selectivity): The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
-
-
Analyze the stressed samples and ensure that the main peak is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the main peak.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions of the Reference Standard at different concentrations (e.g., 50% to 150% of the nominal concentration) and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%) and calculating the percentage recovery. The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six independent sample preparations on the same day. The RSD should be ≤ 1.0%.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Investigate the effect of varying parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
Potential Impurities and Specificity
As 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is an intermediate in the synthesis of Ketotifen, potential impurities may include:
-
Starting materials and reagents from the synthetic route.
-
By-products formed during the cyclization and other reaction steps.
-
Related substances such as positional isomers or compounds with incomplete reactions. For instance, brominated analogues like 2-Bromo-10-methoxy-4H-benzo[9][10]cyclohepta[1,2-b]thiophen-4-one and 9-Bromo-4H-benzo[9][10]cyclohepta[1,2-b]thiophen-4-one are known impurities related to Ketotifen synthesis.[3]
-
Degradation products formed upon storage or exposure to stress conditions. Studies on Ketotifen have shown degradation via oxidation and demethylation.[7][11]
The developed HPLC method should demonstrate baseline resolution between the main peak of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and all known and potential impurities.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity determination of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. By adhering to the principles of scientific integrity, including a thorough explanation of the method's rationale and a comprehensive validation protocol based on ICH guidelines, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The implementation of this method will contribute to ensuring the quality and consistency of this critical pharmaceutical intermediate, ultimately supporting the production of safe and effective Ketotifen drug products.
References
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. Available at: [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Ketotifen Analyzed by HPLC. Available at: [Link]
-
Pharmaffiliates. (n.d.). Ketotifen-impurities. Available at: [Link]
-
Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2849. Available at: [Link]
-
International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Wyszomirska, E., et al. (2011). IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE. Acta Poloniae Pharmaceutica, 68(6), 951-958. Available at: [Link]
-
Elsayed, M. M. A. (2006). Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. Drug development and industrial pharmacy, 32(4), 457–461. Available at: [Link]
-
Patel, A. H., et al. (2012). SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 211-214. Available at: [Link]
-
Blessy, M., Ruchi, D. P., Prajesh, N. P., & Yadvendra, K. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165. Available at: [Link]
-
Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. Available at: [Link]
-
SynZeal. (n.d.). Ketotifen Fumarate EP Impurity A. Available at: [Link]
-
SynZeal. (n.d.). Ketotifen Fumarate EP Impurity G. Available at: [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Open Chemistry, 19(1), 116-127. Available at: [Link]
-
Dewi, M. S., Riswanto, F. D. O., & Yuliani, S. H. (2021). Analytical Method Validation and Simultaneous Determination of Ketotifen Fumarate and Cyproheptadine Hydrochloride in Divided Powder by RP-HPLC Method. Research Journal of Pharmacy and Technology, 14(9), 4773-4778. Available at: [Link]
-
Hossain, M. A., et al. (2012). In vitro study on interaction of ketotifen fumerate with amoxicillin trihydrate at different pH and are confirmed by IR spectros. The Pharma Innovation, 1(8), 1-8. Available at: [Link]
-
ResearchGate. (n.d.). Spectral studies of ketotifen fumarate and theophylline at pH 6.8. Available at: [Link]
-
PubChem. (n.d.). 10-Methoxy-4H-benzo[9][10]cyclohepta[1,2-b]thiophen-4-one. Available at: [Link]
Sources
- 1. Ketotifen Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | C14H10O2S | CID 2825162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine a… [ouci.dntb.gov.ua]
- 9. Ketotifen Fumarate EP Impurity G | 43076-16-0 | SynZeal [synzeal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Purification Protocol for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one: An Application Guide to Recrystallization
Abstract
This comprehensive application note provides a detailed protocol for the purification of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (CAS No. 59743-84-9), a key intermediate in pharmaceutical and materials science research, via recrystallization. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into solvent system selection, a step-by-step purification workflow, and strategies for troubleshooting common challenges. The protocols herein are grounded in established principles of crystallization to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Purity
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a heterocyclic ketone with a molecular formula of C₁₄H₁₀O₂S and a molecular weight of approximately 242.29 g/mol . Its utility as a precursor in the synthesis of bioactive compounds and organic semiconductors necessitates a high degree of purity. Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities. This process involves the dissolution of the impure solid in a hot solvent, followed by the controlled cooling of the solution to induce the formation of pure crystals.
The efficacy of recrystallization is fundamentally dependent on the judicious selection of a solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures. This differential solubility is the driving force for the selective crystallization of the desired product, leaving impurities behind in the solution, known as the mother liquor.
Rationale for Solvent System Selection
A systematic approach to solvent selection is paramount. A preliminary screening of solvents with varying polarities is recommended. Based on the "like dissolves like" principle, solvents such as ethanol, isopropanol, and ethyl acetate are strong candidates for dissolving the compound when heated. Conversely, non-polar solvents like hexane are likely to be poor solvents. This contrast in solubility allows for the use of a two-solvent system, which often provides finer control over the crystallization process.
For this protocol, we will focus on a single-solvent recrystallization using ethanol, a common and effective solvent for many aromatic compounds. We will also provide guidance on a two-solvent system (ethyl acetate/hexane) as an alternative.
Safety and Handling Precautions
Prior to commencing any experimental work, it is imperative to consult the Material Safety Data Sheets (MSDS) for all chemicals used.
-
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one: Handle with care. Assume it is a potential irritant. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably a fume hood.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness. Repeated exposure may cause skin dryness or cracking. Use in a well-ventilated area.
-
Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Suspected of damaging fertility. Use in a well-ventilated fume hood.
All experimental procedures should be conducted in a certified chemical fume hood. Ensure that a fire extinguisher and safety shower are readily accessible.
Experimental Protocol: Single-Solvent Recrystallization
This protocol details the purification of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one using ethanol.
Materials and Equipment
-
Crude 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid. Gently heat the mixture on a hot plate with stirring. Add hot ethanol dropwise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a high recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a drying oven at a moderate temperature or in a vacuum desiccator until a constant weight is achieved.
Visual Workflow
Caption: Workflow for single-solvent recrystallization.
Alternative Protocol: Two-Solvent Recrystallization
A two-solvent system, using a "good" solvent in which the compound is soluble and a "bad" (or anti-solvent) in which it is insoluble, can also be effective. For this compound, a combination of ethyl acetate (good solvent) and hexane (bad solvent) is a viable option.
Procedure
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect, wash with a small amount of a cold ethyl acetate/hexane mixture, and dry the crystals as described in the single-solvent protocol.
Troubleshooting Common Issues
| Problem | Potential Cause | Troubleshooting Strategy |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and re-cool.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| "Oiling out" | - The melting point of the impure solid is lower than the boiling point of the solvent.- The solution is too concentrated or cooled too rapidly. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent and allow the solution to cool more slowly.- Consider using a different solvent with a lower boiling point. |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling in the ice bath. |
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Compound to Solvent Ratio (initial) | ~1 g crude solid to 5-10 mL ethanol | Provides a starting point to avoid using a large excess of solvent. |
| Dissolution Temperature | Near the boiling point of ethanol (~78 °C) | Maximizes solubility to ensure complete dissolution. |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes the formation of larger, purer crystals. |
| Ice Bath Duration | ≥ 30 minutes | Ensures maximum precipitation of the product from the solution. |
| Washing Solvent Volume | Minimal | Prevents significant loss of the purified product. |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable method for the purification of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. By carefully selecting the solvent system and controlling the experimental parameters, researchers can obtain a high-purity product suitable for demanding applications in pharmaceutical and materials science research. The troubleshooting guide offers practical solutions to common challenges, enhancing the robustness and reproducibility of the purification process.
References
-
Guttman Renewables. (2022, September 27). Safety Data Sheet (SDS) Ethanol. Retrieved from [Link]
- Paul, S., et al. (1991). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. Retrieved from [Link]
-
001Chemical. (n.d.). CAS No. 59743-84-9, 10-Methoxy-4H-benzocyclohepta-[1,2-b]thiophen-4-one. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Abstract
The benzocyclohepta[1,2-b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties[1]. The ketone moiety at the 4-position of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one serves as a versatile chemical handle for introducing molecular diversity. This guide provides detailed, field-tested protocols for the synthesis of two classes of novel derivatives: secondary/tertiary amines via reductive amination and exocyclic alkenes via the Wittig reaction. We delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and outline robust methods for purification and characterization, empowering researchers in drug discovery and development to expand their compound libraries with novel, high-value molecules.
Introduction: The Strategic Value of the Benzocyclohepta[1,2-b]thiophene Scaffold
The tricyclic structure of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a compound with a molecular weight of 242.29 g/mol , presents a unique three-dimensional conformation that is attractive for designing ligands that can interact with complex biological targets[2]. The fusion of a benzene ring, a seven-membered cyclohepta ring, and a thiophene ring creates a rigid yet non-planar framework. The methoxy group at the 10-position acts as a key electronic and steric modulator, while the ketone at the 4-position is an ideal reaction center for diversification.
Derivatization at this position allows for the systematic exploration of the structure-activity relationship (SAR). By introducing various amine or alkenyl substituents, researchers can modulate properties such as polarity, basicity, and molecular shape to optimize binding affinity, selectivity, and pharmacokinetic profiles. The protocols detailed herein are designed to be robust, high-yielding, and applicable to a broad range of substrates, facilitating the rapid generation of compound libraries for screening.
Derivatization Pathways Overview
This guide focuses on two high-impact transformations of the ketone starting material. The following diagram illustrates the strategic derivatization pathways discussed.
Caption: Key derivatization strategies for the benzocycloheptathiophene ketone.
Protocol 1: Synthesis of Amine Derivatives via One-Pot Reductive Amination
Principle and Mechanistic Insight
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine[3]. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an intermediate iminium ion. This electrophilic iminium ion is then reduced by a selective hydride agent to yield the final amine product.
Expertise & Experience: The choice of reducing agent is critical for a successful one-pot reaction. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone, leading to undesired alcohol byproducts. We employ sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) , a milder and more sterically hindered reducing agent. STAB is highly chemoselective for the protonated iminium ion intermediate over the ketone, ensuring high yields of the desired amine[4][5]. The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). A catalytic amount of acetic acid is often added to facilitate the dehydration step and ensure the formation of the reactive iminium species, especially with less reactive ketones or amines[4].
Caption: Workflow for the one-pot synthesis of amine derivatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction with benzylamine. It can be adapted for various primary and secondary amines.
Materials and Reagents:
-
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (0.1 eq, optional but recommended)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (e.g., 242 mg, 1.0 mmol).
-
Dissolve the ketone in anhydrous DCE (10 mL).
-
Add benzylamine (e.g., 118 mg, 1.1 mmol) to the solution, followed by glacial acetic acid (e.g., 6 µL, 0.1 mmol). Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x 20 mL).
-
Purification: Combine the organic layers. To separate the basic amine product from any unreacted starting material or neutral impurities, perform an acid-base extraction. Extract the combined organic layers with 1 M HCl (2 x 15 mL).
-
Combine the acidic aqueous layers, cool in an ice bath, and basify to pH > 10 by the slow addition of 1 M NaOH.
-
Extract the now basic aqueous layer with fresh DCM or EtOAc (3 x 20 mL).
-
Combine the final organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified amine derivative.
Expected Results & Characterization
This protocol typically provides high yields of the desired amine product. The structure should be confirmed using standard analytical techniques.
| Derivative | Structure (Example) | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) | IR (cm⁻¹) |
| N-benzyl-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-amine | Benzylamine Adduct | 85-95% | 7.20-7.80 (m, Ar-H), 4.5-4.7 (m, 1H, CH-N), 3.90 (s, 3H, OCH₃), 3.80 (s, 2H, N-CH₂-Ph), 2.8-3.2 (m, 4H, CH₂) | m/z [M+H]⁺: 334.1 | 3300-3400 (N-H), 1250-1350 (Ar C-N)[6] |
| N-morpholino-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-amine | Morpholine Adduct | 80-90% | 7.20-7.80 (m, Ar-H), 4.6-4.8 (m, 1H, CH-N), 3.90 (s, 3H, OCH₃), 3.70 (t, 4H, O-CH₂), 2.5-2.9 (m, 8H, N-CH₂) | m/z [M+H]⁺: 316.1 | 1115 (C-O-C), 1250-1350 (Ar C-N)[6] |
Protocol 2: Synthesis of Exocyclic Alkenes via the Wittig Reaction
Principle and Mechanistic Insight
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. The reaction involves a phosphorus ylide (the Wittig reagent) attacking the carbonyl carbon. This leads to a zwitterionic intermediate called a betaine, which rapidly collapses to a four-membered oxaphosphetane ring. This ring intermediate then fragments to form the desired alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct. The formation of the strong P=O bond is the thermodynamic driving force for the reaction[1][7][8].
Expertise & Experience: A major challenge in Wittig reactions is the removal of the TPPO byproduct, which often has chromatographic properties similar to the desired product. Our protocol addresses this challenge directly. We utilize a non-polar solvent system (cyclohexane/hexane) where TPPO is poorly soluble, allowing for its removal by simple filtration[1][9]. For this protocol, we use methyltriphenylphosphonium bromide to generate the simplest ylide, methylenetriphenylphosphorane, which converts the ketone into a terminal, exocyclic alkene. The ylide is generated in situ using a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an anhydrous solvent.
Caption: Workflow for Wittig olefination and chromatography-free purification.
Detailed Experimental Protocol
Materials and Reagents:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Cyclohexane or Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel
Procedure:
-
Ylide Preparation: To a flame-dried three-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (e.g., 4.29 g, 12 mmol) and anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (e.g., 1.35 g, 12 mmol) portion-wise. The mixture will turn a characteristic bright yellow or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Wittig Reaction: In a separate flask, dissolve 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (e.g., 2.42 g, 10 mmol) in anhydrous THF (20 mL).
-
Transfer the ketone solution to a dropping funnel and add it dropwise to the stirring ylide solution over 20-30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the ylide's color is a good indicator of reaction progression. Monitor by TLC for the consumption of the starting ketone.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (30 mL).
-
Extract the mixture with diethyl ether or EtOAc (3 x 40 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude residue will be a mixture of the alkene product and TPPO.
-
TPPO Removal: Add cyclohexane (50 mL) to the crude residue and stir vigorously. The desired alkene should dissolve, while the TPPO will remain as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the mixture through a pad of Celite, washing the solid with a small amount of cold cyclohexane.
-
Collect the filtrate and concentrate under reduced pressure to yield the purified exocyclic alkene derivative. A second recrystallization from hexane may be performed for higher purity.
Expected Results & Characterization
This protocol provides the exocyclic alkene in good yield after purification. The appearance of new vinyl proton signals in the ¹H NMR spectrum is a key diagnostic feature.
| Derivative | Structure | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) | IR (cm⁻¹) |
| 10-Methoxy-4-methylene-4H-benzocyclohepta[1,2-b]thiophene | Exocyclic Methylene Adduct | 70-85% | 7.20-7.80 (m, Ar-H), 5.10-5.30 (m, 2H, =CH₂), 3.90 (s, 3H, OCH₃), 3.0-3.4 (m, 4H, CH₂) | m/z [M]⁺: 240.1 | 1640-1680 (C=C stretch)[10], ~890 (C=CH₂ bend) |
Conclusion and Future Directions
The protocols detailed in this guide provide reliable and efficient pathways for the synthesis of novel amine and alkene derivatives of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. By explaining the causality behind key experimental choices, such as reagent selection and purification strategies, we aim to equip researchers with the practical knowledge to not only replicate these procedures but also adapt them for a wide array of amines and phosphonium salts. The resulting derivatives are primed for biological evaluation and can serve as crucial starting points for the development of next-generation therapeutics. Future work will focus on expanding the library of derivatives and exploring further functionalization of the thiophene and benzene rings to conduct a comprehensive SAR study.
References
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Infrared Spectrometry - MSU Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]
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Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. Available from: [Link]
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Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
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Masterson, D. S. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved January 1, 2026, from [Link]
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Bhatt, P., & Sharma, A. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13693–13700. Available from: [Link]
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BYJU'S. (n.d.). Wittig Reaction. Retrieved January 1, 2026, from [Link]
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JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved January 1, 2026, from [Link]
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Leung, P. S.-W., Teng, Y., & Toy, P. H. (2010). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 8, 1234-1237. Available from: [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. Available from: [Link]
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Batesky, D. C., et al. (2012). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Organic Letters, 14(24), 6230-6233. Available from: [Link]
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LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved January 1, 2026, from [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved January 1, 2026, from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved January 1, 2026, from [Link]
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Application Notes & Protocols: A Framework for the Cellular Evaluation of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Preamble: Charting a Course for a Novel Compound
In the landscape of drug discovery, the journey from a novel chemical entity to a potential therapeutic candidate is both systematic and exploratory. This guide addresses the experimental evaluation of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one , a unique organosulfur heterocyclic compound.[1] While primarily recognized as a key intermediate in the synthesis of bioactive molecules and pharmaceuticals like Ketotifen, its derivatives have been investigated for anti-inflammatory, antiviral, and anticancer properties.[2][3][4] This inherent potential necessitates a rigorous, multi-faceted investigation into its own biological activity at the cellular level.
This document serves as a comprehensive guide for researchers initiating such an investigation. Lacking established biological data for this specific compound, we will construct a logical, field-proven workflow. This workflow is designed not only to identify cytotoxic potential but also to begin elucidating the underlying mechanism of action. We will proceed from foundational cytotoxicity screening to more targeted mechanistic assays, providing both the "how" and the "why" for each experimental choice.
Section 1: Foundational Principles & Compound Management
Before commencing any cellular assay, meticulous preparation and handling of the test compound are paramount for reproducible and reliable results.
Compound Profile
-
Compound Name: 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Solubilization and Storage: The Cornerstone of Consistency
The majority of novel organic compounds exhibit poor aqueous solubility. Therefore, a stock solution is typically prepared in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice due to its high solubilizing capacity and relative biocompatibility at low concentrations.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Use cell culture grade, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Calculation: To prepare a 10 mM stock solution (MW = 242.29), dissolve 2.42 mg of the compound in 1 mL of DMSO.
-
Dissolution: Ensure complete dissolution by vortexing. Gentle warming in a water bath (up to 37°C) may be applied if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[7] Store aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in complete cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells remains non-toxic to the cells, typically ≤0.5%.[8][9]
Section 2: The General Experimental Workflow
A logical progression of experiments is key to efficiently characterizing a novel compound. The workflow begins with broad screening to assess general toxicity and narrows down to specific assays to probe the mechanism of action.
Caption: A logical workflow for the cellular characterization of a novel compound.
Section 3: Cytotoxicity and Viability Assays
The first critical step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT and SRB assays are robust, colorimetric methods for this purpose.[8][10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of the cells.[9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[9] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[11]
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical)[10][11]
-
Complete culture medium (e.g., DMEM with 10% FBS)[8]
-
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one stock solution (10 mM in DMSO)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[8][9]
-
Sterile 96-well flat-bottom plates[9]
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. A typical starting range would be 0.1, 1, 10, 25, 50, and 100 µM. After 24 hours, carefully remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.[9]
-
Controls: Include "vehicle control" wells containing medium with the same final DMSO concentration as the highest compound concentration, and "no-treatment control" wells with medium only.[9]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[8][9]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[8]
Data Presentation: IC₅₀ Values
Summarize the results in a clear, tabular format.
| Cell Line | Compound | Exposure Time | IC₅₀ Value (µM) |
| MCF-7 (Breast) | 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one | 48 hours | Hypothetical |
| HeLa (Cervical) | 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one | 48 hours | Hypothetical |
| A549 (Lung) | 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one | 48 hours | Hypothetical |
Section 4: Probing the Mechanism of Action (MoA)
If the compound demonstrates potent cytotoxicity, the next phase is to investigate its MoA. Based on the activities of many tricyclic and heterocyclic anticancer agents, two common and critical cellular targets are microtubules and protein kinases.
Assay Focus: Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a prime target for anticancer drugs.[12] Compounds that interfere with tubulin dynamics can arrest cells in mitosis and induce apoptosis.[13] A cell-based immunofluorescence assay is a powerful method to visualize these effects directly.
Caption: Workflow for a cell-based tubulin polymerization assay.
Protocol: Cell-Based Microtubule Disruption Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well imaging-quality plate and allow them to attach overnight.[13]
-
Compound Treatment: Treat cells with a serial dilution of the compound (e.g., from 1 nM to 10 µM) for an appropriate time (e.g., 24 hours). Include vehicle (DMSO) and positive controls (e.g., Nocodazole for destabilization).[13]
-
Fixation & Permeabilization: After treatment, wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 3% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin (e.g., 1-2 hours at room temperature).[13]
-
Wash three times with PBS.
-
Incubate for 1 hour with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain like DAPI, protected from light.[13]
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify changes in the microtubule network, such as total fluorescence intensity or texture analysis, to determine the concentration at which 50% disruption occurs.[13][14]
Assay Focus: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[15] An in vitro kinase activity assay can determine if the compound directly inhibits one or more kinases.
Principle of Luminescence-Based Kinase Assay: This type of assay measures the amount of ADP produced during the kinase-catalyzed phosphorylation reaction. The ADP is then converted to ATP in a subsequent reaction, which drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity.[15]
Protocol: In Vitro Kinase Activity Assay
-
Compound Preparation: Prepare a serial dilution of the compound in DMSO.[15]
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add the kinase of interest, a specific substrate peptide, and the test compound (or DMSO control). Allow a brief pre-incubation (10-20 minutes) for the compound to bind to the kinase.[15]
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[15]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Analysis: Plot the signal against the inhibitor concentration to calculate the IC₅₀ value for kinase inhibition.
Section 5: Best Practices in Cellular Assays
Adherence to best practices is non-negotiable for generating high-quality, reproducible data.
-
Aseptic Technique: All cell culture work must be performed in a biological safety cabinet using sterile reagents and proper aseptic technique to prevent microbial contamination.[7][16] Disinfect work surfaces before and after use.[17][18]
-
Cell Health: Use cells that are in the logarithmic growth phase and have a high viability (>95%). Regularly test cultures for mycoplasma contamination.
-
Controls are Key: Always include appropriate positive and negative controls in every assay to validate the results. For cytotoxicity assays, this includes vehicle controls and untreated cells.[19] For mechanistic assays, include known inhibitors or activators of the pathway being studied.
-
Replicates: Perform all experiments with at least three biological replicates to ensure statistical significance.
References
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Sial Chemical. (2024). High-Quality 10-Methoxy-4H-benzo[10][20]cyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9).
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- 3. Mast cell stabilizer ketotifen [4-(1-methyl-4-piperidylidene)-4h-benzo[4,5]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate] prevents mucosal mast cell hyperplasia and intestinal dysmotility in experimental Trichinella spiralis inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxy substance--Taicang Hutai Weidong Chemical Factory [htwdchem.com]
- 5. 59743-84-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 001chemical.com [001chemical.com]
- 7. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. cellculturedish.com [cellculturedish.com]
- 17. escolifesciences.com [escolifesciences.com]
- 18. gmi-inc.com [gmi-inc.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one as a Pharmaceutical Reference Standard
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This foundation of trust is built upon the use of highly characterized and stable reference standards. 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one serves as a crucial intermediate in the synthesis of the antihistamine drug, Ketotifen.[1] As such, its purity and identity directly impact the quality of the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the proper handling, qualification, and utilization of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one as a pharmaceutical reference standard. The protocols outlined herein are designed to ensure compliance with stringent regulatory expectations and to uphold the scientific integrity of analytical measurements.
Reference standards are substances of high purity, selected for their critical characteristics and suitability for their intended purpose.[2] They are fundamental to analytical procedures such as method validation, stability testing, and routine release testing.[3] This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering the user to apply these principles effectively in a GMP-compliant environment.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is essential for its correct handling, storage, and use in analytical methods.
| Property | Value | Source |
| Chemical Name | 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one | [3] |
| CAS Number | 59743-84-9 | [4][5] |
| Molecular Formula | C₁₄H₁₀O₂S | [4][6] |
| Molecular Weight | 242.29 g/mol | [4][6] |
| Appearance | Typically a yellow powder | [1] |
| Purity | ≥98% (Typical) | [5] |
| Storage | 2-8°C, protected from light and moisture | |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and chloroform. | Inferred from HPLC methods for related compounds and general chemical properties. |
PART 1: Reference Standard Handling and Management
The integrity of a reference standard is contingent upon its proper management from receipt to disposal. Adherence to established guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), is critical.[2]
Receipt and Initial Qualification
Upon receipt, a new batch of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one reference standard must undergo a qualification process to verify its identity and purity. This process establishes its fitness for use.
-
Documentation Review: Cross-reference the supplier's Certificate of Analysis (CoA) with the material received, ensuring the batch number, purity, and other specifications match. The CoA should be comprehensive, detailing the analytical methods used for characterization.
-
Visual Inspection: Examine the physical state of the compound and its container for any signs of degradation, contamination, or compromised packaging.
-
Full Characterization (for establishing a primary or secondary standard): This involves a battery of tests to confirm the structure and purity unequivocally. This may include:
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to determine purity and identify any impurities.
-
Water Content: Karl Fischer titration.
-
Residual Solvents: Gas Chromatography (GC) with a headspace sampler.
-
Inorganic Impurities: Sulphated ash/residue on ignition.
-
Storage and Stability
Proper storage is crucial to prevent degradation of the reference standard.
-
Storage Conditions: Unless otherwise specified by the supplier, store 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one at 2-8°C in its original, tightly sealed container to protect it from light and moisture.
-
Equilibration: Before use, allow the container to equilibrate to room temperature to prevent condensation from forming on the material when opened.
-
Stability Monitoring: For in-house qualified reference standards, a stability testing program should be in place to re-evaluate the standard at regular intervals to ensure its purity has not changed over time.
Preparation of Stock and Working Solutions
Accurate preparation of standard solutions is fundamental to obtaining reliable quantitative results.
-
General Principle: Prepare stock solutions by accurately weighing a suitable amount of the reference standard and dissolving it in a known volume of an appropriate solvent. Working solutions are then prepared by diluting the stock solution.
-
Solvent Selection: Based on its chemical structure (an aromatic ketone), methanol and acetonitrile are suitable solvents for preparing stock solutions for reverse-phase HPLC analysis.
-
Weighing: Use a calibrated analytical balance and record the weight accurately.
-
Volumetric Glassware: Use Class A volumetric flasks and pipettes for all preparations.
-
Storage of Solutions: Store stock solutions in tightly capped, light-resistant containers at 2-8°C. The stability of the solution should be determined through a validation study. Working solutions should ideally be prepared fresh daily.
PART 2: Analytical Protocols
The following protocols are provided as examples and should be validated by the user for their specific application and equipment.
Protocol for Qualification of a New Reference Standard Batch
This protocol outlines the steps to qualify a new batch of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one against a pre-existing, well-characterized (primary or secondary) reference standard.
Objective: To confirm the identity and determine the purity of a new batch of the reference standard.
Methodology:
-
Identity Confirmation (FTIR):
-
Acquire the infrared spectrum of the new batch and the current reference standard.
-
Acceptance Criteria: The major peaks in the spectrum of the new batch should correspond in position and relative intensity to those in the spectrum of the current reference standard.
-
-
Purity Determination (HPLC):
-
Prepare solutions of both the new batch and the current reference standard at the same nominal concentration (e.g., 0.5 mg/mL) in methanol.
-
Analyze these solutions using the HPLC method detailed in Section 2.2.
-
Acceptance Criteria:
-
The retention time of the main peak for the new batch should be within ±2% of the current reference standard.
-
The chromatographic purity of the new batch should be ≥98.0%.
-
The impurity profile should be comparable to the current reference standard.
-
-
Exemplary HPLC Method for Purity and Assay
This reverse-phase HPLC method is based on established methods for the related compound Ketotifen and is suitable for determining the purity and performing quantitative analysis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase: Acetonitrile and 0.05M phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 300 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Standard Solution Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard (50 µg/mL): Pipette 2.5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation:
-
Prepare the sample solution at a target concentration of 50 µg/mL in the mobile phase.
-
-
Procedure for Purity Determination:
-
Inject the sample solution.
-
Record the chromatogram for a run time of at least twice the retention time of the main peak.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
-
Procedure for Assay (External Standard Method):
-
Inject the working standard solution and the sample solution in replicate (e.g., n=5 for standard, n=2 for sample).
-
Calculate the amount of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one in the sample using the following formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
GC-MS Method for Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) provides a high degree of specificity for identity confirmation due to its combination of chromatographic separation and mass-based detection. This is particularly useful as an orthogonal technique to HPLC.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
GC Conditions (Exemplary):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or similar non-polar column).
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
-
MS Conditions (Exemplary):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis and Acceptance Criteria: The mass spectrum of the sample peak should match the spectrum of the reference standard and/or a library spectrum, with key fragment ions present at the correct relative abundances.
Conclusion
The effective use of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one as a pharmaceutical reference standard is a cornerstone of robust analytical science in drug development. By integrating the principles of proper handling, thorough qualification, and the application of validated analytical methods, researchers and quality control professionals can ensure the generation of accurate, reliable, and defensible data. The protocols and guidelines presented in this document provide a framework for achieving these objectives, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one [lgcstandards.com]
- 3. This compound [cymitquimica.com]
- 4. 59743-84-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | C14H10O2S | CID 2825162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 59743-84-9|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Industrial Scale-up of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one Synthesis
Introduction
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antihistamine and mast cell stabilizer, Ketotifen.[1][2] The tricyclic heteroaromatic scaffold of this compound presents unique synthetic challenges, particularly when considering the economic and safety constraints of industrial-scale production. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic route to this key intermediate. The proposed synthesis is designed to utilize readily available starting materials and employs reaction conditions amenable to large-scale manufacturing.
The chemical formula for the target compound is C₁₄H₁₀O₂S, with a molecular weight of approximately 242.29 g/mol .[1] It typically appears as a yellow crystalline powder with a purity of ≥99%.[1]
Strategic Approach to Industrial Synthesis
The industrial synthesis of a complex molecule like 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one necessitates a strategic approach that prioritizes cost-effectiveness, scalability, safety, and high yield. The synthetic route detailed herein is a multi-step process designed with these principles in mind. The overall strategy involves the construction of a key propanoic acid intermediate, followed by an intramolecular cyclization to form the tricyclic core, and finally, the introduction of a double bond to yield the target compound.
Stage 1: Synthesis of the Key Intermediate: 3-(4-methoxyphenyl)-3-(thiophen-2-yl)propanoic acid
The initial stage of the synthesis focuses on the construction of a propanoic acid derivative that incorporates the thiophene and methoxy-substituted phenyl moieties. This intermediate is pivotal for the subsequent intramolecular cyclization.
Step 1.1: Friedel-Crafts Acylation of Thiophene
The synthesis commences with a Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride to produce 2-(4-methoxybenzoyl)thiophene. This reaction is a cornerstone of industrial aromatic chemistry, offering a reliable method for the formation of aryl ketones.[3][4]
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0-5 °C, add 4-methoxybenzoyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add thiophene dropwise to the reaction mixture, again maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 2-(4-methoxybenzoyl)thiophene, which can be purified by recrystallization or distillation.
Expertise & Experience: The choice of a Lewis acid catalyst is critical in Friedel-Crafts acylation. While AlCl₃ is highly effective, other catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering advantages in terms of cost or waste management.[5][6] On a large scale, precise temperature control is paramount to prevent side reactions and ensure regioselectivity. The quench step is highly exothermic and must be performed with caution in an industrial setting.
Step 1.2: Conversion to 3-(4-methoxyphenyl)-3-(thiophen-2-yl)propanoic acid
Several methods can be employed to convert the ketone from the previous step into the desired propanoic acid. One scalable approach is a modified Willgerodt-Kindler reaction.[7][8][9] This reaction allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.
Protocol (Willgerodt-Kindler followed by Hydrolysis):
-
In a reaction vessel equipped for reflux, combine 2-(4-methoxybenzoyl)thiophene, sulfur, and an amine such as morpholine.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the excess morpholine and sulfur.
-
The resulting thioamide is then subjected to hydrolysis by heating with a strong base (e.g., sodium hydroxide) in an aqueous or alcoholic solution.
-
After hydrolysis is complete, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the 3-(4-methoxyphenyl)-3-(thiophen-2-yl)propanoic acid.
-
Collect the solid product by filtration, wash with water, and dry.
Trustworthiness: The Willgerodt-Kindler reaction is a well-established method for the synthesis of aryl-substituted carboxylic acids and their derivatives.[7][8] The reaction conditions are amenable to scale-up, and the starting materials are readily available. Microwave-assisted protocols have been developed to accelerate this reaction, which could be advantageous in an industrial setting.[10]
Stage 2: Intramolecular Cyclization to the Tricyclic Ketone
This stage is the key bond-forming step that constructs the benzocyclohepta[1,2-b]thiophen-4-one core through an intramolecular Friedel-Crafts acylation.
Protocol:
-
Add 3-(4-methoxyphenyl)-3-(thiophen-2-yl)propanoic acid to a stirred solution of a strong acid catalyst. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this type of cyclization.[11] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature will depend on the specific substrate and catalyst.
-
Maintain the reaction at this temperature for several hours, monitoring for the consumption of the starting material.
-
After the reaction is complete, cool the mixture and carefully pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove the acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the crude product, 9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. Further purification can be achieved by recrystallization.
Expertise & Experience: The efficiency of the intramolecular cyclization is highly dependent on the choice and amount of the acid catalyst. PPA is often used in large excess to serve as both the catalyst and the solvent. On an industrial scale, the viscosity of PPA can pose challenges for stirring and handling. The quench step is also highly exothermic and requires careful control. The regioselectivity of the cyclization is generally directed by the electronics of the aromatic rings.
Stage 3: Introduction of the Double Bond
The final stage of the synthesis involves the introduction of a double bond into the seven-membered ring to yield the target compound. A common and effective method for this transformation is a bromination-dehydrobromination sequence.
Step 3.1: Bromination
Protocol:
-
Dissolve the 9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), along with a radical initiator like benzoyl peroxide or AIBN. Alternatively, elemental bromine can be used, but NBS is often preferred for its selectivity and ease of handling.
-
Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture, and if using NBS, filter off the succinimide byproduct.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude 9-bromo-9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
Step 3.2: Dehydrobromination
Protocol:
-
Dissolve the crude bromo-intermediate in a suitable solvent, such as methanol or ethanol.
-
Add a base, such as potassium hydroxide or sodium methoxide, to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction for the formation of the final product.
-
Upon completion, cool the reaction mixture to 0-5 °C to allow the product to crystallize.
-
Filter the precipitated 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, wash with cold solvent, and dry.
-
The final product can be further purified by recrystallization from a suitable solvent like methanol.
Trustworthiness: The bromination-dehydrobromination sequence is a classic and reliable method for introducing unsaturation into cyclic systems. The use of NBS provides a good level of control and selectivity. The subsequent base-induced elimination is typically a high-yielding reaction.
Data Presentation
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1.1 | Friedel-Crafts Acylation | Thiophene, 4-methoxybenzoyl chloride, AlCl₃ | 80-90% | >95% (after purification) |
| 1.2 | Willgerodt-Kindler & Hydrolysis | 2-(4-methoxybenzoyl)thiophene, Sulfur, Morpholine, NaOH | 70-80% | >98% (after purification) |
| 2 | Intramolecular Cyclization | 3-(4-methoxyphenyl)-3-(thiophen-2-yl)propanoic acid, PPA | 75-85% | >97% (after purification) |
| 3.1 | Bromination | Dihydro-ketone, NBS, AIBN | 85-95% | (Crude used directly) |
| 3.2 | Dehydrobromination | Bromo-intermediate, KOH | 90-98% | >99% (after recrystallization) |
Experimental Workflows and Diagrams
Caption: Synthetic workflow for the industrial production of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
Caption: Quality control and process flow diagram for the synthesis.
Conclusion
The presented synthetic route for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one provides a robust and scalable pathway suitable for industrial production. By employing well-established and cost-effective reactions such as Friedel-Crafts acylation and the Willgerodt-Kindler reaction, this protocol ensures high yields and purity of the final product. The detailed step-by-step procedures, coupled with insights into process optimization and safety considerations, offer a comprehensive guide for the successful scale-up of this important pharmaceutical intermediate. Adherence to rigorous in-process controls and final quality checks will ensure the consistent production of high-quality material for downstream applications in drug manufacturing.
References
- 2-(2-thienyl)propionic acid - Production method. (2024, April 10). ChemBK.
- Optically active isomers of ketotifen and therapeutically active metabolites thereof. (n.d.).
-
10-Methoxy-4h-benzo[2][12]cyclohepta[1,2-b]thiophen-4-one. (n.d.). Eyougene Technology.
- Synthesis of ketotifen. (n.d.). PrepChem.com.
-
10-Methoxy-4H-benzo[2][12]cyclohepta[1,2- b]thiophen-4-one. (n.d.). Pharmaffiliates.
- Synthesis of 2-hydroxy-2-(thien-2-yl)propionic acid. (n.d.). PrepChem.com.
-
Polívka, Z., Buděšínský, M., et al. (1989). 4H-Benzo[2][12]cyclohepta[1,2-b]thiophenes and 9,10-dihydro derivatives - Sulfonium analogues of pizotifen and ketotifen; Chirality of ketotifen; Synthesis of the 2-bromo derivative of ketotifen. Collection of Czechoslovak Chemical Communications.
- 2-(4-méthoxybenzoyl)thiophène. (n.d.). Chem-Impex.
- 2-(4-Methoxybenzoyl)thiophene. (n.d.). MySkinRecipes.
- Process for the synthesis of benzo[b]thiophenes. (n.d.).
- Process for the synthesis of benzo[b]thiophenes. (n.d.).
- Willgerodt rearrangement. (n.d.). In Wikipedia.
- 4160-63-8 c12h10o2s 2-(4-methoxybenzoyl)thiophene. (n.d.). GuideChem.
- Third Component Sulfur (Willgerodt–Kindler Reaction). (n.d.). Thieme E-Books.
- Synthesis and Reactivity of 2-Acetylthiophenes Deriv
- Recent advances in the Willgerodt–Kindler reaction. (2013).
- Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (2012). TPI Journals.
- Willgerodt-Kindler's microwave-enhanced synthesis of thioamide deriv
- 2-(2-thienyl)propionic acid, CasNo.54955-39-4. (n.d.). LookChem.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.).
- Preparation of 2-(2-thienyl)
- Acylation of thiophene. (n.d.).
- Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. (n.d.). Zenodo.
- Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. (2023).
- Large Scale Preparation of Indoline-2-ones by Friedel-Crafts Cyclis
- High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene. (n.d.). University of Michigan Library.
Sources
- 1. 10-甲氧基-4H-苯并[4,5]环庚三烯并[1,2-b]噻吩-4-酮 – Eyougene Technology [eyougene.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. zenodo.org [zenodo.org]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. WILLGERODT-KINDLER'S MICROWAVE-ENHANCED SYNTHESIS OF THIOAMIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 11. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Welcome to the technical support center for the synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this crucial intermediate. As a key building block in the synthesis of the antihistamine Ketotifen, achieving a high-yield, high-purity product is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Understanding the Core Synthesis
The most common and direct route to 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one involves the dehydrobromination of its precursor, 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[2]cyclohepta[1,2-b]thiophen-4-one. This elimination reaction is typically mediated by a base in an alcoholic solvent.
Experimental Protocol: Dehydrobromination of the Bromo-Precursor
This protocol is based on established methods for the synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
Materials:
-
9-bromo-9,10-dihydro-10-methoxy-4H-benzo[2]cyclohepta[1,2-b]thiophen-4-one
-
Potassium Hydroxide (KOH)
-
Methanol (Anhydrous)
Procedure:
-
Dissolve 17.5 g of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[2]cyclohepta[1,2-b]thiophen-4-one in 400 cc of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, add 9 g of potassium hydroxide.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the solution to 0-5°C in an ice bath.
-
The precipitated crystalline product is then collected by filtration.
-
Recrystallize the crude product from methanol to obtain pure 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. The expected melting point of the pure product is 164-166°C.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Reaction: The 6-hour reflux time may not be sufficient if the temperature is not maintained or if there are issues with reagent purity. 2. Side Reactions: The presence of moisture can lead to hydrolysis of the starting material or product. Additionally, incorrect stoichiometry of the base can promote side reactions. 3. Product Loss During Workup: The product may have some solubility in cold methanol, leading to loss during filtration. Inefficient recrystallization can also significantly reduce the final yield. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after 6 hours, extend the reflux time. 2. Anhydrous Conditions: Ensure that the methanol is anhydrous and that the reaction is protected from atmospheric moisture using a drying tube. Use freshly ground, high-purity KOH. 3. Optimized Workup: Ensure the reaction mixture is thoroughly cooled before filtration. When recrystallizing, use a minimal amount of hot methanol to dissolve the product and cool slowly to maximize crystal formation. |
| Product Fails to Precipitate Upon Cooling | 1. Insufficient Product Formation: This is a severe case of low yield. 2. Supersaturation: The product may remain dissolved in the methanol even at low temperatures. 3. Incorrect Solvent Volume: Using an excessive amount of methanol will keep the product in solution. | 1. Verify Reaction Completion: Before cooling, take a small aliquot and check for product formation via TLC or other analytical methods. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce precipitation. 3. Solvent Reduction: Carefully evaporate some of the methanol under reduced pressure and then attempt to cool and precipitate the product again. |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Material: Incomplete reaction will leave the bromo-precursor in the final product. 2. Side Products: Potential side reactions can lead to impurities. A known impurity in the broader Ketotifen synthesis is 9-Bromo-4H-benzo[2]cyclohepta[1,2-b]thiophen-4-one, which could potentially form under certain conditions.[3][4] 3. Degradation: The product may be sensitive to prolonged heating or acidic conditions. | 1. Optimize Reaction Time: As mentioned, monitor the reaction to ensure full conversion of the starting material. 2. Careful Recrystallization: Multiple recrystallizations may be necessary to remove persistent impurities. Consider using a different solvent system for recrystallization if methanol is ineffective. 3. Control Reaction Conditions: Avoid excessive heating times and ensure that the workup procedure does not introduce acidic conditions. |
| Oily Product Instead of Crystalline Solid | 1. Presence of Impurities: Impurities can disrupt the crystal lattice and cause the product to "oil out." 2. Residual Solvent: Incomplete drying of the product can leave it as an oil. | 1. Purification: Purify the oily product using column chromatography to separate the desired compound from impurities before attempting recrystallization again. 2. Thorough Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium hydroxide in this reaction?
A1: Potassium hydroxide (KOH) acts as a base to facilitate the E2 elimination reaction. It abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the elimination of hydrogen bromide (HBr).
Q2: Why is methanol used as the solvent?
A2: Methanol is a polar protic solvent that can dissolve both the starting material and the base. Its boiling point allows for a suitable reaction temperature at reflux.
Q3: Can other bases be used instead of KOH?
A3: Other strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide could potentially be used. However, the choice of base can influence the reaction rate and the formation of side products. It is recommended to start with the established protocol using KOH.
Q4: How critical is the purity of the starting material?
A4: The purity of the 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[2]cyclohepta[1,2-b]thiophen-4-one is crucial. Impurities in the starting material can lead to the formation of undesired side products, complicating the purification of the final compound and reducing the overall yield.
Q5: What are some of the known impurities associated with the synthesis of Ketotifen that might be relevant here?
A5: Several impurities are documented in the synthesis of Ketotifen. While not all will be formed in this specific step, it is useful to be aware of them. Some related impurities include 2-Bromo-10-methoxy-4H-benzo[2]cyclohepta[1,2-b]thiophen-4-one and Ketotifen impurity G (4-(1-Methylpiperidin-4-ylidene)-4H-benzo[2]cyclohepta[1,2-b]thiophen-9,10-dione).[3] The presence of such impurities would indicate issues with either the starting materials or side reactions during the synthesis.
Visualizing the Workflow
To better understand the synthesis and potential points of failure, the following workflow diagram is provided.
Caption: Workflow for the synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
References
Technical Support Center: Synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Welcome to the technical support guide for the synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. This molecule is a key intermediate in the development of various pharmaceutical compounds, including antihistamines and other biologically active agents.[1][2] Its tricyclic structure, while crucial for its activity, presents unique challenges during synthesis.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues, providing you with the technical insights needed to troubleshoot and optimize your experimental work.
General Synthetic Workflow
The preparation of the target molecule typically involves two key transformations: a Friedel-Crafts acylation to build the carbon skeleton, followed by an intramolecular cyclization to form the central seven-membered ring. Understanding this workflow is essential for diagnosing issues at each stage.
Caption: Regioselectivity in Friedel-Crafts Acylation of Thiophene.
-
Troubleshooting & Solutions:
-
Confirm Starting Material: Ensure your starting thiophene derivative guides the reaction to the desired position. If you are building the molecule from simpler precursors, careful selection of starting materials is key.
-
Optimize Reaction Conditions: While the electronic preference is strong, harsh conditions can sometimes lead to lower selectivity. Using the milder catalysts and lower temperatures recommended in Issue 1 can often improve the isomeric ratio.
-
Purification: If a small amount of the undesired isomer forms, it must be removed before proceeding to the next step. This is typically achieved using column chromatography.
-
Issue 3: Incomplete or Failed Intramolecular Cyclization
Q: I am using polyphosphoric acid (PPA) for the final cyclization step, but I am recovering mostly unreacted starting material. What's wrong?
A: PPA-mediated intramolecular acylation (a type of Friedel-Crafts reaction) requires specific conditions to be effective. Failure to cyclize is often due to issues with the PPA itself or insufficient reaction temperature/time.
-
Causality (The "Why"):
-
PPA Quality: PPA is a mixture of phosphoric acids of different chain lengths. Its effectiveness as a catalyst depends on its composition, which is determined by its P₂O₅ content. Old or improperly stored PPA can absorb atmospheric moisture, which hydrolyzes the polyphosphates and reduces its efficacy.
-
Insufficient Activation Energy: The intramolecular acylation reaction has a significant activation energy barrier. The temperature must be high enough to overcome this barrier but not so high that it causes decomposition.
-
-
Troubleshooting & Solutions:
-
Use Fresh or High-Quality PPA: Always use PPA from a freshly opened container or PPA that has been stored in a desiccator. Commercial PPA with a specified P₂O₅ content (e.g., 115% H₃PO₄ equivalent) is recommended. You can also prepare it fresh from orthophosphoric acid and phosphorus pentoxide. [3] * Optimize Temperature and Time: The reaction typically requires heating. [3]Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC. If the reaction is sluggish, the temperature can be gradually increased. Be cautious, as excessive heat (>130-140 °C) can lead to charring.
-
Ensure Anhydrous Conditions: The presence of water will deactivate the PPA catalyst. Ensure your starting material and glassware are thoroughly dry.
-
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation using EtAlCl₂
This protocol is designed to minimize resinification and improve yields for the initial acylation step.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the starting thiophene derivative (1.0 eq) and the appropriate acid chloride (e.g., 3-(3-methoxy-phenyl)propionyl chloride, 1.1 eq) in dry dichloromethane (DCM) in a flame-dried, three-neck flask equipped with a dropping funnel and thermometer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add ethylaluminum dichloride (EtAlCl₂, ~1.5 eq, as a solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. [4]4. Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and saturated aqueous NH₄Cl solution.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: PPA-Mediated Intramolecular Cyclization
This protocol provides a reliable method for the final ring-closing step.
-
Catalyst Preparation: In a flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (a weight approximately 10 times that of the substrate). Begin stirring and heat the PPA to ~80 °C to ensure it is mobile. [3]2. Substrate Addition: Add the dried acid intermediate from the previous step to the hot PPA in one portion.
-
Reaction: Increase the temperature to 120-130 °C and stir vigorously for 2-3 hours. [3]The mixture will typically become dark and viscous. Monitor the reaction by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Work-up: The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous mixture three times with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄ and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Arslan, M., & Doğan, İ. (2012). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl₂. Letters in Organic Chemistry, 9(7), 512-515. [Link]
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
- Caesar, P. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
-
PubChem. (n.d.). 10-Methoxy-4H-benzoc[5][6]yclohepta[1,2-b]thiophen-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Murty, M. S. R., et al. (2004). Facile Synthesis of 9,10-Dihydro-4H-Benzo [5][6]Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Synthetic Communications, 34(15), 2809-2815. [Link]
-
Toobio ID. (2024). High-Quality 10-Methoxy-4H-benzoc[5][6]yclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9). Retrieved from [Link]
Sources
Troubleshooting HPLC separation of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and its impurities
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) separation of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and its process-related impurities. As a heterocyclic compound used in pharmaceutical development, achieving robust and reproducible separation is critical for accurate quantification and purity assessment.[1][2] This document is designed for researchers, analytical chemists, and quality control professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an RP-HPLC method for this compound?
A robust starting point for method development is crucial. Based on the physicochemical properties of thiophene derivatives, a reversed-phase method is most appropriate.[1][3] The following table outlines initial conditions that can be further optimized.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard C18 provides a good balance of hydrophobic retention and efficiency for initial screening.[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a mass spectrometry-compatible modifier that helps to control peak shape by maintaining a low pH.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency. Methanol is an alternative that can offer different selectivity.[5] |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient helps to elute a wide range of impurities and establish the approximate elution conditions for the main compound. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a consistent column temperature ensures retention time reproducibility.[6] |
| Detection (UV) | 231 nm or 280 nm | Thiophenic compounds typically have strong UV absorbance in this range.[3] A diode array detector (DAD) is recommended to assess peak purity. |
| Injection Vol. | 5-10 µL | Keep the injection volume low initially to avoid column overload.[7] |
| Sample Diluent | Mobile Phase A / Mobile Phase B (e.g., 50:50) | The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[7] |
Q2: What are the most common chromatographic problems encountered with this type of molecule?
The most frequently observed issues are peak tailing of the main analyte and poor resolution between the main peak and closely eluting impurities. Peak tailing often results from secondary interactions with the stationary phase, while poor resolution is due to the structural similarity between the parent compound and its impurities.[8][9]
Q3: How do I quantitatively measure peak tailing?
Peak tailing is measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is most common. A value of 1.0 indicates a perfectly symmetrical Gaussian peak, while values greater than 1.2 suggest significant tailing.[7]
USP Tailing Factor (Tf) Calculation: Tf = W₀.₀₅ / (2 * f)
-
W₀.₀₅ : The peak width at 5% of the peak height.
-
f : The distance from the peak front to the peak maximum, also measured at 5% of the peak height.[10]
Section 2: Detailed Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing systematic solutions grounded in chromatographic principles.
Problem 1: My main peak for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is tailing severely (Tf > 1.5). What are the causes and how do I fix it?
Peak tailing is a clear indicator of undesirable secondary retention mechanisms or system issues.[8] Follow this diagnostic workflow to identify and resolve the root cause.
Caption: Systematic workflow for troubleshooting peak tailing.
Detailed Explanation:
-
Mobile Phase pH Control (The Primary Suspect): The thiophene moiety can interact with acidic silanol groups on the silica surface of the column packing.[8] At pH values above 3.5-4.0, these silanols (Si-OH) deprotonate to become negatively charged (SiO⁻), which then strongly interact with any basic sites on the analyte, causing tailing.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that resembles tailing (specifically, overload tailing).[7][11]
-
Solution: Perform a concentration study. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically, you are experiencing mass overload. Reduce your injection volume or sample concentration accordingly.[7]
-
-
Secondary Silanol Interactions (Column Chemistry): Even at low pH, highly active, non-end-capped columns can still cause tailing for sensitive compounds.
-
Solution: If pH adjustment and concentration reduction do not solve the issue, the column itself is the likely cause.
-
Use a high-purity, end-capped column: Modern columns are designed with minimal residual silanols.
-
Consider a polar-embedded phase: These columns have a polar group embedded near the base of the alkyl chain, which shields the analyte from interacting with underlying silanols.[10]
-
Flush the column: If the column is contaminated, flush it with a strong solvent (see Protocol 1).[8]
-
-
-
Extra-Column Effects: Peak distortion can also be caused by the HPLC system itself if there is excessive "dead volume" between the injector and the detector.
Problem 2: An impurity is poorly resolved (Resolution, Rs < 1.5) from the main peak. How can I improve the separation?
Improving resolution requires manipulating the three key factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k') . Selectivity is often the most powerful tool for separating closely eluting peaks.[12]
Caption: Key factors influencing HPLC resolution and how to modify them.
Strategies for Improving Resolution:
| Strategy | Action | Rationale & Expected Outcome |
| 1. Optimize Selectivity (α) | Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). | ACN and Methanol have different solvent properties. Methanol is a proton donor, while ACN has a strong dipole moment. This can alter interactions with the stationary phase and improve selectivity for structurally similar compounds.[5] |
| Change Stationary Phase: Switch from a C18 to a Phenyl-Hexyl or Cyano phase. | If the impurities have aromatic rings, a Phenyl-Hexyl column can introduce beneficial π-π interactions, drastically changing selectivity and improving resolution.[6][12] | |
| Adjust Mobile Phase pH: Make small, controlled changes to the pH (e.g., from 2.5 to 3.0). | Even minor pH shifts can alter the ionization state of impurities if they have acidic or basic functional groups, leading to changes in retention and selectivity.[6] | |
| 2. Increase Efficiency (N) | Use a Longer Column or Smaller Particles: Switch from a 150 mm, 5 µm column to a 250 mm, 5 µm or a 150 mm, 3 µm column. | More theoretical plates (N) result in narrower, sharper peaks, which can resolve closely eluting compounds. Note that this will increase backpressure and run time.[6][12] |
| 3. Optimize Retention (k') | Decrease Organic Content: Lower the percentage of ACN or Methanol in the mobile phase. | Increasing the retention time of the peaks (ideally to a k' between 2 and 10) gives the column more time to perform the separation. This is most effective when peaks are eluting very early in the chromatogram.[12] |
Section 3: Experimental Protocols
Protocol 1: General Purpose Column Flushing Procedure
If a column is suspected of being contaminated, leading to high backpressure or poor peak shape, this flushing sequence can restore performance. Always disconnect the column from the detector before flushing.[8]
-
Step 1: Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (without buffers or acids). This removes precipitated buffer salts.
-
Step 2: Isopropanol (IPA) Wash: Flush with 20 column volumes of 100% IPA. IPA is a strong, intermediate polarity solvent that is miscible with both aqueous and highly organic phases.
-
Step 3: Strong Organic Wash: Flush with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Step 4: Re-equilibration: Before use, flush the column with the initial mobile phase conditions for at least 20 column volumes, or until a stable baseline is achieved.
Protocol 2: Preparing a Stable Mobile Phase
Mobile phase instability can cause drifting retention times and baseline disturbances.
-
Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity water (e.g., Milli-Q).[13]
-
Pre-mix and Degas: If using an isocratic method, pre-mix the aqueous and organic components thoroughly. For gradient methods, ensure the online degasser is functioning correctly. Degassing prevents air bubbles from interfering with the pump and detector.
-
Filter Aqueous Buffers: After adding buffer salts or acids to the aqueous phase, filter it through a 0.22 µm or 0.45 µm filter to remove particulates that could clog the system.[13]
-
Avoid Buffer Precipitation: When mixing aqueous buffers with high concentrations of organic solvent (especially ACN), ensure the buffer is soluble. Phosphate buffers are particularly prone to precipitation above ~70% ACN.[7]
References
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
-
PubChem. (n.d.). 10-Methoxy-4H-benzo[14]cyclohepta[1,2-b]thiophen-4-one. National Center for Biotechnology Information. Available at:
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Shinde, V. (2020). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. PharmaeliX.
- uHPLCs. (2025). How to Prevent and Solve Resolution Loss in HPLC Workflows.
- PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Chemistry For Everyone. (2025). How To Improve Resolution In Liquid Chromatography?. YouTube.
- ResearchGate. (2025). Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems.
- Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
-
Unnamed Publisher. (2024). High-Quality 10-Methoxy-4H-benzo[14]cyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9). Available at:
- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. veeprho.com [veeprho.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | C14H10O2S | CID 2825162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methods for removing impurities from crude 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Welcome to the technical support guide for the purification of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9). This molecule is a key intermediate in the synthesis of pharmaceuticals, such as the antihistamine Ketotifen.[1] Achieving high purity is critical for downstream applications and regulatory compliance.[2][3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the purification process. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt and optimize these methods for your specific needs.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. Given that the synthesis of the benzocycloheptathiophene core often involves reactions analogous to Friedel-Crafts acylation, we can anticipate a specific set of process-related impurities.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one?
Your crude product may contain a variety of impurities stemming from the synthetic route. These can be broadly categorized:
-
Unreacted Starting Materials: Depending on the specific synthetic pathway, residual precursors may remain.
-
Process-Related Impurities: These are byproducts from the reaction itself. For instance, if an intramolecular Friedel-Crafts type cyclization is used, you might encounter:
-
Isomers: Incomplete cyclization or alternative cyclization pathways can lead to structural isomers.
-
Poly-acylated Species: Although less common in acylation than alkylation, over-reaction can occur.[7]
-
Dehalogenated Precursors: The immediate precursor, 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[2][8]cyclohepta[1,2-b]thiophen-4-one, could be a significant impurity if the elimination reaction is incomplete.[9]
-
-
Reagents and Catalysts: Residual Lewis acids (e.g., AlCl₃) or bases (e.g., potassium hydroxide) may be present.[5][9]
-
Degradation Products: The target molecule can degrade under harsh thermal or pH conditions.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., methanol) can be carried through.[2][9]
Q2: What analytical techniques are best for identifying and quantifying these impurities?
A multi-pronged analytical approach is essential for robust purity assessment.[10][11]
-
Thin-Layer Chromatography (TLC): This is your first line of analysis. It's a rapid, qualitative tool to visualize the number of components in your crude mixture and to guide the development of a column chromatography method.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity analysis, HPLC provides high-resolution separation of the main compound from closely related impurities.[10] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer even greater resolution and faster analysis times.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your final product and for identifying impurities. The presence of unexpected signals can indicate contamination.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information for the main peak and any impurity peaks, aiding in their identification.[10]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the absolute purity of highly crystalline substances (typically >98.5%) without the need for reference standards by analyzing the melting peak profile.[3]
Section 2: Purification Strategies & Troubleshooting
This section provides a logical workflow for purifying the crude product, from initial workup to final polishing.
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for purifying the target compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. prepchem.com [prepchem.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. ijrar.org [ijrar.org]
- 12. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 13. Purification [chem.rochester.edu]
Potential degradation pathways of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Welcome to the technical support guide for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and potential degradation. As a key intermediate in the synthesis of pharmaceuticals like Ketotifen, understanding its degradation profile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth, experience-driven answers to common questions and detailed protocols for investigating its stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary structural liabilities of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and its most likely degradation pathways?
A1: The molecule possesses three primary points of chemical instability based on its functional groups. Understanding these is the first step in predicting its degradation behavior.
-
Thiophene Ring: The sulfur atom in the thiophene ring is nucleophilic and susceptible to oxidation.[2] This is a common degradation pathway for thiophene-containing compounds, typically proceeding through a sulfoxide intermediate to a more stable sulfone.[3][4][5]
-
α,β-Unsaturated Ketone: This Michael system is susceptible to nucleophilic attack. Under hydrolytic conditions (acidic or basic), this can lead to hydration or other addition reactions across the double bond. Alkaline conditions, in particular, can catalyze the hydrolysis of α,β-unsaturated carbonyl compounds.[6]
-
Extended π-Conjugated System: The fused aromatic ring system can absorb UV-Vis light, making the molecule potentially susceptible to photolytic degradation. This can involve complex rearrangements, cyclizations, or radical-mediated reactions.
Based on these liabilities, the three most probable degradation pathways to investigate are Oxidative, Hydrolytic, and Photolytic degradation .
Caption: Workflow for a forced degradation study.
The table below summarizes recommended starting conditions. Remember, these may need to be optimized based on preliminary results.
| Stress Condition | Reagent/Condition | Temperature | Duration (Initial) | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-48 hours | Hydrolysis of enone, Ether cleavage |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4-8 hours | Hydrolysis of enone |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of thiophene sulfur |
| Photolytic | ICH Q1B Option 2 | Ambient | As per ICH | Photochemical reactions |
| Thermal | Heat (in solution & solid) | 60-80 °C | 7 days | Thermally induced degradation |
Q3: What are the expected products of oxidative degradation, and how can I confirm their formation?
A3: The primary site of oxidation is the sulfur atom of the thiophene ring. The reaction typically proceeds in a stepwise manner.
-
Thiophene S-oxide (Sulfoxide): The initial oxidation product. Thiophene S-oxides can be unstable and may act as intermediates. [4][7]2. Thiophene S,S-dioxide (Sulfone): Further oxidation of the sulfoxide leads to the more stable sulfone. In many cases, the oxidation proceeds completely to the sulfone, especially with stronger oxidizing agents or longer reaction times. [3][4][5]
Caption: Proposed oxidative degradation of the thiophene ring.
Troubleshooting & Confirmation:
-
Analytical Approach: Use LC-MS to identify the degradation products. [8]The sulfoxide will have a mass of +16 Da compared to the parent molecule, and the sulfone will have a mass of +32 Da.
-
Chromatography: The sulfoxide and sulfone are significantly more polar than the parent compound. Expect their retention times on a reverse-phase HPLC column (like a C18) to be much shorter.
-
Issue: No Sulfoxide Detected. It's possible the sulfoxide is a transient intermediate that is rapidly converted to the sulfone. [2][4]If you suspect this, try analyzing samples at very early time points or using milder oxidizing conditions.
Q4: Under what conditions is hydrolytic degradation most likely, and what products should I expect?
A4: The α,β-unsaturated ketone moiety is the most likely site for hydrolysis. The molecule is expected to be more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. [9]
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., 0.1 M NaOH), a retro-aldol type reaction or Michael addition of hydroxide can occur. [6]This could potentially lead to the cleavage of the seven-membered ring. The reaction is often rapid at room temperature.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., 0.1 M HCl and heat), hydration of the double bond is possible. Additionally, cleavage of the methoxy ether group could occur, yielding a phenolic derivative, although this typically requires harsher conditions.
Caption: Potential outcomes of hydrolytic stress testing.
Troubleshooting & Confirmation:
-
Monitoring: Use HPLC-UV to track the disappearance of the parent peak and the appearance of new, more polar degradation products (which will have shorter retention times).
-
Structure Elucidation: LC-MS is crucial for obtaining the molecular weight of the degradants. For definitive structural confirmation of major degradants, isolation followed by NMR spectroscopy is the gold standard. [10][11]
Experimental Protocols
Protocol 1: Forced Degradation Stock and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one in acetonitrile.
-
Working Samples: For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of approximately 100 µg/mL.
-
Time Points: Incubate the working samples under the specified conditions. At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
-
Storage: Store quenched samples at 2-8 °C until analysis.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for method development. It must be validated to ensure it can separate the parent compound from all significant degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength maximum determined by UV scan).
References
- Crucianelli, M., De Angelis, F., & Saladino, R. (2010). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. ScienceDirect.
-
Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]
-
Kropp, M. A., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]
-
Kropp, M. A., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]
-
Kropp, M. A., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]
- Google Patents. (n.d.). Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds.
-
R Discovery. (2024). Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. R Discovery. [Link]
-
Hüber, C., et al. (1999). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. ACS Publications. [Link]
-
Chen, S., et al. (2019). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate. [Link]
-
Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. [Link]
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Hüber, C., et al. (1999). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. ACS Publications. [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based onB[3]enzothieno[3,2‐b]b[3]enzothiophene Dimers Derivatives. ResearchGate. [Link]
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PubChem. (n.d.). 10-Methoxy-4H-benzoc[2][5]yclohepta[1,2-b]thiophen-4-one. PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bulk Purchase of 10-Methoxy-4H-benzoc[2][5]yclohepta[1,2-b]thiophen-4-one: Pricing and Availability. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]
-
IJSR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJSR. [Link]
-
ResearchGate. (n.d.). Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. ResearchGate. [Link]
-
MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
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RSC Publishing. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing. [Link]
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Digital CSIC. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Digital CSIC. [Link]
-
OPUS. (2025). Analytical Methods. OPUS. [Link]
-
ResearchGate. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. ResearchGate. [Link]
-
MDPI. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. [Link]
-
PubMed Central. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. PubMed Central. [Link]
-
Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Eawag-BBD. [Link]
-
ResearchGate. (n.d.). A Novel Degradation Pathway in the Assimilation of Phenanthrene by Staphylococcus sp. Strain PN/Y via meta-Cleavage of 2-Hydroxy-1-naphthoic acid: Formation of trans-2,3-Dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic Acid. ResearchGate. [Link]
-
PubMed Central. (2019). Structures of Reaction Products and Degradation Pathways of Aflatoxin B1 by Ultrasound Treatment. PubMed Central. [Link]
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Technical Support Center: Overcoming Solubility Challenges of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one in Biological Buffers
Welcome to the technical support center for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous biological buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Compound Overview: 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (MW: 242.29 g/mol , CAS: 59743-84-9) is a tricyclic aromatic compound with potential applications in pharmaceutical research.[1][2][3][4][5][6][7][8] Its extensive ring system suggests significant hydrophobicity, which can lead to poor solubility in the aqueous environments required for most biological assays. This guide will walk you through systematic approaches to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation or cloudiness when I add my DMSO stock of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one to my aqueous assay buffer. What's happening?
A1: This is a classic sign of a compound's low aqueous solubility.[9] Your compound is soluble in the organic solvent (DMSO), but when this stock solution is diluted into a larger volume of aqueous buffer, the compound's concentration exceeds its solubility limit in the final mixed solvent system, causing it to precipitate out of solution.[9] Many discovery compounds exhibit low solubility, which can lead to variable data and underestimated activity in biological assays.[9]
Q2: What is the first and simplest thing I can do to try and improve the solubility of my compound?
A2: The most straightforward initial approach is to optimize the concentration of your organic co-solvent, typically DMSO, in the final assay buffer. While you want to keep the co-solvent concentration low to avoid affecting your biological system, sometimes a slight increase can maintain the solubility of your compound.
Troubleshooting Steps:
-
Determine the Maximum Tolerable Co-solvent Concentration: Before testing the compound's solubility, determine the highest percentage of DMSO (or other co-solvent) that your specific assay can tolerate without affecting the results (e.g., cell viability, enzyme activity). This is your working limit.
-
Test a Range of Co-solvent Concentrations: Prepare serial dilutions of your compound in your biological buffer, ensuring the final DMSO concentration stays below your predetermined limit. For example, if your assay can tolerate 1% DMSO, you might test final DMSO concentrations of 0.1%, 0.5%, and 1%.
-
Visual Inspection and Spectrophotometry: Visually inspect for precipitation. For a more quantitative measure, you can measure the absorbance of the solution at a wavelength where the compound absorbs; a drop in absorbance at higher concentrations can indicate precipitation.
In-Depth Troubleshooting Guides
Issue 1: Adjusting the co-solvent concentration isn't enough to solubilize my compound at the desired working concentration.
If optimizing the co-solvent concentration is insufficient, the next step is to employ more advanced formulation strategies. We will explore three common and effective methods: pH modification, use of surfactants, and cyclodextrin complexation.
Solution 1.1: pH Modification
Scientific Principle: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[10][11][12][13] While 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one does not have strongly acidic or basic functional groups, the ketone and ether moieties may be subtly influenced by pH. More significantly, if the compound is part of a library with analogs that do have ionizable groups (like amines), this technique is crucial. For compounds with basic anions, decreasing the pH (increasing acidity) generally increases solubility.[11][12][13][14]
Experimental Protocol: pH-Solubility Profile
-
Prepare a Series of Buffers: Prepare your biological buffer at a range of pH values (e.g., from pH 5.0 to 8.0, in 0.5 unit increments). Ensure the buffer system used has adequate buffering capacity at each tested pH.
-
Add Compound Stock: Add a consistent amount of your concentrated DMSO stock of the compound to each buffer.
-
Equilibrate: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at your experimental temperature.
-
Assess Solubility: Centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.
-
Plot and Determine Optimal pH: Plot solubility as a function of pH to identify the pH at which the compound is most soluble.
Causality Behind this Choice: By altering the pH, you can potentially protonate or deprotonate functional groups on the molecule, increasing its polarity and interaction with water molecules, thereby enhancing solubility.[15] It's essential to ensure that the optimal pH for solubility is also compatible with your biological assay.
Solution 1.2: Utilizing Surfactants for Micellar Solubilization
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[16][17][18] These micelles have a hydrophobic core and a hydrophilic exterior. Hydrophobic compounds, like our target molecule, can be encapsulated within this hydrophobic core, effectively increasing their apparent solubility in the aqueous solution.[16][19][20]
Commonly Used Surfactants in Biological Assays:
-
Non-ionic: Tween® 20, Tween® 80, Triton™ X-100
-
Zwitterionic: CHAPS
Experimental Protocol: Surfactant-Based Solubility Enhancement
-
Select a Biocompatible Surfactant: Choose a surfactant that is known to be compatible with your assay system. Non-ionic surfactants are often a good starting point due to their gentle nature.[16]
-
Prepare Surfactant-Containing Buffers: Prepare your biological buffer containing a range of surfactant concentrations, typically starting from below the CMC to well above it (e.g., 0.01% to 0.5% w/v).
-
Introduce the Compound: Add your compound's DMSO stock to the surfactant-containing buffers.
-
Equilibrate and Measure: Allow the solutions to equilibrate and then measure the solubility as described in the pH modification protocol.
Data Presentation: Surfactant Selection
| Surfactant | Type | Typical Working Concentration | Potential Considerations |
| Tween® 20/80 | Non-ionic | 0.01% - 0.1% | Can interfere with some enzyme assays; generally well-tolerated by cells. |
| Triton™ X-100 | Non-ionic | 0.01% - 0.1% | Can lyse cells at higher concentrations. |
| CHAPS | Zwitterionic | 0.1% - 0.5% | Useful for solubilizing membrane proteins; can be more denaturing. |
Visualization of Micellar Solubilization
Caption: Micellar encapsulation of a hydrophobic compound.
Solution 1.3: Cyclodextrin Inclusion Complexes
Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22][23] They can form inclusion complexes by encapsulating a poorly soluble "guest" molecule, like our compound, within their cavity, thereby increasing its solubility in water.[21][22][24][25]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Natural CD, but with limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified CD with much higher aqueous solubility, making it a very popular choice.[21]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified CD with high water solubility and a favorable safety profile.
Experimental Protocol: Solubility Enhancement with Cyclodextrins
-
Choose a Cyclodextrin: HP-β-CD is an excellent starting point for most research applications.
-
Prepare CD Stock Solution: Prepare a concentrated stock solution of the cyclodextrin in your biological buffer (e.g., 10-20% w/v).
-
Co-evaporation Method (for robust complex formation): a. Dissolve the compound in an organic solvent (e.g., methanol or ethanol). b. Dissolve the cyclodextrin in water or your buffer. c. Mix the two solutions and then remove the solvents via rotary evaporation or lyophilization to obtain a solid powder of the inclusion complex.[24] d. This powder can then be dissolved in your assay buffer.
-
Direct Solubilization Method (simpler approach): a. Prepare your biological buffer containing a range of cyclodextrin concentrations (e.g., 1%, 2%, 5% w/v). b. Add the compound's DMSO stock to these solutions. c. Equilibrate and measure solubility as previously described.
Visualization of the Solubility Enhancement Workflow
Caption: A systematic workflow for troubleshooting solubility.
Q3: I've managed to solubilize the compound, but now my assay results are inconsistent. What could be the issue?
A3: This is a critical point of experimental validation. The excipients used to solubilize your compound (co-solvents, surfactants, cyclodextrins) can themselves interfere with the biological assay.
Self-Validating System Checklist:
-
Run Excipient-Only Controls: Run your assay with the same concentrations of the solubilizing agent (e.g., 0.1% Tween® 20 or 2% HP-β-CD) but without your compound of interest. This will reveal if the excipient itself has a baseline effect on your readout.
-
Check for Time-Dependent Precipitation: Even if a solution appears clear initially, some compounds can slowly precipitate over the course of a long incubation period. It's good practice to check for precipitation at the end of your assay incubation, not just at the beginning.
-
Consider Non-Specific Binding: Surfactants can sometimes coat surfaces, and both surfactants and cyclodextrins can interact with proteins in your assay, potentially altering their conformation or activity. Be mindful of these potential interactions when interpreting your data. Low solubility can lead to inaccurate Structure-Activity Relationships (SAR) and discrepancies between different assay formats (e.g., enzyme vs. cell-based).[9]
By systematically applying these troubleshooting steps, from simple co-solvent adjustments to more advanced formulation techniques, you can confidently address the solubility challenges of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and ensure the integrity and reliability of your experimental data.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
-
Mura, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Retrieved from [Link]
-
Jacob, S., & Nair, A. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Mura, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from
-
pH and Solubility. (n.d.). Fiveable. Retrieved from [Link]
-
High-Quality 10-Methoxy-4H-benzo[23][25]cyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9). (2024, August 20). Retrieved from [Link]
-
The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved from [Link]
-
pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
-
17.6 pH Effects on Solubility. (n.d.). Chad's Prep. Retrieved from [Link]
-
Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(8), 1049-1056. Retrieved from [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]
-
10-Methoxy-4H-benzo[23][25]cyclohepta[1,2-b]thiophen-4-one. (n.d.). PubChem. Retrieved from [Link]
-
Techniques to enhance solubility of hydrophobic drugs: An overview. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. Retrieved from [Link]
-
Vadlamudi, M. K., & K, D. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). Retrieved from [Link]
-
A recent overview of surfactant–drug interactions and their importance. (2023, June 12). National Center for Biotechnology Information. Retrieved from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved from [Link]
-
CAS No. 59743-84-9, 10-Methoxy-4H-benzo[23][25]cyclohepta-[1,2-b]thiophen-4-one. (n.d.). 001CHEMICAL. Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2563. Retrieved from [Link]
-
Amine. (n.d.). Wikipedia. Retrieved from [Link]
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Tricyclic theophylline derivatives with high water-solubility: structure-activity relationships at adenosine receptors, phosphodiesterases, and benzodiazepine binding sites. (1995). PubMed. Retrieved from [Link]
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Reversed-phase separation of basic tricyclic antidepressants using buffered and fluoroform-enhanced fluidity liquid mobile phases. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications. Retrieved from [Link]
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China 10-Methoxy-4H-benzo[23][25]cyclohepta[1,2-b]thiophen-4-one manufacturer. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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10-methoxy-4h-benzo[23][25]cyclohepta[1,2-b]thiophen-4-one. (n.d.). Sinfoo Biotech. Retrieved from [Link]
-
Biological buffers solubility in water. (2019, February 1). Hopax Fine Chemicals. Retrieved from [Link]
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Technical Support Center: Large-Scale Production of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
Welcome to the technical support center for the synthesis and scale-up of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this key intermediate for active pharmaceutical ingredients like Ketotifen. Here, we will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a robust and efficient large-scale production process.
I. Overview of the Synthetic Pathway
The synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The final step, a base-mediated elimination reaction, is particularly critical and often presents challenges during scale-up.
Caption: Synthetic route to 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
II. Troubleshooting Guide: Common Production Challenges
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles and practical experience.
Problem 1: Low Yield in the Final Elimination Step
Symptom: The isolated yield of the final product, 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, is significantly lower than expected.
Potential Causes and Solutions:
-
Incomplete Reaction: The elimination reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Monitoring: Utilize in-process controls such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one.
-
Reaction Time: Extend the reflux time in increments of 1-2 hours and monitor for further conversion.
-
Base Stoichiometry: Ensure at least one full equivalent of potassium hydroxide is used. On a large scale, slight excesses (1.1-1.2 equivalents) can help drive the reaction to completion, but be mindful of potential side reactions.
-
-
-
Side Reactions: Competing reactions can consume the starting material or the product. The primary competing reaction is a substitution reaction where the methoxy group is replaced by a hydroxyl group, or an SN2 reaction with the hydroxide.
-
Troubleshooting:
-
Temperature Control: While the reaction is typically run at reflux, excessive temperatures can promote side reactions. Ensure uniform heating of the reaction vessel, especially in large reactors, to avoid localized "hot spots."
-
Base Concentration: A very high concentration of potassium hydroxide can favor unwanted side reactions. A moderate concentration is generally optimal.
-
-
-
Product Degradation: The product may be unstable under the reaction conditions.
-
Troubleshooting:
-
Minimize Reaction Time: Once the reaction is complete as determined by in-process monitoring, proceed with the work-up promptly.
-
Inert Atmosphere: While not always necessary, blanketing the reaction with an inert gas like nitrogen can prevent oxidative degradation, especially if the reaction is run for an extended period.
-
-
Problem 2: Impurities in the Final Product
Symptom: The isolated product shows significant impurities by HPLC or other analytical methods, even after initial crystallization.
Potential Impurities and Their Mitigation:
| Impurity | Potential Source | Mitigation and Purification Strategy |
| Unreacted Starting Material | Incomplete elimination reaction. | Optimize reaction time and base stoichiometry as described above. Recrystallization from methanol is often effective in removing the more polar starting material. |
| 9-Hydroxy-10-methoxy... | Substitution of the bromo group with hydroxide. | Maintain careful temperature control. This impurity is often more polar and can be separated by column chromatography on a small scale or by optimizing the crystallization solvent system on a larger scale. |
| Dimeric Byproducts | Radical or other side reactions. | Use of radical scavengers is generally not necessary but could be explored if this is a persistent issue. These high molecular weight impurities are typically much less soluble and can often be removed during filtration of the crude product. |
| Positional Isomers | Rearrangement of the double bond. | This is less common in a concerted E2 elimination but can be influenced by the base and solvent system. Ensure anhydrous conditions. |
Purification Strategy:
Recrystallization is the primary method for purifying the final product.[3][4]
-
Solvent Selection: Methanol is a commonly used solvent.[3] Other potential solvent systems to explore for improved purification include ethanol, isopropanol, or mixtures of these with a non-polar co-solvent like heptane to induce crystallization.
-
Crystallization Conditions:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Cool the solution slowly to allow for the formation of well-defined crystals. Rapid cooling can trap impurities.
-
If the product "oils out," try using a more dilute solution or a different solvent system.
-
Seeding the solution with a small crystal of pure product can aid in initiating crystallization.
-
Caption: General workflow for the purification of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one by recrystallization.
Problem 3: Challenges in Scaling Up the Reaction
Symptom: Difficulties in replicating lab-scale results at a pilot or production scale, such as lower yields, increased impurity profiles, or longer reaction times.
Scale-Up Considerations:
-
Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.
-
Solution: Use a reactor with a jacketed heating/cooling system and ensure good agitation to maintain a uniform temperature throughout the reaction mass.
-
-
Mixing: Inefficient mixing can lead to localized concentration gradients of the base, resulting in side reactions and incomplete conversion.
-
Solution: The type of agitator (e.g., anchor, turbine) and the agitation speed should be carefully selected and optimized for the specific reactor geometry and reaction volume.
-
-
Reagent Addition: The rate of addition of the potassium hydroxide solution can impact the reaction profile.
-
Solution: A controlled, subsurface addition of the base is recommended to ensure it is dispersed quickly and evenly.
-
-
Work-up and Isolation: Handling large volumes of product and solvent during filtration and drying requires appropriate equipment.
-
Solution: Use of a filter press or a centrifugal filter can be more efficient than simple vacuum filtration for large batches. Drying should be done in a temperature-controlled vacuum oven to avoid product degradation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the elimination reaction?
A1: The reaction is typically carried out at the reflux temperature of methanol (approximately 65 °C). It is crucial to maintain a steady reflux without excessive heating to minimize the formation of byproducts.
Q2: Can other bases be used for the elimination reaction?
A2: While potassium hydroxide is commonly used, other strong bases such as sodium hydroxide or sodium methoxide in methanol could also be effective. However, any change in the base would require re-optimization of the reaction conditions. The choice of a hydroxide base is often a balance between reactivity and cost-effectiveness for large-scale production. The mechanism is a bimolecular elimination (E2), and the rate is dependent on the concentration of both the substrate and the base.[5][6][7]
Q3: How can I monitor the progress of the reaction?
A3: HPLC is the most reliable method for monitoring the reaction. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable for this compound. For quicker, qualitative checks, TLC can be used.
Q4: What are the key safety precautions for handling the brominated intermediates?
A4: The brominated starting materials are potentially hazardous and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. For large-scale operations, a closed-system transfer of reagents is recommended to minimize exposure.
Q5: What is the expected purity of the final product after one recrystallization?
A5: A purity of >98% is typically achievable with a single, well-executed recrystallization from methanol. If higher purity is required, a second recrystallization or alternative purification techniques like column chromatography (on a smaller scale) may be necessary.
IV. Experimental Protocol: Synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
This protocol is a representative lab-scale procedure that can be adapted for scale-up with appropriate engineering controls.
Materials:
-
9-bromo-9,10-dihydro-10-methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one
-
Potassium hydroxide
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, dissolve 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one in methanol.
-
Base Addition: In a separate container, prepare a solution of potassium hydroxide in methanol. Add this solution to the reaction mixture at a controlled rate.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cooling in an ice bath can increase the yield of the precipitate.
-
Isolation: Filter the precipitated solid and wash the filter cake with cold methanol to remove residual base and other soluble impurities.
-
Purification: Recrystallize the crude product from hot methanol.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
V. Analytical Methods
A robust analytical method is essential for quality control.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or the lambda max).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
VI. References
-
Pharmaffiliates. Ketotifen-impurities. [Link]
-
Pharmaffiliates. Ketotifen Fumarate-impurities. [Link]
-
SynZeal. Ketotifen Fumarate Impurities. [Link]
-
PubChem. 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one. [Link]
-
Solubility of Things. Elimination Reactions. [Link]
-
High-Quality 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9). [Link]
-
Chemistry Steps. Stereospecificity of E2 Elimination Reactions. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Pharmaguideline. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]
-
Google Patents. US20110312998A1 - Methods of Making and Using Stable Pharmaceutical Compositions Comprising Ketotifen and Naphazoline.
-
Park, K. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. [Link]
-
National Institutes of Health. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
YouTube. E1 vs E2 - Elimination Reactions Made Simple with lots of practice [LIVE Recording]. [Link]
-
National Institutes of Health. Purification, crystallization and preliminary crystallographic analysis of Est25: a ketoprofen-specific hormone-sensitive lipase. [Link]
-
Master Organic Chemistry. Mechanism of the E2 Reaction. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ketotifen Fumarate Impurities | SynZeal [synzeal.com]
- 3. Purification [chem.rochester.edu]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the Cannizzaro reaction. Our goal is to provide not just solutions, but a deep, mechanistic understanding to empower you to proactively design more efficient and cleaner synthetic routes.
Section 1: Foundational Knowledge - Understanding the Problem
Q1: What is the Cannizzaro reaction and why is it a common source of byproducts?
The Cannizzaro reaction, first reported by Stanislao Cannizzaro in 1853, is a base-induced disproportionation reaction.[1][2] It specifically involves aldehydes that do not have a hydrogen atom on the alpha-carbon (non-enolizable aldehydes).[3][4] In the presence of a strong base (typically a concentrated solution of NaOH or KOH), two molecules of the aldehyde react: one is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol.[1][3]
The core issue for synthetic chemists is the reaction's inherent stoichiometry. Under ideal conditions, the reaction produces a 1:1 molar mixture of the alcohol and the carboxylic acid, meaning the maximum theoretical yield for either desired product is only 50%.[1][5] This not only represents poor atom economy but also necessitates a downstream separation of two products with different chemical properties, complicating the purification process.
The reaction proceeds via a critical hydride transfer step, as outlined in the mechanism below.
Caption: Mechanism of the Cannizzaro Reaction.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Q2: My reaction on a non-enolizable aldehyde produced a 1:1 mixture of an alcohol and a carboxylic acid. How do I prevent this?
This is the classic signature of an unintended Cannizzaro reaction. The root cause is almost always the combination of a non-enolizable aldehyde and reaction conditions that are too strongly basic. To resolve this, you must modify your synthetic strategy based on your desired product.
Caption: Troubleshooting workflow for Cannizzaro byproducts.
Q3: My goal is to synthesize a primary alcohol, but my yield is poor. How can I improve it?
When the primary alcohol is your target, you have two excellent strategies to bypass the 50% yield limit of the standard Cannizzaro reaction.
Strategy 1: Direct Reduction with Hydride Reagents (Recommended)
The most robust method to avoid the Cannizzaro reaction is to use a dedicated reducing agent. Metal hydride reagents deliver a hydride (H⁻) nucleophile directly to the aldehyde's carbonyl carbon under conditions that do not promote disproportionation.[6]
| Reagent | Formula | Typical Solvent | Selectivity & Notes |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Excellent choice. Mild and chemoselective. Reduces aldehydes and ketones but typically does not affect esters, amides, or carboxylic acids.[6][7] |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | Powerful but less selective. Reduces aldehydes, ketones, esters, and carboxylic acids.[6][8] Requires anhydrous conditions and careful quenching. |
Experimental Protocol: Selective Reduction of Benzaldehyde using NaBH₄
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 equiv.) in methanol (approx. 0.5 M solution) at room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC until the starting material is consumed.
-
Quenching & Workup: Cool the mixture again to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzyl alcohol.
Strategy 2: The Crossed Cannizzaro Reaction
If you must work under strongly basic conditions, you can manipulate the Cannizzaro reaction to your advantage. In a Crossed Cannizzaro reaction , you use two different non-enolizable aldehydes.[2] The key is to use a cheap, highly reactive "sacrificial" aldehyde, almost always formaldehyde, as the hydride donor.[5][9] Formaldehyde is more readily attacked by hydroxide and is preferentially oxidized to formate, forcing the reduction of your more valuable aldehyde to the desired alcohol, thereby increasing its yield significantly.[1][9]
Q4: How can I efficiently oxidize my aldehyde to a carboxylic acid?
To achieve a high-yield oxidation, you should use a dedicated oxidizing agent rather than relying on the disproportionation mechanism.
| Reagent Class | Examples | Conditions | Notes |
| Permanganate/Chromate | KMnO₄, K₂Cr₂O₇, CrO₃ | Acidic or basic | Strong, effective, and classical oxidants. Can be harsh and may not be suitable for sensitive substrates. Generate heavy metal waste.[10][11] |
| Silver-Based | Tollens' Reagent [Ag(NH₃)₂]⁺ | Mildly basic | A classic test for aldehydes. It's very mild and chemoselective, leaving other functional groups untouched.[10] |
| Modern Catalytic | N-Hydroxyphthalimide (NHPI) | Mild, often with O₂ or air | Organocatalytic methods are greener and highly selective, avoiding harsh conditions and toxic metals.[12] |
| Other Mild Oxidants | Oxone, Sodium Chlorite | Mild | These reagents offer good alternatives to metal-based oxidations for a wide range of aldehydes.[12][13] |
Experimental Protocol: Oxidation of Furfural using Potassium Permanganate
-
Setup: Dissolve furfural (1.0 equiv.) in water containing sodium carbonate (Na₂CO₃, 1.2 equiv.) in a flask equipped with a mechanical stirrer.
-
Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄, 1.1 equiv.) in water. Add this solution slowly to the furfural mixture, maintaining the temperature below 40 °C with a water bath.
-
Reaction: Stir vigorously for 1-2 hours after the addition is complete. A brown precipitate of MnO₂ will form.
-
Workup: Filter the mixture to remove the MnO₂ precipitate. Acidify the clear filtrate with 3 M H₂SO₄ until the pH is ~2. The product, 2-furoic acid, will precipitate.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration, wash with cold water, and dry.
Section 3: Advanced Strategies & Related Reactions
Q5: Is there a way to avoid product separation by forming a single molecule?
Yes. The Tishchenko reaction is an elegant alternative that also involves the disproportionation of an aldehyde but results in a single ester product.[14][15] This reaction is catalyzed by an alkoxide, typically aluminum ethoxide, rather than a hydroxide base.[16][17]
In this process, one molecule of the aldehyde is oxidized and one is reduced, but they are immediately combined to form an ester. For example, two molecules of benzaldehyde react to form benzyl benzoate.[14] This is particularly useful when the ester itself is the desired product or can be easily hydrolyzed in a subsequent step.
Caption: Simplified mechanism of the Tishchenko Reaction.
Section 4: Frequently Asked Questions (FAQs)
Q6: Why don't aldehydes with α-hydrogens undergo the Cannizzaro reaction? Aldehydes with α-hydrogens have a much more favorable reaction pathway available under strong basic conditions: the Aldol reaction.[4][18] The α-hydrogen is acidic and is readily removed by the base to form an enolate ion. This enolate is a potent nucleophile that attacks another aldehyde molecule, leading to aldol addition or condensation products much faster than the hydride transfer required for the Cannizzaro reaction can occur.[19][20]
Q7: How critical is the base concentration? Very critical. The Cannizzaro reaction typically requires a high concentration of base (e.g., 50% aq. NaOH).[16] This is because a high hydroxide concentration is needed to generate the doubly charged anionic intermediate that is sufficiently electron-rich to facilitate the transfer of a hydride ion—which is normally a very poor leaving group.[1][9][21] Using milder or more dilute basic conditions is a primary strategy to suppress this side reaction.[22]
Q8: Can the reaction occur within a single molecule? Yes. This is known as an intramolecular Cannizzaro reaction . It can occur with molecules that contain two aldehyde groups, such as glyoxal or phthalaldehyde.[16] In the presence of a strong base, one of the aldehyde groups is oxidized to a carboxylate, and the other is reduced to an alcohol, all within the same molecule.[16]
References
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How to avoid cannizaro reaction during aldol reaction? Retrieved from [Link]
-
FirstHope. (2025). Cannizzaro reaction & Crossed Cannizzaro reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Tishchenko reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025). New Approaches to the Cannizzaro and Tishchenko Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Filo. (2025). Which compounds do not undergo the Cannizzaro reaction? Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2022). Cannizzaro reaction / Tishchenko reaction/Reaction mechanism. Retrieved from [Link]
-
Studylib. (n.d.). Aldehyde & Ketone Reduction: Methods & Mechanisms. Retrieved from [Link]
-
Reddit. (2021). Oxidize aldehyde to carboxylic acid. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Unknown Source. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
-
Quora. (2020). How to produce a crossed Cannizzaro reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tishchenko Reaction. Retrieved from [Link]
-
Infinity Learn. (n.d.). Tischenko reaction is a modification of:. Retrieved from [Link]
-
Quora. (2018). Why do alpha hydrogenated aldehydes not undergo the Cannizzaro reaction? Retrieved from [Link]
-
askIITians. (2016). Examples for aldehydes which do not undergo cannizzaro reaction even though it lacks alpha hydrogen. Retrieved from [Link]
-
ResearchGate. (2019). Any suppressing additive for Cannizzaro Reaction for formaldehyde reducing agent electroless copper? Retrieved from [Link]
-
Quora. (2023). Why do aldehydes with alpha hydrogen not undergo Canizarro's reaction? Retrieved from [Link]
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- 4. firsthope.co.in [firsthope.co.in]
- 5. snscourseware.org [snscourseware.org]
- 6. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 15. Tishchenko Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Tischenko reaction is a modification of: [infinitylearn.com]
- 18. kvmwai.edu.in [kvmwai.edu.in]
- 19. quora.com [quora.com]
- 20. quora.com [quora.com]
- 21. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Analysis of Biological Activity: 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one versus Ketotifen
A Guide for Researchers in Drug Development
In the landscape of pharmacologically active compounds, the journey from a synthetic intermediate to a clinically effective drug is one of significant structural and functional evolution. This guide provides a comparative analysis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a key intermediate, and its final active pharmaceutical ingredient (API) derivative, Ketotifen. While direct comparative biological data for the intermediate is not extensively available in public literature, this analysis, grounded in the principles of medicinal chemistry and structure-activity relationships (SAR), will elucidate the critical molecular transformations that confer the potent antihistaminic and mast cell-stabilizing properties to Ketotifen.
Introduction to the Compounds
Ketotifen , a well-established second-generation H1-antihistamine and mast cell stabilizer, is widely used in the management of allergic conditions such as allergic conjunctivitis, rhinitis, and bronchial asthma.[1] Its therapeutic efficacy stems from a dual mechanism of action: the blockade of histamine H1 receptors and the inhibition of inflammatory mediator release from mast cells.[2][3]
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a tricyclic ketone that serves as a crucial precursor in the multi-step synthesis of Ketotifen.[4] While its derivatives are explored for a range of biological activities including anti-inflammatory, antiviral, and anticancer properties, the intrinsic pharmacological profile of this specific intermediate is not well-documented in publicly accessible research.[5]
This guide will delve into the established biological activities of Ketotifen, supported by experimental data, and then provide a structure-activity relationship-based analysis to infer the likely biological profile of its methoxy-intermediate.
Comparative Analysis of Biological Activity
The significant differences in the biological activities of Ketotifen and its precursor can be attributed to key structural distinctions. The most prominent of these is the absence of the N-methylpiperidylidene moiety in the intermediate, which is a critical pharmacophore for H1 receptor antagonism in many antihistamines.
Ketotifen: A Dual-Action Anti-Allergic Agent
Ketotifen's therapeutic success is rooted in its ability to simultaneously address both the immediate and delayed phases of an allergic response.
1. H1-Receptor Antagonism:
Ketotifen acts as a potent and selective inverse agonist of the histamine H1 receptor.[2] By binding to this receptor, it prevents histamine from initiating the intracellular signaling cascade that leads to the classic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.[3] The N-methylpiperidylidene side chain of Ketotifen is crucial for this interaction, as it mimics the ethylamine side chain of histamine, allowing it to fit into the receptor's binding pocket.
2. Mast Cell Stabilization:
Beyond its antihistaminic effects, Ketotifen stabilizes mast cells, preventing their degranulation and the subsequent release of a plethora of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[6][7] This action is particularly beneficial in the prophylactic treatment of asthma and other chronic allergic conditions.[8] The precise mechanism of mast cell stabilization is complex but is thought to involve the modulation of intracellular calcium levels and the inhibition of phosphodiesterase.[9]
3. Anti-Inflammatory Properties:
Ketotifen also exhibits broader anti-inflammatory effects by inhibiting the chemotaxis and activation of eosinophils, key cells involved in the late-phase allergic response.[3]
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one: A Precursor with a Different Profile
Based on SAR principles, 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is unlikely to exhibit significant H1-antihistaminic or mast cell-stabilizing activity comparable to Ketotifen. The primary reason is the absence of the basic amino group provided by the N-methylpiperidylidene side chain. This group is a common feature in classical antihistamines and is essential for the ionic interaction with a conserved aspartate residue in the H1 receptor binding site.
The tricyclic core of the intermediate, a benzocycloheptathiophene, does contribute to the overall lipophilicity and shape of the molecule, which are important for receptor recognition. However, without the key interacting moiety, its affinity for the H1 receptor is expected to be negligible. Similarly, the structural requirements for mast cell stabilization are specific, and the intermediate lacks the necessary functional groups to effectively inhibit this process.
While direct experimental evidence is lacking, it is plausible that the intermediate may possess some degree of anti-inflammatory activity, as derivatives of the core structure have been investigated for such properties.[5] Thiophene-containing compounds, in general, have been shown to possess a wide range of biological activities, including anti-inflammatory effects.[10] However, any such activity would likely be mediated through different mechanisms than those of Ketotifen and would require dedicated experimental validation.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic and pharmacodynamic data for Ketotifen. No equivalent data has been identified for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
| Parameter | Ketotifen | 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one | Reference(s) |
| Mechanism of Action | H1-Antihistamine, Mast Cell Stabilizer | Not established | [3] |
| Bioavailability | ~50% (oral) | Not available | |
| Protein Binding | 75% | Not available | [6] |
| Elimination Half-life | 3-22 hours | Not available | [6] |
Experimental Protocols
To empirically determine and compare the biological activities of these two compounds, the following experimental workflows are standard in the field.
Protocol 1: In Vitro H1-Receptor Binding Assay
This assay determines the affinity of a compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Human H1 receptor-expressing cell lines (e.g., CHO-K1 or HEK293) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled H1-receptor antagonist (e.g., [³H]-pyrilamine) and varying concentrations of the test compound (Ketotifen or the intermediate).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is then used to determine the binding affinity (Ki) of the compound for the H1 receptor.
Protocol 2: In Vitro Mast Cell Degranulation Assay
This assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
Methodology:
-
Mast Cell Culture: A suitable mast cell line (e.g., RBL-2H3) or primary mast cells are cultured and sensitized with IgE.
-
Compound Incubation: The sensitized mast cells are pre-incubated with various concentrations of the test compound (Ketotifen or the intermediate).
-
Degranulation Induction: Mast cell degranulation is induced by adding an antigen (e.g., DNP-HSA) or a chemical stimulant (e.g., compound 48/80).
-
Mediator Release Measurement: The release of β-hexosaminidase (a marker for lysosomal enzyme release) or histamine into the cell supernatant is quantified using a colorimetric assay or ELISA, respectively.
-
Data Analysis: The percentage inhibition of mediator release by the test compound is calculated relative to the control (stimulated cells without the compound). The IC₅₀ value is then determined.
Signaling Pathways
The following diagram illustrates the dual mechanism of action of Ketotifen in the context of an allergic response.
Conclusion
The comparative analysis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and Ketotifen underscores a fundamental principle in drug development: minor structural modifications can lead to profound changes in biological activity. While the former serves as an essential scaffold, it lacks the critical pharmacophoric features necessary for the potent antihistaminic and mast cell-stabilizing effects that define the therapeutic profile of Ketotifen. The addition of the N-methylpiperidylidene moiety transforms an inactive precursor into a clinically valuable dual-action anti-allergic agent. This guide highlights the importance of structure-activity relationship studies in understanding the molecular basis of drug action and in the rational design of new therapeutic agents. Further experimental investigation into the potential biological activities of the benzocycloheptathiophene core structure may yet reveal novel pharmacological properties, but as it stands, its primary value lies in its role as a stepping stone to the more potent and functionally diverse Ketotifen.
References
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Ningbo Inno Pharmchem Co., Ltd. (2024). High-Quality 10-Methoxy-4H-benzo[1][11]cyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9). [Link]
- Polivka, Z., et al. (1989). 4H-Benzo(4,5)cyclohepta(1,2-b)thiophenes and 9,10-dihydro derivatives-sulfonium analogues of pizotifen and ketotifen; chirality of ketotifen; synthesis of the 2-bromo derivative of ketotifen. Collect. Czech. Chem. Commun., 54, 2443-2469.
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ResearchGate. (2025). Advances in Ketotifen (API) Synthetic Methods, Starting Materials and Related Compounds: a Review. [Link]
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National Health Service (NHS). (n.d.). Antihistamines and mast cell stabilisers. Scoping systematic review of treatments for eczema. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2825162, 10-Methoxy-4H-benzo[1][11]cyclohepta[1,2-b]thiophen-4-one. Retrieved from [Link]
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The Compounding Pharmacy. (2025). Ketotifen for MCAS and mastocytosis. [Link]
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VitaHealth. (2025). Ketotifen: A Powerful Antihistamine for Mast Cell Activation Syndrome (MCAS). [Link]
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A Comparative Guide to the Synthetic Routes of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a tricyclic heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. The efficient and scalable synthesis of this molecule is therefore of significant interest to the medicinal and organic chemistry communities. This guide provides a detailed comparison of the primary synthetic strategies employed to construct this important molecular framework, offering insights into the practical advantages and disadvantages of each approach.
Overview of Synthetic Strategies
Two principal retrosynthetic disconnections have been explored for the synthesis of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. The most common approach involves the late-stage introduction of the C9-C10 double bond from a saturated tricyclic ketone precursor. The construction of this key tricyclic ketone, 9,10-dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one, is where the primary synthetic routes diverge. The two main strategies for the formation of this intermediate are:
-
Route A: Intramolecular Friedel-Crafts Acylation
-
Route B: Wittig-Horner Reaction followed by Cyclization
This guide will dissect each of these routes, providing detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting the most appropriate synthesis for their specific needs.
Route A: Intramolecular Friedel-Crafts Acylation
This classical approach relies on the acid-catalyzed cyclization of a tailored carboxylic acid precursor to form the central seven-membered ring. The key intermediate for this route is 2-[2-(thienyl)ethyl]benzoic acid. The methoxy group can be introduced on the benzoic acid moiety of the starting material.
Causality Behind Experimental Choices
The success of the intramolecular Friedel-Crafts acylation is highly dependent on the activation of the thiophene ring towards electrophilic substitution and the choice of a suitable dehydrating/acid catalyst to promote the cyclization. Polyphosphoric acid (PPA) is a common choice as it serves as both the acid catalyst and a dehydrating agent, driving the reaction towards the cyclized product. The use of an inert, high-boiling solvent like xylene allows for the reaction to be conducted at the elevated temperatures required for efficient cyclization.
Experimental Protocol
Step 1: Synthesis of methoxy-substituted 2-[2-(2-thienyl)ethyl]benzoic acid
Detailed procedures for the synthesis of this precursor can vary, but a common method involves the coupling of a substituted thienylethyl halide with a protected benzoic acid derivative, followed by deprotection.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a well-stirred solution of polyphosphoric acid (prepared from orthophosphoric acid and phosphorus pentoxide) in xylene, add the methoxy-substituted 2-[2-(thienyl)ethyl]benzoic acid.[3]
-
Heat the reaction mixture at 120-130°C for 2 hours.[3]
-
Cool the reaction mixture and carefully quench with ice water.
-
Extract the product with toluene.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 10-methoxy-9,10-dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one.[3]
Step 3: Introduction of the Double Bond and Methoxy Group
The final steps involve bromination followed by dehydrobromination and methoxylation to yield the target compound.
Data Summary: Intramolecular Friedel-Crafts Acylation Route
| Step | Key Reagents | Temperature | Time | Yield | Notes |
| Cyclization | Polyphosphoric acid, xylene | 120-130°C | 2 h | Good | [3] Requires careful handling of viscous PPA. |
| Final Steps | Bromine, KOH, Methanol | Varies | Varies | Moderate | Multi-step process to the final product. |
Workflow Diagram
Caption: Intramolecular Friedel-Crafts Acylation Workflow.
Route B: Wittig-Horner Reaction and Cyclization
This alternative strategy builds the tricyclic system through a convergent approach, utilizing the powerful olefination capabilities of the Wittig-Horner reaction.
Causality Behind Experimental Choices
The Wittig-Horner reaction is favored for its high E-selectivity in alkene formation and the ease of removal of the phosphate byproduct. The use of a stabilized phosphonate ylide ensures a smooth reaction with the aldehyde partner. Subsequent hydrogenation and cyclization steps are standard transformations in organic synthesis.
Experimental Protocol
Step 1: Synthesis of the Stilbene Intermediate via Wittig-Horner Reaction
-
Prepare the phosphonate ylide by treating a suitable triethyl phosphonoacetate derivative with a strong base like sodium hydride in an anhydrous solvent such as THF.
-
Add the appropriate substituted 2-formylthiophene to the ylide solution and stir at room temperature.
-
Work up the reaction to isolate the stilbene carboxylic acid ester intermediate.
Step 2: Hydrogenation and Saponification
-
Hydrogenate the double bond of the stilbene intermediate using a catalyst such as palladium on carbon.
-
Saponify the resulting ester to the corresponding carboxylic acid using a base like sodium hydroxide.
Step 3: Cyclization
This step is analogous to the cyclization in Route A, employing a strong acid like polyphosphoric acid to effect the intramolecular acylation.
Step 4: Final Elaboration
The resulting dihydro-benzocycloheptathiophenone is then converted to the final product as described in Route A.
Data Summary: Wittig-Horner Reaction Route
| Step | Key Reagents | Temperature | Time | Yield | Notes |
| Wittig-Horner | Phosphonate, NaH, Aldehyde | Room Temp | Varies | High | [3] Good control over alkene geometry. |
| Hydrogenation | H₂, Pd/C | Room Temp | Varies | Quantitative | Standard procedure. |
| Cyclization | Polyphosphoric acid, xylene | 120-130°C | 2 h | Good | [3] Similar to Route A. |
Workflow Diagram
Caption: Wittig-Horner Reaction and Cyclization Workflow.
Comparison of the Synthetic Routes
| Feature | Route A: Intramolecular Friedel-Crafts | Route B: Wittig-Horner Reaction |
| Overall Strategy | Linear | Convergent |
| Key Transformation | Intramolecular Friedel-Crafts Acylation | Wittig-Horner Olefination |
| Starting Materials | Requires synthesis of a specific benzoic acid derivative. | Utilizes more readily available aldehydes and phosphonates. |
| Step Economy | Potentially shorter if the starting acid is accessible. | Generally involves more steps. |
| Scalability | The use of PPA can be challenging on a large scale. | Wittig-Horner and hydrogenation are generally scalable. |
| Control of Impurities | Potential for regioisomeric impurities during acylation. | Fewer byproducts in the key olefination step. |
| Overall Yield | Can be lower due to the forcing conditions of the cyclization. | Often provides higher overall yields due to milder conditions in early steps. |
Conclusion
Both the intramolecular Friedel-Crafts acylation and the Wittig-Horner reaction-based routes offer viable pathways to 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
The Friedel-Crafts route is more direct if the substituted 2-[2-(thienyl)ethyl]benzoic acid precursor is readily available. However, the harsh conditions of the cyclization step can lead to lower yields and purification challenges, particularly on a larger scale.
The Wittig-Horner route , while longer, is often more robust and scalable. The milder conditions of the key olefination and subsequent hydrogenation steps typically result in cleaner reactions and higher overall yields. The convergent nature of this synthesis also allows for greater flexibility in the introduction of substituents on both the thiophene and benzene rings.
For researchers focused on the discovery of new analogs and the development of scalable synthetic processes, the Wittig-Horner approach is generally the more advantageous strategy . Its modularity and reliability make it well-suited for the demands of modern drug development.
References
[3] M.S.R. Murty, D. Ramalingam, S. Sabitha, and J.S. Yadav. Facile Synthesis of 9,10-Dihydro-4H-Benzo[1][2] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Heterocyclic Communications, 7(5), 449-454 (2001). [Link]
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A Definitive Guide to the Structural Confirmation of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one using 2D NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety.[1][2][3] An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially harmful clinical outcomes. Among the arsenal of analytical techniques available, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating the intricate connectivity of complex organic molecules.[4][5][6] This guide provides an in-depth, practical comparison of how various 2D NMR techniques are synergistically employed to confirm the structure of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a heterocyclic ketone with potential pharmacological relevance.
This guide will move beyond a simple recitation of steps, delving into the causality behind experimental choices and demonstrating how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—forms a self-validating system for structural confirmation.
The Challenge: Unambiguous Structure Elucidation
The target molecule, 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, possesses a complex fused ring system. While 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, significant signal overlap and the presence of quaternary carbons necessitate more advanced techniques for a definitive structural proof.
Figure 1: Structure of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one with Atom Numbering
A 2D representation of the molecule with IUPAC numbering for NMR analysis.
Experimental Workflow: A Multi-faceted Approach
The confirmation of the molecular structure is achieved through a logical sequence of 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.
Experimental workflow for 2D NMR based structure elucidation.
Step-by-Step Analysis of 2D NMR Data
¹H-¹H COSY: Mapping Proton-Proton Couplings
The Correlation Spectroscopy (COSY) experiment is the first step in deciphering the proton network.[4][7] It reveals which protons are J-coupled, typically through two or three bonds. This allows for the identification of distinct spin systems within the molecule.
Expected COSY Correlations:
-
Aromatic Region: Cross-peaks are expected between adjacent protons on the benzene and thiophene rings. For instance, H-1 should show a correlation to H-2, H-2 to H-3, and H-3 to H-4. Similarly, H-6 and H-7 should be correlated.
-
Cyclohepta Ring: The protons on the seven-membered ring, H-5 and H-6, would be expected to show correlations to their respective neighbors.
¹H-¹³C HSQC: Identifying Direct C-H Bonds
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (¹JCH).[4][7] This is a crucial step for assigning the chemical shifts of protonated carbons.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations
| Atom | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | HSQC Correlation |
| C1 | ~128 | ~7.5 | Yes |
| C2 | ~130 | ~7.3 | Yes |
| C3 | ~127 | ~7.4 | Yes |
| C4 | ~135 | ~7.8 | Yes |
| C5 | ~35 | ~3.1 (2H) | Yes |
| C6 | ~132 | ~7.6 | Yes |
| C7 | ~129 | ~7.2 | Yes |
| C9 | ~140 | ~7.9 | Yes |
| OCH₃ | ~56 | ~3.9 (3H) | Yes |
| C4a | ~145 | - | No |
| C8 | ~190 | - | No |
| C9a | ~138 | - | No |
| C10 | ~133 | - | No |
| C10a | ~160 | - | No |
| C10b | ~137 | - | No |
Note: These are predicted chemical shifts for illustrative purposes. Actual values may vary.
By combining the information from COSY and HSQC, we can confidently assign both the proton and carbon signals for all protonated fragments of the molecule.
¹H-¹³C HMBC: Assembling the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most informative for elucidating the overall carbon skeleton.[7][8][9] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly valuable for identifying quaternary carbons and piecing together the different spin systems identified by COSY.
Key Expected HMBC Correlations for Structural Confirmation:
-
Connecting the Methoxy Group: The protons of the methoxy group (OCH₃) should show a strong correlation to the C-10a carbon, confirming its position on the thiophene-fused ring system.
-
Confirming the Ketone Position: The protons on C-5 (H-5) should show correlations to the carbonyl carbon C-8 and to C-4a and C-6. Protons H-7 and H-9 should also show correlations to the carbonyl carbon C-8, definitively placing the ketone at position 8.
-
Linking the Fused Rings:
-
H-1 should show correlations to C-3, C-4a, and C-9.
-
H-4 should show correlations to C-2, C-5, and C-10.
-
H-5 should show correlations to C-4, C-4a, and C-7.
-
H-9 should show correlations to C-1, C-7, and C-10b.
-
Key HMBC correlations for structural confirmation.
Comparison with Alternative Techniques
While 2D NMR is exceptionally powerful, it's important to consider its place alongside other analytical methods.
-
X-Ray Crystallography: Provides the absolute, unambiguous 3D structure. However, it requires a suitable single crystal, which can be difficult or impossible to obtain.
-
Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation patterns that can suggest structural motifs. However, it does not definitively establish connectivity, especially for isomers.
-
Infrared (IR) Spectroscopy: Confirms the presence of functional groups (e.g., the carbonyl group), but provides little information about the overall molecular skeleton.
2D NMR serves as the gold standard for structural elucidation in solution, providing a level of detail that is often sufficient for regulatory submissions and is more broadly applicable than X-ray crystallography.
Conclusion
The synergistic application of COSY, HSQC, and HMBC experiments provides a robust and self-validating methodology for the complete structural assignment of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. By systematically identifying proton spin systems, correlating protons to their directly attached carbons, and then using long-range correlations to piece together the molecular framework, researchers can have the utmost confidence in their structural assignments. This level of certainty is paramount in the field of drug development, where a deep understanding of molecular structure is the foundation of innovation and safety.
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 1, 2026, from [Link]
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Heppner, D. E. (2025). Ascertaining a Structural Basis in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]
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Ahmed, R. (2024, October 12). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]
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A Comparative Analysis of the Bioactivity of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and its Benzothiophene Analogs
In the landscape of medicinal chemistry, benzothiophene derivatives represent a versatile and highly valued scaffold, demonstrating a wide array of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the bioactivity of a specific benzocycloheptathiophene derivative, 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, and other key benzothiophene analogs. Our focus will be on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The core structure of benzothiophene, a fusion of benzene and thiophene rings, offers a unique platform for chemical modification, leading to a diverse range of biological effects.[4] The addition of a cyclohepta[b]thiophene moiety, as seen in our primary compound of interest, further expands the structural diversity and potential for novel therapeutic applications.[5][6] This guide will delve into the structure-activity relationships that govern the efficacy of these compounds.
Comparative Bioactivity: A Multifaceted Examination
The therapeutic potential of benzothiophene analogs is broad, with significant findings in anticancer, antimicrobial, and anti-inflammatory research.[2][3][7] Here, we compare the bioactivity of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one with other notable benzothiophene derivatives.
Anticancer Activity
Benzothiophene derivatives have emerged as promising anticancer agents, with some analogs exhibiting potent cytotoxic and antiproliferative effects.[8] The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][8]
A study on cyclohepta[b]thiophene derivatives revealed that certain compounds induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspases 3, 8, and 9.[5][6] For instance, a benzyl urea analog incorporating a cyclohepta[b]thiophene scaffold demonstrated potent, broad-spectrum anticancer activity with submicromolar 50% growth inhibition (GI50) values.[5][6] While specific data for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is not extensively available, its structural similarity to these active compounds suggests it may also possess significant antiproliferative properties.
Further research into benzothiophene acrylonitrile analogs has identified compounds with GI50 values in the nanomolar range across a panel of 60 human cancer cell lines.[8] These compounds were also shown to overcome P-glycoprotein-mediated resistance, a common challenge in cancer chemotherapy.[8]
Table 1: Comparative Anticancer Activity of Benzothiophene Analogs
| Compound/Analog Class | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Cyclohepta[b]thiophene Benzyl Urea Analog | A549 (Non-small cell lung cancer) | Submicromolar | Tubulin polymerization inhibition, G2/M arrest, Apoptosis induction | [5][6] |
| Benzothiophene Acrylonitrile Analog (Compound 6) | Prostate Cancer Cell Lines | 0.01 - 0.1 | Tubulin polymerization inhibition, Atypical apoptosis | [8] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231, HepG2, Caco-2 | 126.67, 67.04, 63.74 | Apoptosis induction via activation of pro-apoptotic genes | [9] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and benzothiophenes have shown considerable promise in this area.[1][10] Their activity is highly dependent on the nature and position of substituents on the benzothiophene core.[1]
Studies on various benzothiophene derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13] The mechanism of action for many of these compounds is still under investigation, but some are thought to disrupt cell membrane potential or induce the production of reactive oxygen species (ROS).[1][14]
Table 2: Comparative Antimicrobial Activity of Benzothiophene Analogs
| Compound/Analog Class | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Tetrahydrobenzothiophene Derivatives | P. aeruginosa, Salmonella | 3.125 - 6.25 | Not Reported | [15] |
| Benzothiophene Substituted Coumarins | S. aureus, E. coli, C. albicans | Not Reported | Moderate to Good | [11] |
| 2-Nitro-benzo[b]thiophene-3-carbonitrile Analogs | Various Bacteria and Fungi | Varies | Varies | [1] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and benzothiophene derivatives have been investigated for their anti-inflammatory potential.[9][16] Some analogs have been shown to significantly reduce the production of inflammatory mediators like nitric oxide (NO).[9]
For example, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) was found to significantly reduce nitric oxide production in LPS-induced RAW264.7 macrophage cells by inhibiting the expression of proinflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[9] Other studies have identified benzothiophene derivatives that offer protection against radiation-induced neuroinflammation.[16]
Experimental Protocols
To facilitate further research and validation of the bioactivities discussed, we provide the following standardized protocols.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is designed to assess the cytotoxic effects of benzothiophene analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzothiophene analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene analogs in complete growth medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of a benzothiophene analog that inhibits the visible growth of a microorganism.[10]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Benzothiophene analogs dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the benzothiophene analogs in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.
Visualizing the Science: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis and bioactivity screening of benzothiophene analogs.
Caption: Proposed mechanism of anticancer activity for certain benzothiophene analogs.
Conclusion and Future Directions
The benzothiophene scaffold is a cornerstone in the development of new therapeutic agents. While 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one requires further direct investigation, the existing body of research on structurally related analogs strongly suggests its potential as a bioactive compound. The comparative analysis presented here highlights the diverse pharmacological profiles of benzothiophenes and provides a framework for future research.
Further studies should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of the most promising candidates. The protocols and insights provided in this guide are intended to empower researchers to advance the field of benzothiophene-based drug discovery.
References
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- Padmashali, B. et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research.
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van der Westhuyzen, C. W. et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem. [Link]
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Al-Ostoot, F. H. et al. (2020). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. ACS Pharmacology & Translational Science. [Link]
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In the landscape of drug discovery and development, the journey from a promising chemical entity to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, ultimately derailing a development program. This guide provides a comprehensive framework for assessing the cross-reactivity of a key synthetic intermediate, 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a precursor to the well-established antihistamine, Ketotifen.[1] By proactively evaluating the selectivity of this intermediate, researchers can gain invaluable insights into the potential liabilities of downstream drug candidates.
The Rationale for Early-Stage Cross-Reactivity Profiling
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one shares a core tricyclic structure with its downstream product, Ketotifen. Ketotifen is primarily known as a potent histamine H1 receptor antagonist and a mast cell stabilizer.[2][3][4] However, it also exhibits other biological activities, including phosphodiesterase (PDE) inhibition and weak anticholinergic effects, suggesting interactions with muscarinic receptors.[5][6][7] Given the shared structural scaffold, it is scientifically prudent to investigate whether the precursor molecule, 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, displays a similar, albeit potentially weaker, polypharmacological profile. Early identification of such cross-reactivity can inform medicinal chemistry efforts to optimize selectivity and minimize the risk of off-target effects in the final drug candidate.
This guide outlines a strategic approach to building a cross-reactivity profile for 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, comparing its activity against a panel of targets with that of a well-characterized, selective H1 antagonist (e.g., Levocetirizine) as a negative control for off-target activities.
Experimental Design: A Multi-pronged Approach to Uncover Off-Target Interactions
A robust assessment of cross-reactivity necessitates a multi-assay approach, targeting the known biological activities of the structurally related end-product, Ketotifen. The proposed screening panel includes:
-
Primary Target Engagement: A histamine H1 receptor binding assay to confirm or refute the primary intended activity.
-
Secondary Target Screening:
The following sections provide detailed protocols and comparative data for this experimental workflow.
Experimental Protocols
Radioligand Binding Assay for Histamine H1 and Muscarinic Receptors
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an affinity constant (Ki) for the test compound.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H1 receptor (or muscarinic M1, M2, M3 receptors).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound (10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one or Levocetirizine).
-
Add 50 µL of radioligand: [³H]-pyrilamine for the H1 receptor assay or [³H]-N-methylscopolamine for the muscarinic receptor assays, at a concentration equal to its Kd.
-
Add 100 µL of the prepared cell membranes (10-20 µg of protein).
-
For non-specific binding determination, add a high concentration of a known unlabeled antagonist (e.g., diphenhydramine for H1, atropine for muscarinic receptors).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphodiesterase (PDE) Activity Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isozyme, which hydrolyzes cyclic AMP (cAMP) to AMP.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Prepare a stock solution of the test compound and a known PDE inhibitor (e.g., rolipram for PDE4).
-
Prepare a solution of recombinant human PDE4 enzyme.
-
Prepare a solution of the substrate, cAMP.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the PDE4 enzyme solution and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Detection:
-
Terminate the reaction by adding a stop reagent.
-
Use a commercially available kit (e.g., a fluorescence polarization-based or luminescence-based assay) to quantify the amount of AMP produced or the remaining cAMP.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from the described assays, comparing the cross-reactivity profile of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one with that of the selective H1 antagonist, Levocetirizine.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Histamine H1 | Muscarinic M1 | Muscarinic M2 | Muscarinic M3 |
| 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one | 850 | >10,000 | 7,500 | >10,000 |
| Levocetirizine | 30 | >10,000 | >10,000 | >10,000 |
Table 2: Phosphodiesterase Inhibition (IC50, µM)
| Compound | PDE4 Inhibition |
| 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one | 15 |
| Levocetirizine | >100 |
Interpretation of Results and Scientific Insights
The hypothetical data suggests that 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one possesses weak affinity for the histamine H1 receptor, which is expected for a precursor to an antihistamine. More importantly, it demonstrates some off-target activity, albeit at higher concentrations, against the muscarinic M2 receptor and PDE4. In contrast, the selective antagonist Levocetirizine shows high affinity and selectivity for the H1 receptor with negligible activity at the other targets.
This early-stage profiling provides critical information for the drug development team. The observed off-target activities of the intermediate, while weak, could be amplified in the final drug candidate. This knowledge allows medicinal chemists to strategically modify the structure to enhance H1 receptor affinity while minimizing interactions with muscarinic receptors and phosphodiesterases, thereby "designing out" potential side effects such as dry mouth, blurred vision (anticholinergic), or gastrointestinal issues (PDE inhibition).
Visualizing the Primary Target Signaling Pathway
Understanding the signaling cascade of the primary target is crucial for interpreting the downstream consequences of both on-target and off-target interactions. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[8]
Conclusion
The proactive assessment of cross-reactivity in synthetic intermediates like 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a cornerstone of modern, efficient drug discovery. By employing a panel of well-defined in vitro assays, researchers can identify potential off-target liabilities early in the development process. This data-driven approach allows for the rational design of more selective and, ultimately, safer drug candidates, saving valuable time and resources. The methodologies and comparative framework presented in this guide offer a robust starting point for any research team aiming to thoroughly characterize their chemical assets and navigate the complex path to clinical success.
References
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Histamine H1 receptor. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
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Pharmacology of Ketotifen (Zaditen) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 20). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3827, Ketotifen. Retrieved January 1, 2026, from [Link].
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All About Ketotifen. (2024, September 30). Oregon Association of Naturopathic Physicians. Retrieved from [Link]
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Ketotifen. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- Ortolani, C., et al. (1990). Effect of ketotifen on phosphodiesterase activity from asthmatic individuals.
- Omori, K., & Kotera, J. (2007). Overview of PDEs and their regulation.
- Eltze, M. (1991). Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3. Arzneimittel-Forschung, 41(1), 16-22.
- Felder, C. C. (1995). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. The FASEB Journal, 9(8), 619-625.
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Histamine H1 Receptor Activation. (2017, October 2). Small Molecule Pathway Database. Retrieved from [Link]
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- Teh, D., et al. (2024). Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders. International Journal of Molecular Sciences, 25(11), 5945.
-
Muscarinic acetylcholine receptor. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- Bradley, S. J., et al. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology, 12, 796460.
- Yoshikawa, T., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Current issues in molecular biology, 43(3), 1243–1254.
- Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature reviews. Drug discovery, 13(7), 549–560.
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Phosphodiesterase. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- Puzzo, D., et al. (2017). Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition.
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Purity verification of synthetic 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one against a certified reference standard
A Comparative Guide to the Purity Verification of Synthetic 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
In the landscape of pharmaceutical research and development, the meticulous verification of a compound's purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. This is particularly true for novel synthetic molecules like 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a key intermediate in the synthesis of the antihistamine Ketotifen.[1] This guide provides an in-depth, objective comparison of a newly synthesized batch of this compound against a certified reference standard (CRS). We will delve into the causality behind the selection of analytical techniques and present a self-validating system of protocols to ensure the highest degree of scientific integrity.
The importance of using a certified reference material cannot be overstated. These standards, provided by authoritative bodies like the European Pharmacopoeia (Ph. Eur.) or the National Institute of Standards and Technology (NIST), are produced under stringent manufacturing procedures and come with a comprehensive Certificate of Analysis (CoA), ensuring their suitability for both qualitative and quantitative analysis.[2][3][4] They serve as the benchmark against which all in-house and newly synthesized materials are judged, ensuring consistency and traceability in analytical testing.[3][5][6]
Our comparative analysis will employ a multi-pronged approach, utilizing a suite of orthogonal analytical techniques. This strategy is crucial because no single method can provide a complete picture of a compound's purity. By combining chromatographic and spectroscopic methods, we can confidently identify and quantify the main component and any potential impurities, including starting materials, by-products, intermediates, and degradation products.[7][8][9][10]
Experimental Design: A Rationale-Driven Approach
The selection of analytical methods was guided by the chemical nature of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, which is a tricyclic ketone containing a thiophene ring.[11] This structure dictates the most effective techniques for separation and characterization.
Our analytical workflow is as follows:
Caption: Orthogonal Analytical Workflow for Purity Verification.
Chromatographic Purity Assessment
Chromatographic techniques are paramount for separating a compound from its impurities.[10] We employ both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to cover a wide range of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds.[8][12] Its high resolution allows for the separation of closely related impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column is chosen for its versatility in separating moderately polar compounds.[13]
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the separation of compounds with varying polarities.
-
Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, determined by a UV scan.
-
Sample Preparation: Both the synthetic sample and the CRS are accurately weighed and dissolved in the mobile phase to a known concentration.
-
Analysis: Injections of the synthetic sample, CRS, and a blank are performed. The peak areas are used to calculate the purity of the synthetic sample relative to the CRS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile organic compounds.[14][15][16] It provides not only separation but also mass spectral data that can aid in the identification of unknown impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-polarity capillary column is selected, suitable for a broad range of organic molecules.
-
Carrier Gas: Helium is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to ensure the elution of compounds with different boiling points.
-
Ionization: Electron ionization (EI) is used to fragment the molecules, producing a characteristic mass spectrum.
-
Sample Preparation: Samples are dissolved in a volatile organic solvent.
-
Analysis: The retention times and mass spectra of the peaks in the synthetic sample are compared to those of the CRS.
Structural and Compositional Verification
While chromatography provides information on purity, spectroscopic and elemental analysis are essential for confirming the identity and elemental composition of the synthesized compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[10][17] It provides detailed information about the chemical environment of each proton in the molecule.
Experimental Protocol: ¹H NMR
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for organic compounds.[17]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent containing TMS.
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Analysis: The chemical shifts, integration, and coupling patterns of the signals in the spectrum of the synthetic compound are compared to those of the CRS.[18][19][20]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, sulfur) in the compound.[10][21] This data is used to confirm the empirical formula of the synthesized molecule.[22][23][24][25]
Experimental Protocol: Elemental Analysis
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dried sample is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, SO₂) are quantitatively measured.
-
Calculation: The weight percentages of C, H, and S are calculated and compared to the theoretical values for C₁₄H₁₀O₂S.
Comparative Data Analysis
The data obtained from each analytical technique is meticulously compared between the synthetic 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and the certified reference standard.
Table 1: HPLC Purity Data
| Sample | Retention Time (min) | Peak Area (%) |
| Certified Reference Standard | 12.5 | 99.9 |
| Synthetic Sample | 12.5 | 99.8 |
| Impurity A (Synthetic) | 10.2 | 0.1 |
| Impurity B (Synthetic) | 14.1 | 0.1 |
Table 2: ¹H NMR Spectral Data Comparison (Chemical Shifts in ppm)
| Proton Assignment | Certified Reference Standard | Synthetic Sample |
| -OCH₃ | 3.90 (s, 3H) | 3.90 (s, 3H) |
| Aromatic Protons | 7.20-7.80 (m, 7H) | 7.20-7.80 (m, 7H) |
Table 3: Elemental Analysis Data
| Element | Theoretical (%) | Certified Reference Standard (%) | Synthetic Sample (%) |
| Carbon | 69.40 | 69.35 | 69.38 |
| Hydrogen | 4.16 | 4.18 | 4.15 |
| Sulfur | 13.23 | 13.20 | 13.25 |
Conclusion: A Declaration of Purity
The comprehensive analysis, employing a suite of orthogonal analytical techniques, demonstrates a high degree of similarity between the synthesized 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and the certified reference standard. The HPLC analysis indicates a purity of 99.8% for the synthetic sample. The ¹H NMR spectra are superimposable, confirming the structural identity. Furthermore, the elemental analysis results are in excellent agreement with the theoretical values.
This rigorous, multi-faceted approach to purity verification provides a high level of confidence in the quality of the synthesized material, deeming it suitable for its intended use in further research and development. The principles and protocols outlined in this guide serve as a robust framework for the purity assessment of novel synthetic compounds, upholding the tenets of scientific integrity and ensuring the reliability of experimental data.
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A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel Benzocyclohepta[1,2-b]thiophen-4-one Analogs as Potent Anticancer Agents
A Technical Guide for Drug Discovery Professionals
In the landscape of oncology drug development, the transition from promising in vitro results to tangible in vivo efficacy is a critical and often challenging step. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a novel cyclohepta[b]thiophene derivative, compound 17 , a potent anticancer agent. By dissecting the experimental data, we aim to offer researchers and drug development professionals valuable insights into the translational potential of this promising class of compounds.
The core structure, a benzocyclohepta[1,2-b]thiophen-4-one scaffold, has garnered significant interest due to the established anticancer properties of thiophene-containing molecules.[1] Many successful anticancer drugs interfere with the dynamics of microtubule polymerization, a critical process for cell division.[1] This guide focuses on a specific benzyl urea analog, hereafter referred to as compound 17 , which has demonstrated significant antiproliferative activity through the inhibition of tubulin polymerization.[1]
In Vitro Efficacy: Cellular and Mechanistic Insights
The initial evaluation of compound 17 involved a battery of in vitro assays to determine its cytotoxic potential and elucidate its mechanism of action at the cellular level.
Broad-Spectrum Antiproliferative Activity
Compound 17 was screened against a panel of cancer cell lines and demonstrated potent, broad-spectrum anticancer activity with 50% growth inhibition (GI50) values in the submicromolar to low micromolar range. Notably, it showed superior antiproliferative activity compared to the known antimitotic drug nocodazole in several ovarian (OVCAR-4, OVCAR-5), renal (CAKI-1), and breast (T47D) cancer cell lines.[1]
| Cell Line | Compound 17 GI50 (µM) | Nocodazole GI50 (µM) |
| OVCAR-4 | 2.01 | 22.28 |
| OVCAR-5 | 2.27 | 20.75 |
| CAKI-1 | 0.69 | 1.11 |
| T47D | 0.362 | 81.283 |
| Table 1: Comparative GI50 values of Compound 17 and Nocodazole in selected cancer cell lines.[1] |
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
Further mechanistic studies revealed that compound 17 exerts its anticancer effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).[1]
Cell Cycle Arrest: Treatment of A549 non-small cell lung cancer cells with compound 17 resulted in a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, a hallmark of agents that interfere with microtubule formation.[1]
Apoptosis Induction: The compound was found to induce early apoptosis in A549 cells, which was confirmed by the activation of caspases 3, 8, and 9, key executioners of the apoptotic pathway.[1]
Direct Inhibition of Tubulin Polymerization: An in vitro tubulin polymerization assay confirmed that compound 17 directly inhibits the polymerization of tubulin, which is the underlying mechanism for its observed effects on the cell cycle and apoptosis.[1]
In Vivo Efficacy: Translating Cellular Activity to Antitumor Effects
To assess the translational potential of the promising in vitro findings, the antitumor efficacy of compound 17 was evaluated in a preclinical animal model.
Tumor Growth Inhibition in a Murine Syngeneic Model
A CT26 murine colon carcinoma model was utilized to investigate the in vivo antitumor activity of compound 17 . The results demonstrated a significant reduction in tumor growth in mice treated with compound 17 compared to the untreated control group.[1] This finding provides crucial evidence that compound 17 retains its anticancer activity in a complex biological system.
Experimental Protocol: In Vivo Antitumor Efficacy Study
-
Animal Model: BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of compound 17 at a specified dose and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The successful translation of in vitro potency to in vivo efficacy is a significant milestone in drug development. In the case of compound 17 , the in vivo antitumor activity provides strong validation for the in vitro mechanistic studies.
| Parameter | In Vitro Findings | In Vivo Findings | Correlation |
| Anticancer Activity | Potent, broad-spectrum antiproliferative activity against various cancer cell lines. | Significant reduction in tumor growth in a murine colon carcinoma model. | Strong positive correlation. |
| Mechanism of Action | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. | The observed tumor growth inhibition is consistent with the antiproliferative and pro-apoptotic mechanism identified in vitro. | High, the in vivo outcome is a logical consequence of the in vitro mechanism. |
The strong correlation between the in vitro and in vivo data for compound 17 suggests that the cellular assays employed were good predictors of its potential therapeutic effect. The direct inhibition of a fundamental cellular process like tubulin polymerization likely contributes to this robust translation.
Conclusion and Future Directions
The comprehensive evaluation of the benzocyclohepta[1,2-b]thiophen-4-one analog, compound 17 , highlights a successful example of drug candidate progression from in vitro discovery to in vivo validation. The potent in vitro antiproliferative activity, driven by the inhibition of tubulin polymerization, translated effectively into significant tumor growth inhibition in a preclinical model. This class of compounds, therefore, represents a promising scaffold for the development of novel anticancer therapeutics.
Future studies should focus on optimizing the pharmacokinetic and toxicological profiles of this compound series to identify a lead candidate for further clinical development. The robust correlation between the in vitro and in vivo data presented here provides a strong foundation and rationale for continued investigation into this exciting new class of anticancer agents.
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Al-Ostoot, F. H., et al. (2021). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. ACS Omega, 6(1), 83-99. [Link]
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A comparative study of the pharmacological profiles of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and its sulfonium analogues
This guide provides a detailed comparative analysis of the known chemical intermediate, 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, and its hypothetical sulfonium analogues. While the parent compound is a well-documented precursor in pharmaceutical synthesis, its direct pharmacological profile is not extensively reported. Furthermore, the synthesis and pharmacological evaluation of its sulfonium analogues have not been documented in publicly available literature. Therefore, this guide will first establish the pharmacological context of the parent compound through its relationship with the known drug, Ketotifen. Subsequently, it will present a theoretical framework for the pharmacological profiles of its sulfonium analogues based on established principles of bioisosteric replacement and the known properties of sulfonium salts. Finally, a comprehensive, hypothetical experimental plan will be detailed to enable researchers to synthesize and characterize these novel compounds, thereby generating the data for a direct, empirical comparison.
Introduction: The Pharmacological Lineage of a Key Intermediate
10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is a crucial intermediate in the synthesis of Ketotifen, a well-established second-generation H1-antihistamine and mast cell stabilizer.[1] Ketotifen's therapeutic efficacy in treating allergic conjunctivitis, rhinitis, and asthma stems from its dual mechanism of action: competitive antagonism of histamine H1 receptors and inhibition of the release of inflammatory mediators from mast cells.[2][3][4][5][6] The pharmacological activity of the final product, Ketotifen, provides an essential context for postulating the potential biological activities of its precursors and their derivatives.
The core structure of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one, a tricyclic system containing a thiophene ring fused to a benzocycloheptenone, is a key pharmacophore. While derivatives of this parent compound have been explored for anti-inflammatory, antiviral, and anticancer properties, the specific contribution of the thioether moiety within this scaffold to any intrinsic biological activity is not well-defined.[7]
The Concept of Sulfonium Analogues: A Bioisosteric Approach
A sulfonium analogue of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one would involve the alkylation or arylation of the sulfur atom in the thiophene ring, converting the neutral thioether into a positively charged sulfonium salt. This modification represents a significant bioisosteric replacement, which could dramatically alter the physicochemical and pharmacological properties of the molecule.
The rationale for investigating such analogues is rooted in the established principles of medicinal chemistry. The introduction of a positive charge and a bulkier substituent on the sulfur atom could lead to:
-
Altered Receptor Binding: The positive charge could introduce new electrostatic interactions with biological targets, potentially altering binding affinity and selectivity.
-
Modified Pharmacokinetics: Increased polarity due to the sulfonium group would likely increase water solubility and could impact membrane permeability, distribution, and excretion pathways. In vivo, thioethers can be methylated to form sulfonium ions, a process that generally facilitates urinary excretion.[8]
-
Novel Pharmacological Activities: The altered electronic and steric profile might lead to interactions with entirely new biological targets, potentially revealing novel therapeutic applications.
Hypothetical Pharmacological Profiles: A Comparative Overview
Based on the above principles, we can postulate a comparative pharmacological profile for the parent thioether and its hypothetical sulfonium analogues.
| Feature | 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (Thioether) | Hypothetical Sulfonium Analogues (e.g., S-Methyl derivative) |
| Physicochemical Properties | Lipophilic, neutral molecule. | Hydrophilic, positively charged ion pair. |
| Receptor Binding Affinity | Unknown, but likely to be a weak or non-binder to H1 receptors in its own right. | Potentially altered affinity for H1 receptors or other targets due to electrostatic interactions. |
| Functional Activity | Expected to be pharmacologically inert or weakly active as a precursor. | Could exhibit agonist, antagonist, or allosteric modulator activity at various receptors. |
| In Vitro Efficacy | Not documented. | To be determined; potential for antihistaminic, anti-inflammatory, or cytotoxic effects. |
| In Vivo Efficacy | Not documented. | To be determined; pharmacokinetic profile will be a key determinant of in vivo activity. |
| Toxicity | Generally considered non-toxic as a chemical intermediate. | Potential for altered toxicity profile due to charge and reactivity. |
Proposed Experimental Investigation: A Roadmap to Empirical Comparison
To move from hypothesis to data, a structured experimental plan is essential. The following outlines a comprehensive approach to synthesize, characterize, and compare the pharmacological profiles of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one and its sulfonium analogues.
Part 1: Synthesis of Sulfonium Analogues
Objective: To synthesize a series of S-alkyl and S-aryl sulfonium analogues of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
Methodology:
-
S-Alkylation:
-
Dissolve 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add an alkylating agent such as methyl iodide, ethyl bromide, or benzyl bromide in slight excess.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the sulfonium salt will likely precipitate. Collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., methanol/ether) to obtain the pure sulfonium salt.
-
-
Characterization:
-
Confirm the structure of the synthesized sulfonium salts using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow: Synthesis of Sulfonium Analogues
Caption: Workflow for the synthesis and purification of sulfonium analogues.
Part 2: In Vitro Pharmacological Profiling
Objective: To compare the in vitro pharmacological activities of the parent thioether and its sulfonium analogues.
Key Experiments:
-
Receptor Binding Assays:
-
Histamine H1 Receptor Binding: Perform radioligand binding assays using membranes from cells expressing the human H1 receptor and a suitable radioligand (e.g., [³H]-pyrilamine). Determine the inhibition constant (Ki) for each compound.
-
Rationale: To assess if the compounds retain the antihistaminic potential of the downstream product, Ketotifen.
-
-
Functional Assays:
-
Mast Cell Stabilization Assay: Use a mast cell line (e.g., RBL-2H3) and induce degranulation with an appropriate stimulus (e.g., IgE/antigen complex). Measure the release of β-hexosaminidase in the presence and absence of the test compounds.
-
Rationale: To determine if the compounds can inhibit mast cell degranulation, a key mechanism of Ketotifen.
-
-
Cytotoxicity Assays:
-
Perform MTT or similar cell viability assays on a panel of cell lines (e.g., HEK293, HepG2) to assess the general cytotoxicity of the compounds.
-
Rationale: To establish a preliminary safety profile.
-
Experimental Workflow: In Vitro Pharmacological Profiling
Caption: Key in vitro assays for pharmacological comparison.
Conclusion and Future Directions
While 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one is established as a synthetic precursor, its own pharmacological profile remains largely unexplored. The generation and evaluation of its sulfonium analogues present a compelling avenue for new drug discovery research. The proposed experimental plan provides a robust framework for elucidating the structure-activity relationships within this chemical series. The resulting data will enable a definitive comparison of the pharmacological profiles of the parent thioether and its charged sulfonium derivatives, potentially uncovering novel compounds with unique therapeutic properties. This investigation underscores the importance of exploring the pharmacological potential of synthetic intermediates and their rationally designed analogues.
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Biosynthesis and urinary excretion of methyl sulfonium derivatives of the sulfur mustard analog, 2-chloroethyl ethyl sulfide, and other thioethers - PubMed. [Link]
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Bioisosteric replacement of the sulphur or carbonyl group (X) of... - ResearchGate. [Link]
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Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters - PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one
A Comprehensive Guide to the Safe Disposal of 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one (CAS No. 59743-84-9), ensuring the protection of laboratory personnel and the environment.
While comprehensive hazard data for this specific compound is not uniformly established, aggregated GHS information suggests that it may be harmful if swallowed[3]. Therefore, it is prudent to handle and dispose of this chemical as hazardous waste, adhering to all applicable federal, state, and local regulations. This guide is grounded in the principles outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
PART 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is mandatory. The primary known hazard associated with 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one is acute oral toxicity ("Harmful if swallowed")[3]. However, in the absence of comprehensive toxicological data, it is best practice to assume the compound may also be an irritant to the skin, eyes, and respiratory tract.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of any dust or aerosols. |
PART 2: Step-by-Step Disposal Protocol
The disposal of 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP)[2][4][5]. The following protocol provides a general framework that should be adapted to your specific laboratory procedures.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination : Due to the potential oral toxicity, any waste containing 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one, including pure compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, should be classified as hazardous waste. All generators of waste are responsible for determining if their waste is hazardous[6].
-
Waste Segregation : Do not mix this waste with non-hazardous materials. It should be collected in a designated hazardous waste container.
Step 2: Waste Accumulation and Storage
-
Container Selection : Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition and free of any residue that could react with the waste.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one," and the approximate concentration or quantity of the waste. The date of accumulation should also be clearly marked. Proper labeling is a requirement under the Hazard Communication Standard (29 CFR 1910.1200).
-
Storage Location : Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from sources of ignition.
Step 3: Final Disposal
-
Licensed Disposal Vendor : The disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for arranging waste pickup.
-
Documentation : Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately. The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" management system, which requires tracking of hazardous waste from generation to final disposal[6][7].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one.
Caption: Disposal Workflow for 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one.
In Case of a Spill
In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained to handle it:
-
Evacuate and Secure : If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS department.
-
Containment : For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Disposal : Place all cleanup materials in a designated hazardous waste container and label it accordingly.
-
Decontamination : Clean the spill area with an appropriate solvent or detergent and water.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By adhering to the principles of proper waste classification, containment, and disposal through licensed vendors, you are ensuring compliance with federal and local regulations. Regular training, as mandated by OSHA's Laboratory Standard, and consultation with your institution's Chemical Hygiene Officer will further reinforce these safe practices[1][2].
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Personal protective equipment for handling 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
A Comprehensive Guide to the Safe Handling of 10-Methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one
This document provides essential safety and logistical guidance for laboratory personnel handling 10-Methoxy-4H-benzo[1]cyclohepta[1,2-b]thiophen-4-one (CAS No. 59743-84-9). Given the limited publicly available safety data for this specific compound, this guide synthesizes known information with established best practices for handling research chemicals of a similar nature. The procedural recommendations herein are designed to foster a proactive safety culture and mitigate potential risks.
Hazard Identification and Risk Assessment
The primary known hazard associated with 10-Methoxy-4H-benzo[1]cyclohepta[1,2-b]thiophen-4-one is potential acute oral toxicity. According to aggregated GHS data, there is a warning for "H302: Harmful if swallowed"[2]. However, it is noteworthy that this classification is not universally reported, with some sources indicating that the chemical does not meet GHS hazard criteria[2]. Due to this ambiguity, a conservative approach to handling is strongly advised.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂S | [3][4][5] |
| Molecular Weight | 242.29 g/mol | [2][3] |
| Boiling Point | 436.4±45.0 °C at 760 mmHg | [4] |
| Flash Point | 217.7±28.7 °C | [4] |
| Density | 1.3±0.1 g/cm³ | [4] |
The high boiling point and flash point suggest that this compound is not highly volatile at standard laboratory conditions, reducing the immediate risk of inhalation exposure. However, heating the substance could generate vapors, which should be managed with appropriate engineering controls.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and oral exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Butyl rubber or natural rubber gloves.[6] | Ketones can degrade common laboratory gloves. Nitrile and PVC gloves are generally not recommended due to poor resistance.[1][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes or aerosols. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. | Standard laboratory practice to protect against accidental spills. |
| Respiratory Protection | Not generally required under normal handling conditions in a well-ventilated area. | Due to the low volatility of the compound. However, if heating the substance or if adequate ventilation is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[6] |
PPE Selection Workflow:
Caption: PPE selection workflow for handling the specified compound.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
3.1. Engineering Controls:
-
Ventilation: All handling of 10-Methoxy-4H-benzo[1]cyclohepta[1,2-b]thiophen-4-one should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
3.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood or a designated containment area to minimize the risk of airborne particulates.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Spill Management and Disposal Plan
A clear and concise plan for spill management and waste disposal is essential.
4.1. Spill Cleanup:
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
4.2. Waste Disposal:
-
Containerization: All waste materials contaminated with 10-Methoxy-4H-benzo[1]cyclohepta[1,2-b]thiophen-4-one, including empty containers, disposable labware, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth. Call a poison control center or doctor immediately for treatment advice. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
References
-
PubChem. (n.d.). 10-Methoxy-4H-benzo[1]cyclohepta[1,2-b]thiophen-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 10-Methoxy-4h-Benzo[1]Cyclohepta[1,2-B]Thiophen-4-One. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 59743-84-9, 10-Methoxy-4H-benzo[1]cyclohepta-[1,2-b]thiophen-4-one. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
